molecular formula C13H22N4O3S B7790565 Ranitidine CAS No. 82530-72-1

Ranitidine

Cat. No.: B7790565
CAS No.: 82530-72-1
M. Wt: 314.41 g/mol
InChI Key: VMXUWOKSQNHOCA-UKTHLTGXSA-N
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Description

Ranitidine is a histamine H2 receptor antagonist that inhibits gastric acid secretion. It was previously used therapeutically for conditions like duodenal ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. Its mechanism of action involves the reversible, competitive inhibition of histamine at the H2 receptors of the gastric parietal cells, leading to a reduction in both the volume and hydrogen ion concentration of gastric acid. Research on this compound now focuses on its chemical properties and stability, particularly concerning the formation of N-nitrosodimethylamine (NDMA), a probable carcinogen. This instability led to its withdrawal from the pharmaceutical market, making it a critical compound for analytical and toxicological studies. Investigations also explore its excipient interactions, such as with sodium sulfobutyl ether-β-cyclodextrin, which can decrease its membrane permeability. This research-grade product is supplied exclusively "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXUWOKSQNHOCA-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101112063
Record name (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine
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Molecular Weight

314.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ranitidine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Water soluble
Record name RANITIDINE
Source Hazardous Substances Data Bank (HSDB)
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Color/Form

SOLID

CAS No.

82530-72-1, 66357-35-5
Record name (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine
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Record name ranitidine
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Record name (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine
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Record name Ranitidine
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Record name RANITIDINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ranitidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

69-70 °C, MP: 133-134 °C /RATINIDINE HYDROCHLORIDE/
Record name RANITIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Technical Guide to the Preclinical Immunomodulatory Effects of Ranitidine in Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ranitidine, a widely used histamine H2-receptor antagonist (H2RA), has historically been prescribed for gastrointestinal disorders.[1] Beyond its acid-suppressing properties, a growing body of preclinical evidence reveals its significant immunomodulatory capabilities within the tumor microenvironment (TME). This technical guide synthesizes the current understanding of this compound's anticancer effects, moving beyond anecdotal observations to detail the core mechanisms, experimental validation, and protocols for investigation. We will explore its primary role in modulating myeloid-derived suppressor cells (MDSCs), the consequential impact on adaptive and innate immunity, and the B-cell-dependent nature of its therapeutic efficacy. This document is intended for researchers, immunologists, and drug development professionals seeking to explore or validate the repurposing of H2RAs as adjuvant cancer immunotherapies.

Introduction: Recontextualizing this compound in Immuno-Oncology

Histamine, a key biogenic amine, exerts complex effects on the immune system through four distinct G-protein-coupled receptors (H1R, H2R, H3R, and H4R).[2][3] While H1R is commonly associated with allergic responses, H2R signaling has been implicated in the negative regulation of immune functions, contributing to an immunosuppressive TME.[4][5] Histamine, often present in the TME, can suppress the function of crucial antitumor effector cells, including T-cells, Natural Killer (NK) cells, and dendritic cells (DCs), while promoting the accumulation and function of immunosuppressive populations like MDSCs.[4][6]

This compound, as a selective H2R antagonist, competitively blocks this signaling pathway.[1] Preclinical studies demonstrate that this blockade can recalibrate the immune landscape, shifting it from a state of tolerance towards one of active antitumor immunity. This guide dissects these effects, focusing on the cellular and molecular mechanisms substantiated by rigorous experimental models.

Core Mechanism of Action: Targeting Myeloid-Derived Suppressor Cells

The most profound immunomodulatory effect of this compound observed in preclinical cancer models is the significant alteration of Myeloid-Derived Suppressor Cells (MDSCs).[4][[“]] MDSCs are a heterogeneous population of immature myeloid cells that potently suppress antitumor immunity, representing a major barrier to effective cancer immunotherapy.[8][9][10]

Reduction of Monocytic MDSC Populations

Causality: In both naive and tumor-bearing mice, oral administration of this compound has been shown to significantly decrease the population of monocytic MDSCs (M-MDSCs), identifiable by their CD11b+Ly6Chi surface markers, in the spleen and bone marrow.[4][11] This effect is specific to H2R antagonism, as H1R or H4R antagonists do not produce the same outcome.[4][11] The reduction in M-MDSCs is critical, as these cells are primary suppressors of T-cell function and contribute to tumor progression.[9] Mechanistically, this compound appears to impact the development of monocyte progenitor cells, thereby limiting the pool of cells that can differentiate into M-MDSCs.[12][13]

Abrogation of MDSC-Mediated T-Cell Suppression

Validation: The functional consequence of reduced MDSC populations is a restoration of T-cell activity. Leukocytes isolated from the blood of this compound-treated, tumor-bearing mice exhibit a markedly reduced ability to suppress antigen-driven T-cell proliferation compared to leukocytes from control mice.[4] This finding directly links the this compound-induced changes in myeloid populations to a functional recovery of adaptive immunity. To definitively establish causality, studies have utilized gemcitabine, a chemotherapeutic agent known to deplete MDSCs.[4] In the E0771 breast cancer model, gemcitabine treatment completely ablated the tumor growth inhibition caused by this compound, confirming that this compound's primary antitumor effect is mediated through its impact on MDSCs.[4][11]

G cluster_0 Tumor Microenvironment Tumor Tumor Cells Histamine Histamine Tumor->Histamine Induces Release MDSC MDSC (CD11b+Ly6Chi) TCell T-Cell MDSC->TCell Suppresses (Arginase, ROS) Histamine->MDSC Promotes Suppressive Function This compound This compound This compound->MDSC Blocks H2R

Caption: this compound blocks H2R on MDSCs, preventing histamine-driven immunosuppression.

Broadening the Immune Response: B-Cell and NK Cell Involvement

While the modulation of MDSCs is the primary initiating event, the full therapeutic effect of this compound requires the engagement of other immune cell types, particularly B-cells.

B-Cell-Dependent Tumor Inhibition

Key Insight: Seminal studies have demonstrated that the antitumor effects of this compound are critically dependent on B-cells. In B-cell-deficient mice (muMt−/−), this compound failed to inhibit the primary growth of E0771-GFP breast tumors, an effect that was significant in wild-type counterparts.[14][15][16] This indicates that B-cells are not merely bystanders but essential mediators of this compound's efficacy.

Enhancement of Antitumor Antibody Responses

Mechanism: this compound treatment is associated with the development of enhanced antitumor antibody responses.[14][16] In mice bearing E0771-GFP tumors, this compound-treated animals showed significantly higher levels of tumor-binding IgG2a antibodies.[14][15] This humoral response is not limited to the tumor context, as this compound also enhances IgG responses to standard immunization with ovalbumin.[14][16] The proposed model suggests that by reducing MDSC-mediated suppression, this compound "unleashes" the adaptive immune system, allowing for a more robust development of antitumor B-cell responses.[15]

Modulation of Natural Killer (NK) Cell Subpopulations

The interplay between MDSCs and NK cells is a critical axis in tumor surveillance.[17] MDSCs are known to suppress NK cell activity.[15] Following this compound treatment, analyses of splenic NK cell populations in tumor-bearing mice revealed a significant decrease in intermediately functionally mature NK cells (CD27+CD11b−).[2][16] While the total NK cell population may remain unchanged, these shifts in maturation states suggest a this compound-driven modulation of NK cell dynamics, potentially downstream of reduced MDSC suppression.[2]

G This compound This compound MDSC MDSC Suppression This compound->MDSC Reduces BCell B-Cell Activation MDSC->BCell Less Inhibition TCell T-Cell Help MDSC->TCell Less Inhibition Antibody Antitumor IgG2a Production BCell->Antibody TCell->BCell Provides Help Tumor Tumor Cell Antibody->Tumor Opsonization NKCell NK Cell Antibody->NKCell Engages Fc Receptor ADCC ADCC NKCell->Tumor Mediates Killing via ADCC

Sources

Ranitidine hydrochloride chemical properties and solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Solubility of Ranitidine Hydrochloride

Introduction

This compound hydrochloride is a histamine H2-receptor antagonist that has been widely utilized in the treatment of conditions caused by excess stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][2][3] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, formulation, and stability. This guide offers a comprehensive exploration of the core chemical characteristics and solubility profile of this compound hydrochloride, designed for researchers, scientists, and professionals in drug development. By delving into the causality behind its behavior in various environments, this document serves as a foundational resource for formulation science, analytical method development, and stability testing.

Chemical Identity and Physical Characteristics

This compound hydrochloride, chemically designated as N[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, HCl, is the hydrochloride salt of this compound.[4] The addition of hydrochloric acid enhances the compound's stability and solubility. It typically presents as a white to pale yellow, crystalline or granular powder with a slightly bitter taste and a sulfur-like odor.[4][5][6]

Table 1: Core Chemical and Physical Properties of this compound Hydrochloride

PropertyValueSource(s)
IUPAC Name (E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride[2]
Molecular Formula C₁₃H₂₂N₄O₃S·HCl[1][4]
Molecular Weight 350.87 g/mol [2][4]
CAS Number 66357-59-3[1][2]
Appearance White to pale yellow crystalline powder[5][6]
Melting Point Approximately 133-144°C (with decomposition)[1][7][8]
pKa Values 2.7 and 8.2[6][9]

Solubility Profile: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a cornerstone of formulation development. This compound hydrochloride exhibits a complex solubility profile influenced by the solvent system, pH, and its solid-state form.

Solubility in Various Solvents

This compound hydrochloride is well-known for its high aqueous solubility.[10] Its solubility in a range of common laboratory solvents is summarized below. This broad solubility spectrum provides flexibility in the development of both oral and parenteral dosage forms.

Table 2: Solubility of this compound Hydrochloride in Common Solvents

SolventDescriptive TermApproximate SolubilitySource(s)
Water Freely Soluble / Very Soluble~660 mg/mL[5][9][11]
Methanol SolubleSoluble[1][7]
Ethanol (Anhydrous) Sparingly or Slightly SolubleSparingly or Slightly Soluble[5][7]
Acetic Acid SolubleSoluble[1][7]
Dimethyl Sulfoxide (DMSO) Soluble~1 mg/mL[1][12][13]
Methylene Chloride Very Slightly SolubleVery Slightly Soluble[5]
Chloroform Insoluble / Practically InsolubleInsoluble[1][7]
PBS (pH 7.2) Soluble~10 mg/mL[12]
pH-Dependent Solubility and Ionization

The solubility of this compound hydrochloride is profoundly dependent on the pH of the aqueous medium, a direct consequence of its two ionizable functional groups. The compound has two pKa values: approximately 2.7, associated with the nitroethenediamine group, and 8.2, corresponding to the tertiary dimethylamino group.[6][9]

  • At pH < 2.7: Both the dimethylamino and nitroethenediamine groups are protonated, resulting in a dicationic species with very high aqueous solubility.

  • Between pH 2.7 and 8.2: The dimethylamino group remains protonated (cationic), while the nitroethenediamine group is neutral. The molecule carries a single positive charge and remains highly soluble.

  • At pH > 8.2: The dimethylamino group becomes deprotonated (neutral), rendering the entire molecule neutral. This leads to a significant decrease in aqueous solubility.

This behavior ensures that this compound hydrochloride is highly soluble in the acidic environment of the stomach, which facilitates its dissolution and subsequent absorption. Experimental studies have confirmed its solubility to be over 550 mg/mL across the physiological pH range of 1 to 7.4.[9]

Caption: Ionization states of this compound HCl at different pH values.

Polymorphism: The Solid-State Chemistry

This compound hydrochloride is known to exist in at least two polymorphic forms, designated Form I and Form II.[8][14] Polymorphs are different crystalline structures of the same compound, and they can have distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability.[14]

  • Form I: Has a melting point of approximately 134-140°C.[8]

  • Form II: Has a higher melting point of around 140-144°C and is generally considered the thermodynamically more stable form at room temperature.[8][15]

The existence of polymorphism is a critical consideration during drug development. Differences in solubility between polymorphs can impact a drug's bioavailability.[14] While both forms of this compound hydrochloride exhibit rapid dissolution, studies have shown that Form II has a slightly higher initial solubility than Form I.[16] However, this can be followed by a solution-mediated transformation to the more stable Form I.[16] Manufacturing processes such as grinding, compression, or crystallization from different solvents can influence the polymorphic form obtained.[8][14] Therefore, rigorous control and characterization of the solid form are essential for ensuring product consistency and performance.

Stability and Degradation Profile

The stability of this compound hydrochloride is a crucial attribute for ensuring its safety and efficacy throughout its shelf life. It is susceptible to degradation under several stress conditions.

  • Acidic and Basic Conditions: Significant degradation occurs under both strong acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions, primarily through hydrolysis.[17][18]

  • Oxidative Stress: The molecule is susceptible to oxidation, with notable degradation observed in the presence of hydrogen peroxide.[17][18] The sulfur atom in the thioether linkage is a likely site of oxidation, potentially forming the S-oxide metabolite.[4]

  • Thermal Stress: Elevated temperatures can promote degradation.[19][20] This has been a significant concern due to the potential formation of the impurity N-nitrosodimethylamine (NDMA) at higher temperatures.[19]

  • Photostability: this compound hydrochloride can degrade upon exposure to light, particularly UVB radiation.[20] Therefore, it should be stored in light-resistant containers.[5][21]

The main degradation pathways involve hydrolysis and oxidation, which can be accelerated by factors like heat, light, and humidity.[19][20]

Degradation_Pathways cluster_stress Stress Conditions cluster_products Degradation Products This compound This compound HCl Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Heat Thermal Stress This compound->Heat Light Photodegradation This compound->Light Hydrolysis_P Hydrolytic Products Acid->Hydrolysis_P Base->Hydrolysis_P Oxidation_P Oxidized Products (e.g., S-Oxide) Oxidation->Oxidation_P NDMA NDMA (at high temp) Heat->NDMA Photo_P Photoproducts Light->Photo_P

Caption: Major degradation pathways for this compound hydrochloride.

Analytical Methodologies for Characterization

A robust analytical framework is essential for the quality control and characterization of this compound hydrochloride.

Quantification and Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the predominant technique for assay and impurity profiling.[17][22] Stability-indicating HPLC methods have been developed to separate this compound from its degradation products and impurities.[17]

  • UV-Visible Spectrophotometry: This provides a simple and rapid method for quantification in bulk drug and simple formulations. This compound hydrochloride exhibits a characteristic absorption maximum (λmax) at approximately 313-315 nm in aqueous solutions.[23][24]

Physicochemical Characterization Workflow

The comprehensive characterization of a this compound hydrochloride sample involves a sequence of analytical techniques to confirm its identity, purity, and solid-state properties.

Characterization_Workflow start This compound HCl Sample identity Identity Confirmation (FTIR, NMR) start->identity purity Purity & Assay (HPLC, UV-Vis) start->purity solid_state Solid-State Analysis start->solid_state solubility Solubility & Dissolution (Shake-Flask, USP Apparatus) identity->solubility purity->solubility xrd Polymorphic Form ID (XRPD) solid_state->xrd dsc Thermal Properties (DSC) solid_state->dsc solid_state->solubility end Complete Physicochemical Profile solubility->end

Caption: Experimental workflow for physicochemical characterization.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound hydrochloride in a specific solvent (e.g., water) at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of this compound hydrochloride powder to a known volume of the selected solvent (e.g., 10 mL of distilled water) in a sealed, screw-cap glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a thermostatically controlled shaker bath (e.g., at 25°C or 37°C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove all undissolved solids. This step must be performed quickly to prevent temperature changes from causing precipitation.

  • Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: Analyze the diluted sample to determine the concentration of this compound hydrochloride. Back-calculate to find the concentration in the original undiluted supernatant, which represents the equilibrium solubility.

Protocol 2: UV-Vis Spectrophotometric Assay

Objective: To quantify the concentration of this compound hydrochloride in a clear aqueous solution.

Methodology:

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength to the λmax of this compound hydrochloride (approx. 313.5 nm).[23]

  • Standard Stock Solution Preparation: Accurately weigh about 10 mg of this compound hydrochloride reference standard and dissolve it in a 100 mL volumetric flask with distilled water to create a 100 µg/mL stock solution.[23]

  • Calibration Curve: Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from approximately 1 to 13 µg/mL.[23]

  • Absorbance Measurement: Measure the absorbance of each standard solution at 313.5 nm, using distilled water as a blank.

  • Linearity Plot: Plot a graph of absorbance versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99.

  • Sample Analysis: Prepare the unknown sample solution and dilute it as necessary to fall within the concentration range of the calibration curve. Measure its absorbance.

  • Concentration Calculation: Use the regression equation to calculate the concentration of this compound hydrochloride in the diluted unknown sample. Apply the dilution factor to determine the concentration in the original sample.

Conclusion

The chemical properties and solubility of this compound hydrochloride are well-defined and critical to its function as a pharmaceutical agent. Its high aqueous solubility, particularly in acidic and neutral pH ranges, is a key asset, facilitating reliable dissolution and bioavailability for oral dosage forms. However, its propensity for polymorphism and susceptibility to degradation under specific conditions of heat, light, and oxidation necessitate stringent control during manufacturing and storage. A thorough understanding of these technical attributes, from pKa values to polymorphic forms, is indispensable for the rational development of stable, safe, and effective drug products.

References

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Sources

Introduction: The Histamine H2 Receptor and the Advent of Ranitidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In-Vitro Characterization of Ranitidine as a Histamine H2 Receptor Antagonist

This guide provides a comprehensive overview of the essential in-vitro methodologies used to characterize this compound as a selective, competitive antagonist of the histamine H2 receptor (H2R). It is intended for researchers, scientists, and drug development professionals seeking to understand the foundational assays that establish the pharmacological profile of H2R antagonists. The narrative emphasizes the rationale behind experimental design and the integration of self-validating systems for robust and reproducible data generation.

The histamine H2 receptor is a G-protein coupled receptor (GPCR) integral to the regulation of gastric acid secretion.[1][2] Located on the basolateral membrane of gastric parietal cells, its activation by histamine initiates a signaling cascade that is a primary driver of acid production.[2][3] Histamine binding to the H2R activates the associated Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[4][5] This increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream effectors and ultimately, the stimulation of the H+/K+ ATPase proton pump, which secretes acid into the gastric lumen.[1][4][6]

This compound emerged as a potent and selective H2R antagonist, structurally distinct from the first-in-class antagonist, cimetidine, by replacing the imidazole ring with a furan ring.[7] Its mechanism of action is the competitive and reversible inhibition of histamine binding at the H2R, thereby reducing gastric acid secretion.[3][8] The in-vitro assays detailed herein are fundamental to quantifying this antagonistic activity, determining its selectivity, and elucidating its functional consequences on the H2R signaling pathway.

Histamine H2 Receptor Signaling Pathway

The following diagram illustrates the canonical Gs-coupled signaling pathway of the H2 receptor and the point of inhibition by this compound.

H2R_Signaling_Pathway cluster_membrane Cell Membrane H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Histamine Histamine Histamine->H2R Binds This compound This compound (Antagonist) This compound->H2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Acid Secretion) PKA->Response Phosphorylates Downstream Targets

Caption: H2R signaling cascade and this compound's point of antagonism.

Core In-Vitro Methodologies

The in-vitro evaluation of this compound is a two-pronged approach: quantifying its direct binding affinity to the H2 receptor and measuring its functional impact on receptor-mediated signaling.

Receptor Binding Assays: Quantifying Affinity

Receptor binding assays are essential for determining the affinity (typically expressed as the inhibition constant, Ki) of an antagonist for its target. These assays rely on the principle of competition between the unlabeled antagonist (this compound) and a labeled ligand (radioligand) for binding to the receptor.

Authoritative Insight: The choice of radioligand is critical. While [3H]this compound can be used, it has a relatively low affinity.[9] Other radioligands like [3H]tiotidine have been successfully employed to give a valid assessment of H2R activity.[10] The key is to use a radioligand with high affinity and low non-specific binding to achieve a robust assay window.[9][11]

This protocol describes a method to determine the Ki of this compound at the human H2 receptor expressed in a stable cell line, such as Chinese Hamster Ovary (CHO) cells.[12]

  • Membrane Preparation:

    • Culture CHO cells stably expressing the human H2 receptor to confluence.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenization mechanically disrupts the cells, releasing the membranes.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the H2 receptors.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the ultracentrifugation step. This removes cytosolic contaminants.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). Store at -80°C.

  • Binding Assay:

    • Set up assay tubes in triplicate. For a full competition curve, this includes:

      • Total Binding: Membranes + Radioligand ([3H]tiotidine) + Assay Buffer.

      • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a non-labeled H2R ligand (e.g., 10 µM Tiotidine) to saturate all specific binding sites.

      • Competition: Membranes + Radioligand + varying concentrations of this compound (e.g., 10-11 M to 10-4 M).

    • Incubate all tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

    • Quickly wash the filters with ice-cold assay buffer to remove any trapped unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start: Prepare H2R Membranes incubation Incubate: Membranes + Radioligand + this compound (or control) start->incubation filtration Rapid Filtration (Separate Bound/Unbound) incubation->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Data Analysis: Calculate IC50 -> Ki counting->analysis end End: Determine Binding Affinity (Ki) analysis->end

Caption: Step-by-step workflow for a competitive binding assay.

Functional Assays: Measuring Antagonism

Functional assays measure the biological response following receptor activation and its inhibition by an antagonist. For the H2R, the most direct functional readout is the production of cAMP.[13][14] Classic pharmacological preparations using isolated tissues that express H2 receptors, such as the guinea-pig right atrium, are also highly valuable.[15][16]

This protocol measures the ability of this compound to inhibit histamine-stimulated cAMP production in whole cells.

  • Cell Culture:

    • Seed H2R-expressing cells (e.g., CHOhumH2[12] or other lines like HL-60 promyelocytes[13]) into 96-well plates and culture until they form a confluent monolayer.

  • Assay Procedure:

    • Wash the cells gently with a pre-warmed assay buffer (e.g., HBSS).

    • Add buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX). The rationale is to prevent the enzymatic degradation of cAMP, thus amplifying the signal.

    • Add varying concentrations of this compound to the appropriate wells. Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Stimulate the cells by adding a fixed, sub-maximal concentration (e.g., EC80) of histamine to all wells except the basal control.

    • Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production.

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP concentration using a commercially available kit, such as a competitive ELISA, HTRF, or AlphaLISA assay.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP level against the log concentration of this compound.

    • Determine the IC50 value, representing the concentration of this compound that causes a 50% inhibition of the histamine-stimulated response.

    • For competitive antagonists, the IC50 value can be used in a Schild analysis to determine the pA2 value, which is a measure of antagonist potency independent of the agonist concentration used.[16]

This ex-vivo assay provides a physiologically relevant system to assess functional antagonism.[15][16][17] The H2 receptors in the guinea-pig right atrium mediate a positive chronotropic (heart rate) effect in response to histamine.

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved ethical protocols.

    • Isolate the heart and dissect the spontaneously beating right atrium.

    • Mount the atrium in an organ bath containing oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C).

    • Connect the tissue to an isometric force transducer to record the rate of contraction. Allow the preparation to equilibrate.

  • Assay Procedure:

    • Generate a cumulative concentration-response curve for histamine to establish a baseline response.

    • Wash the tissue to return to the basal rate.

    • Introduce a fixed concentration of this compound into the organ bath and allow it to incubate (e.g., 30-60 minutes).

    • Generate a second cumulative concentration-response curve for histamine in the presence of this compound.

    • Repeat this process with increasing concentrations of this compound.

  • Data Analysis (Schild Analysis):

    • The presence of a competitive antagonist like this compound will cause a rightward shift in the histamine concentration-response curve with no change in the maximum response.

    • Calculate the dose ratio (DR) for each concentration of antagonist used (DR = EC50 of agonist in presence of antagonist / EC50 of agonist alone).

    • Create a Schild plot by graphing log(DR-1) versus the log of the molar concentration of this compound.

    • For a competitive antagonist, the slope of this plot should be close to 1.0. The x-intercept provides the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

Data Presentation and Interpretation

Summarizing quantitative data in a clear format is crucial for comparing the potency of different compounds.

Table 1: Comparative In-Vitro Potency of H2 Receptor Antagonists
CompoundAssay SystemPotency MetricValueReference
This compound Guinea-Pig AtriumpA27.2[16]
Cimetidine Guinea-Pig AtriumpA26.55[16]
Metiamide Guinea-Pig AtriumpA26.3[16]
Famotidine Guinea-Pig AtriumpA2~8.0-8.5*[18]

*Value estimated based on relative potency descriptions in the literature. Famotidine is noted to be 6-10 times more potent than this compound.[18]

The pA2 value is a powerful measure of antagonist activity. A higher pA2 value indicates greater potency. The data clearly demonstrates that this compound is significantly more potent than cimetidine in this functional assay.[16]

Conclusion

The in-vitro characterization of this compound through a combination of receptor binding and functional assays provides a robust and quantitative assessment of its pharmacological profile. Binding assays directly measure the affinity of this compound for the H2 receptor, while functional assays, whether in cellular models measuring cAMP or in isolated tissues monitoring a physiological response, confirm its antagonistic activity and determine its potency.[10][15] These foundational studies have conclusively established this compound as a potent, competitive, and selective histamine H2 receptor antagonist, providing the scientific basis for its clinical application in reducing gastric acid secretion.[16][19]

References

  • Daly, M. J., Humphray, J. M., & Stables, R. (1980). In Vitro Actions of this compound, a New Histamine H2-receptor Antagonist. Agents and Actions, 10(1-2), 190-191. [Link]

  • Daly, M. J., Humphray, J. M., & Stables, R. (1981). Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, this compound. British Journal of Pharmacology, 72(1), 49–54. [Link]

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  • Li, D., et al. (2003). Histamine inhibits atrial myocytic ANP release via H2 receptor-cAMP-protein kinase signaling. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 285(2), R380-R393. [Link]

  • Norris, D. B., Gajtkowski, G. A., Wood, T. P., & Rising, T. J. (1985). The use of an in vitro binding assay to predict histamine H2-antagonist activity. Agents and Actions, 16(3-4), 170-172. [Link]

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  • Dr. G. Bhanu Prakash. (2023). H2 Antihistamines Pharmacology USMLE ! this compound, Famotidine, Cimetidine. YouTube. [Link]

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  • Leurs, R., et al. (1994). Pharmacological characterization of the human histamine H2 receptor stably expressed in Chinese hamster ovary cells. British Journal of Pharmacology, 112(3), 847–854. [Link]

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  • Yanagisawa, T., et al. (1985). Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Journal of Medicinal Chemistry, 28(7), 869-875. [Link]

  • Adams, W. J., & Lawson, J. A. (1994). In Vitro Effect of Histamine and Histamine H1 and H2 Receptor Antagonists on Cellular Proliferation of Human Malignant Melanoma Cell Lines. Melanoma Research, 4(4), 227-232. [Link]

  • Chremos, A. N. (1987). Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations. Clinical Pharmacokinetics, 12(5), 313-324. [Link]

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Ranitidine Degradation and NDMA Formation: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive examination of the chemical degradation pathways of ranitidine and the subsequent mechanisms leading to the formation of the probable human carcinogen, N-nitrosodimethylamine (NDMA). The recall of this compound products globally, initiated in 2019, underscored the critical importance of understanding the intrinsic stability of active pharmaceutical ingredients (APIs) and the potential for impurity generation during manufacturing and storage.[1][2] This document synthesizes current scientific understanding, offering researchers, scientists, and drug development professionals in-depth insights into the molecular instability of this compound, the environmental factors that promote its degradation, and the complex chemistry of NDMA formation.

Key focal points include pH-dependent hydrolysis, thermal and oxidative degradation, and photolytic pathways. We will dissect the proposed mechanisms of NDMA formation, which involve both the degradation of this compound to NDMA precursors like dimethylamine (DMA) and intermolecular reactions of the this compound molecule itself.[3][4][5] Furthermore, this guide provides detailed, field-proven experimental protocols for conducting forced degradation studies in line with ICH guidelines and for the sensitive quantification of NDMA using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methodologies are presented not merely as instructions, but as self-validating systems designed to ensure robust and reliable data. By grounding our discussion in authoritative references and illustrating complex pathways with clear diagrams, this guide serves as a critical resource for ensuring drug product quality and safety.

Introduction: The this compound-NDMA Conundrum

2.1 this compound: A Historical and Chemical Profile this compound, marketed for decades under the trade name Zantac among others, is a histamine H2-receptor antagonist that decreases stomach acid production.[2] Its widespread use for treating conditions like peptic ulcers and gastroesophageal reflux disease made it one of the most prescribed drugs worldwide. The this compound molecule is structurally unique, containing a furan ring, a dimethylamino group, and a nitro-ethenediamine moiety.[6] It is this specific combination of functional groups that contributes to its therapeutic effect but also confers an inherent chemical instability.[1][6]

2.2 The Emergence of the NDMA Impurity Crisis In 2019, regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), announced the detection of unacceptable levels of N-nitrosodimethylamine (NDMA) in this compound-containing medications.[1] This discovery was particularly alarming as NDMA is classified as a probable human carcinogen.[2] Unlike previous nitrosamine contaminations in "sartan" medications, which were often traced to manufacturing processes, investigations revealed that NDMA in this compound products could form from the degradation of the drug substance itself over time, especially when exposed to heat.[3][5][7] This finding led to widespread recalls and ultimately the withdrawal of all this compound products from the market in many countries.[1]

This compound Degradation Pathways

The this compound molecule is susceptible to degradation through several pathways, influenced by environmental factors such as pH, temperature, oxidation, and light.

3.1 pH-Dependent Hydrolysis Hydrolytic degradation of this compound is highly dependent on pH. Studies have shown that two distinct pathways are operative under strongly acidic and strongly alkaline conditions, while the molecule is most stable between pH 5 and 8.[1][8][9]

  • Acidic Conditions: Under strong acid, hydrolysis can occur, though this compound shows some resistance at very low pH, which may be due to C-protonation of the enediamine group.[8][9][10]

  • Alkaline Conditions: In alkaline environments, the molecule readily degrades. Key hydrolytic degradants that have been identified include this compound S-oxide, as well as various alcohol, oxime, and amine compounds resulting from the cleavage of the molecule.[1][11]

3.2 Thermal and Environmental Degradation Elevated temperature is a critical factor in the degradation of this compound and the subsequent formation of NDMA.[3][7]

  • Thermal Stress: Studies have demonstrated a direct correlation between increased temperature and the rate of NDMA formation in both the API and finished drug products.[12][13] For instance, storing this compound at 45°C with 45% absolute humidity caused approximately 20% degradation.[1] Heating this compound hydrochloride samples at temperatures of 60°C, 80°C, and 100°C resulted in the formation of multiple thermal decomposition products.[14][15]

  • Humidity and Oxygen: The presence of moisture and oxygen significantly accelerates NDMA formation, suggesting an oxidative component to the degradation pathway.[13][16] Experiments storing this compound in open or closed vials showed much higher NDMA generation compared to storage in a vacuum-sealed vial.[16]

3.3 Oxidative and Photolytic Degradation

  • Oxidative Stress: this compound is susceptible to oxidation, for example, by hydrogen peroxide (H2O2) or during water treatment processes involving chloramine or ozone.[1][17][18] This process can lead to the formation of this compound N-oxide and S-oxide.[14] A proposed autoxidation mechanism suggests that this compound can liberate nitrite ions and dimethylamine, which are direct precursors for NDMA formation.[4]

  • Photodegradation: Exposure to light, particularly UVB radiation, can also induce degradation.[6] Photo-irradiation of solid-state this compound has been shown to produce numerous degradation products, including N,N-dimethylformamide (DMF), a compound also implicated in nitrosamine contamination of other drugs.[1]

The following diagram illustrates the major environmental factors leading to the degradation of the this compound molecule.

G cluster_factors Influencing Factors This compound This compound Molecule Degradation Molecular Degradation This compound->Degradation Temp Elevated Temperature Temp->Degradation Humidity Humidity / Moisture Humidity->Degradation Oxidants Oxidizing Agents (O₂, H₂O₂, Chloramine) Oxidants->Degradation pH Acidic / Alkaline pH pH->Degradation Light UV / Light Exposure Light->Degradation

Caption: Environmental factors promoting this compound degradation.

The Mechanism of NDMA Formation from this compound

The formation of NDMA from this compound is a complex process with multiple proposed pathways. The key structural features of this compound that are implicated are the dimethylamino group, which provides the dimethylamine (DMA) moiety of NDMA, and the N-nitro group, which can act as a source of a nitrosating agent.[3][4]

4.1 Proposed Reaction Pathways The scientific consensus is that NDMA formation is not from a single reaction but a combination of pathways, primarily driven by the degradation of the this compound molecule itself.

  • Pathway 1: Degradation to DMA followed by Nitrosation: This is a widely supported mechanism. The this compound molecule degrades, releasing dimethylamine (DMA). A separate degradation process, particularly the breakdown of the nitro-ethenediamine moiety, generates a nitrosating agent (e.g., nitrous acid or other reactive nitrogen species). These two products then react to form NDMA.[4][18]

  • Pathway 2: Intermolecular Reaction: This pathway suggests that NDMA is formed through an intermolecular reaction between two or more this compound molecules, without the need for external contaminants.[3][5] One this compound molecule or its degradant provides the DMA moiety, while another provides the nitrosating agent. Isotopic labeling studies have confirmed that NDMA can be formed solely from this compound hydrochloride without the involvement of other impurities.[5]

  • Pathway 3: Oxidative Degradation Pathway: A detailed mechanistic view proposes that autoxidation of this compound is a key initiating step. This process liberates both nitrite ions and DMA from the molecule. The subsequent nitrosation is thought to occur via the conversion of the nitrite ion into a gas-phase nitrosating agent, such as nitrosyl chloride (NOCl), which then reacts with DMA.[4]

The following diagram provides a simplified visualization of the proposed NDMA formation mechanisms.

G cluster_intermolecular Intermolecular Pathway This compound This compound Degradation Degradation (Heat, O₂, H₂O) This compound->Degradation DMA Dimethylamine (DMA) Degradation->DMA Releases NitrosatingAgent Nitrosating Agent (e.g., from Nitro Group) Degradation->NitrosatingAgent Generates NDMA NDMA DMA->NDMA NitrosatingAgent->NDMA Ranitidine2 This compound (Molecule 2) Ranitidine2->NDMA Provides Nitroso Group Ranitidine1 This compound (Molecule 1) Ranitidine1->NDMA Provides DMA

Caption: Proposed mechanisms for NDMA formation from this compound.

Experimental Methodologies

To investigate this compound degradation and quantify NDMA formation, robust and validated analytical methods are essential. Forced degradation studies are used to identify potential degradants, while highly sensitive LC-MS/MS methods are required for the trace-level quantification of NDMA.

5.1 Protocol: Forced Degradation Study of this compound This protocol is designed based on ICH Q1A(R2) guidelines to purposefully degrade the drug substance and identify potential degradation products.[11][19] The goal is to achieve 5-20% degradation.[11][19]

  • Objective: To identify degradation pathways and develop a stability-indicating analytical method.

  • Materials: this compound HCl reference standard, HCl, NaOH, 30% H₂O₂, HPLC-grade solvents, C18 reverse-phase HPLC column.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound HCl in methanol or water.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 30-60 minutes.

    • Cool to room temperature and neutralize with 0.1 N NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 30-60 minutes.

    • Cool to room temperature and neutralize with 0.1 N HCl.

    • Dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 60 minutes, protected from light.

    • Dilute for analysis.

  • Thermal Degradation:

    • Expose solid this compound HCl powder to 80°C in a calibrated oven for 8 days.[14][15]

    • Dissolve a portion of the stressed powder to prepare a sample for analysis.

  • Photolytic Degradation:

    • Expose solid powder and a solution of this compound HCl to a light source in a photostability chamber, ensuring exposure of at least 1.2 million lux hours (visible) and 200 watt-hours/m² (UV) as per ICH Q1B.[11]

    • Prepare samples for analysis.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC-UV method. A C18 column with a mobile phase of an ammonium acetate buffer and acetonitrile is a common starting point.[11]

5.2 Protocol: LC-MS/MS Analysis of NDMA in this compound This protocol is adapted from methods published by regulatory bodies like the FDA for the sensitive detection and quantification of NDMA.[2][20] The use of a triple quadrupole mass spectrometer is standard due to its high specificity and sensitivity.[2][21]

  • Objective: To accurately quantify NDMA levels in this compound drug substance or product.

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) source.[21]

Step-by-Step Methodology:

  • Sample Preparation (Drug Product):

    • Crush a sufficient number of tablets to obtain a powder equivalent to a target concentration (e.g., 30 mg/mL of this compound).[20][21]

    • Transfer the powder to a centrifuge tube and add the appropriate volume of water or methanol.[20][22]

    • Vortex for 1 minute, then shake mechanically for 40 minutes.[20]

    • Centrifuge the sample for 15 minutes at 4500 rpm.[20]

    • Filter the supernatant through a 0.22 µm PVDF or nylon syringe filter into an HPLC vial.[2][20]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., XSelect HSS T3) suitable for retaining polar compounds like NDMA.[23]

    • Mobile Phase: A gradient of water with 0.02% formic acid (A) and acetonitrile (B).[23]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: 40°C.[23]

    • Diverter Valve: Crucially, use a diverter valve to direct the high-concentration this compound peak to waste after the NDMA peak has eluted (typically before 2.7 minutes), preventing contamination of the mass spectrometer.[2][23]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[23]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for NDMA: Monitor the transition from the parent ion (m/z 75.1) to specific product ions (e.g., m/z 43.1 and m/z 58.1).[22]

  • Quantification:

    • Prepare a calibration curve using certified NDMA reference standards in a suitable solvent (e.g., water) over a relevant concentration range (e.g., 3 to 100 ng/mL).[22]

    • Quantify NDMA in the samples by comparing its peak area to the external calibration curve. The limit of quantification (LOQ) should be sufficiently low, typically around 3 ng/mL or less.[22]

Data Interpretation and Risk Assessment

6.1 Correlating Degradation with NDMA Levels Data from forced degradation and stability studies are crucial for understanding the risk of NDMA formation. The correlation between the appearance of specific degradants and the rise in NDMA levels can provide valuable mechanistic insights.

6.2 Quantitative Data Summary The following table summarizes representative data on NDMA formation under accelerated stability conditions, highlighting the impact of temperature.

Product Storage Condition Duration Initial NDMA (ppm) Final NDMA (ppm) Reference
This compound Tablet A40°C / 75% RH8 weeks< 0.32116[13]
This compound Tablet A50°C / 75% RH8 weeks< 0.32> 500[13]
This compound Tablet B40°C / 75% RH8 weeks2.89< Tablet A[13]
This compound Powder60°C / 75% RH (Closed Vial)1 week-Significantly higher than vacuum[16]
This compound Powder60°C / 75% RH (Vacuum Vial)1 week-Much less than closed vial[16]

RH = Relative Humidity; ppm = parts per million

6.3 Implications for Formulation, Packaging, and Storage The inherent instability of this compound has profound implications for the pharmaceutical industry:

  • Formulation: Excipient choice is critical. Excipients should be non-reactive and minimize moisture content within the final dosage form.

  • Packaging: The data strongly support the need for packaging that protects against heat, humidity, and oxygen.[4][16] Oxygen-scavenging and low-moisture-permeability packaging could potentially mitigate NDMA formation.[4]

  • Storage: Strict control of storage and shipping conditions to avoid exposure to high temperatures is paramount.

Conclusion and Future Perspectives

The this compound-NDMA issue serves as a stark reminder of the complexities of drug stability and the potential for APIs to be a source of their own genotoxic impurities. The degradation of this compound is a multifaceted process driven by heat, moisture, and oxidation, leading to the formation of NDMA through complex intermolecular and intramolecular pathways. While the withdrawal of this compound from the market has resolved the immediate public health concern, the scientific lessons learned remain highly relevant.

Future research should continue to refine the mechanistic understanding of solid-state degradation reactions. Furthermore, the development of predictive models for impurity formation based on molecular structure and formulation parameters is a critical area of focus. For the pharmaceutical industry, this episode reinforces the necessity of comprehensive forced degradation studies early in development, rigorous control over manufacturing and supply chain conditions, and the continual evolution of analytical techniques to detect impurities at ever-lower levels.

References

  • Formation Mechanism of NDMA from this compound, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study. (n.d.). National Institutes of Health. [Link]

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A Technical Guide to the Pharmacokinetics and Metabolism of Ranitidine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranitidine, a histamine H2-receptor antagonist, effectively reduces gastric acid secretion and has been a cornerstone in treating acid-related gastrointestinal disorders.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models is paramount for the successful translation of efficacy and safety data to human clinical trials. This guide provides an in-depth analysis of this compound's pharmacokinetic (PK) and metabolic pathways across key laboratory animal species. We will explore the significant inter-species variations, detail the underlying enzymatic processes, and present robust experimental methodologies for conducting comprehensive preclinical evaluations. The insights herein are designed to empower researchers to make informed decisions in model selection, experimental design, and data interpretation, ultimately refining the drug development process.

Pharmacokinetic Profile of this compound in Animal Models

The systemic exposure and ultimate fate of this compound are governed by its ADME properties, which exhibit notable differences across species. A thorough grasp of these variations is critical for extrapolating animal data to predict human pharmacokinetics.

Absorption

This compound is rapidly absorbed following oral administration in most animal species.[3] In dogs, peak plasma concentrations are typically reached within 0.5 to 2 hours.[4][5] The oral bioavailability is generally moderate and can be species-dependent. For instance, in dogs, the oral bioavailability is considered good, at approximately 73%.[4] Studies in rats also show rapid absorption, with peak plasma concentrations observed within 30 minutes of oral administration.[5] The primary site of absorption is the small intestine, particularly the duodenum and jejunum, rather than the stomach.[6] The appearance of secondary peaks in plasma concentration-time profiles has been observed, which may be attributable to multiple sites of absorption along the gastrointestinal tract rather than significant enterohepatic recirculation.[7]

Distribution

This compound exhibits a volume of distribution greater than the total body volume, indicating distribution into tissues.[8] In dogs, the volume of distribution at steady state has been reported to be 3.5 L/kg.[4] Plasma protein binding is relatively low, around 15% in humans, suggesting that a large fraction of the drug is free to distribute into tissues and interact with its target receptors.[3][8] Whole-body autoradiography studies in rats have shown that after oral administration, the highest concentrations of radioactivity are found in the gastrointestinal tract wall, liver, and kidneys, which are the primary organs of absorption, metabolism, and excretion.[5]

Metabolism: Pathways and Species-Specific Variations

The liver is the primary site of this compound metabolism, where it undergoes several biotransformation reactions to form key metabolites.[9][10] The principal metabolic pathways are N-oxidation, S-oxidation, and N-demethylation.[4][11]

The major metabolites identified across species are:

  • This compound N-oxide

  • This compound S-oxide

  • Desmethylthis compound [4][9][11]

Significant species differences exist in the metabolic profiling of this compound.[3][4][12]

  • In the dog , N-oxidation is the predominant metabolic pathway, with the N-oxide metabolite accounting for up to 30% of an administered dose.[3][4]

  • In the rat , the metabolic profile is more diverse. N-oxidation, S-oxidation, N-demethylation, and oxidative deamination all occur, but each resulting metabolite typically accounts for less than 6% of the dose.[4] N-demethylation appears to be a major route in this species.[3]

  • In the rabbit , S-oxidation is the primary metabolic route.[3]

These differences are critical, as they influence the overall clearance and potential for metabolite-mediated effects, underscoring the importance of selecting the appropriate animal model for toxicological assessments.

The enzymatic systems responsible for these transformations have been identified. The S-oxidation of this compound is primarily catalyzed by flavin-containing monooxygenases (FMOs), with FMO3 being the key enzyme in the human liver.[9][11][13] While Cytochrome P450 (CYP) enzymes play a minimal role in S-oxidation, they are involved in other metabolic pathways like N-demethylation.[9][11] Unlike cimetidine, this compound shows weak affinity for and does not significantly inhibit the hepatic cytochrome P450 system, reducing the likelihood of metabolic drug-drug interactions.[1][3][14][15]

Ranitidine_Metabolism cluster_parent This compound cluster_metabolites Major Metabolites This compound This compound (C₁₃H₂₂N₄O₃S) N_Oxide This compound N-oxide This compound->N_Oxide N-oxidation (FMO, CYP) Major in Dog S_Oxide This compound S-oxide This compound->S_Oxide S-oxidation (FMO) Major in Rabbit Desmethyl Desmethylthis compound This compound->Desmethyl N-demethylation (CYP) Major in Rat

Caption: Primary metabolic pathways of this compound in animal models.

Excretion

The primary route of elimination for this compound and its metabolites is through the kidneys via urinary excretion.[4][5] In both rats and dogs, 62-75% of a radiolabelled oral dose is recovered in the urine.[4] A significant portion of the excreted drug is unchanged this compound, accounting for approximately 40% of the dose in both species.[4] The balance of the administered dose is typically recovered in the feces.[3][5] In rats, biliary excretion has been shown to be a minor pathway, with less than 0.2% of an oral dose recovered in the bile as this compound.[5][7] Renal clearance values often exceed the glomerular filtration rate, indicating that active tubular secretion is involved in its elimination.[3]

Comparative Pharmacokinetics Across Species

The choice of an animal model for non-clinical safety and efficacy studies is a critical decision. Comparing the pharmacokinetic parameters of this compound across different species provides a framework for this selection process, aiming to use the species that most closely mimics human ADME characteristics.

ParameterRatDogRabbitReference(s)
Oral Bioavailability (F) -~73%-[4]
Time to Peak (Tmax) ~0.5 h0.5 - 1 h-[4][5]
Elimination Half-life (t½) -~4 h-[4]
Volume of Distribution (Vd) -3.5 L/kg-[4]
Primary Excretion Route Urine (~62%)Urine (~75%)Urine (30-60%)[3][4][5]
Major Metabolic Pathway N-demethylationN-oxidationS-oxidation[3][4]

Rationale for Data Selection: The dog is often considered a suitable model for this compound pharmacokinetics due to its gastrointestinal physiology and metabolic profile, which shares similarities with humans.[16] However, the rat remains a staple for initial toxicity and metabolism studies due to its well-characterized biology and the availability of extensive historical data.[4] The significant difference in major metabolic pathways highlights the necessity of characterizing metabolite profiles in each species used during drug development.

Key Experimental Methodologies

To ensure the generation of reliable and reproducible data, standardized and validated experimental protocols are essential. The following sections detail core methodologies for investigating the pharmacokinetics and metabolism of this compound.

In Vivo Pharmacokinetic Study Protocol (Rat Model)

This protocol outlines a standard approach for determining key pharmacokinetic parameters of this compound following oral administration to rats.

Objective: To determine the plasma concentration-time profile and calculate key PK parameters (Cmax, Tmax, AUC, t½) of this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250g) are used. Animals are fasted overnight prior to dosing to reduce variability in gastric emptying and absorption.[17]

  • Dosing: this compound is formulated in a suitable vehicle (e.g., water) and administered via oral gavage at a specific dose (e.g., 50 mg/kg).[4][17]

  • Blood Sampling: Blood samples (~0.2 mL) are collected from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[18]

    • Scientific Rationale: The selection of time points is critical. Frequent early sampling captures the absorption phase and Cmax, while later points define the elimination phase and half-life.

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation (e.g., 13,000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[19]

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method (see Section 4.2).

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.[20]

Caption: Workflow for a typical in vivo pharmacokinetic study.

Bioanalytical Method: this compound Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in biological matrices due to its high sensitivity and specificity.[19][20][21]

Objective: To accurately quantify this compound concentrations in plasma samples.

Methodology:

  • Sample Preparation: A simple protein precipitation method is commonly employed.[20][21][22]

    • To 100 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., this compound-d6).[19] The IS is a stable isotope-labeled version of the analyte, which corrects for variability during sample processing and analysis.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[19]

    • Vortex vigorously and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.[19]

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., Zorbax SB-Aq C18) is typically used for separation.[21]

    • Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) is used.[20][21]

    • Scientific Rationale: The acidic modifier (formic acid) promotes the protonation of this compound, enhancing ionization efficiency in the mass spectrometer.[20][21]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions are monitored for both this compound (e.g., m/z 314.8 → 176.1) and the internal standard.[20][22]

    • Scientific Rationale: MRM provides exceptional specificity by monitoring a unique fragmentation pattern for the target analyte, minimizing interference from other matrix components.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this curve.[19]

In Vitro Metabolism Study Protocol (Liver Microsomes)

In vitro metabolism studies using subcellular fractions like liver microsomes are essential for identifying metabolic pathways and potential drug-drug interactions.[23]

Objective: To characterize the metabolism of this compound and identify the enzymes involved.

Methodology:

  • Enzyme Source: Pooled liver microsomes from the species of interest (e.g., rat, dog, human) are used.[11][23][24] Microsomes contain a high concentration of FMO and CYP enzymes.[23]

  • Incubation Mixture:

    • In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL protein), this compound (at various concentrations), and phosphate buffer (pH 7.4).[11]

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.[11]

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.[11]

    • Scientific Rationale: Both FMO and CYP enzymes are NADPH-dependent, and a regenerating system ensures a sustained supply of this cofactor throughout the incubation period.[11]

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).[11]

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.[11]

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

  • Reaction Phenotyping (Optional): To identify the specific enzymes involved, incubations can be performed in the presence of selective chemical inhibitors (e.g., methimazole for FMOs, specific inhibitors for various CYPs) or by using recombinant enzymes.[11]

Implications for Drug Development and Clinical Translation

The preclinical pharmacokinetic and metabolism data generated in animal models are foundational for the clinical development of this compound.

  • Model Selection: Understanding species differences in metabolism is crucial for selecting the most appropriate toxicological species—one that generates a metabolite profile most similar to humans.

  • Human Dose Prediction: Allometric scaling of pharmacokinetic parameters (like clearance) from multiple animal species can be used to predict the human pharmacokinetic profile and inform first-in-human dose selection.

  • Drug-Drug Interaction (DDI) Potential: In vitro metabolism studies help predict potential DDIs. This compound's weak interaction with the CYP450 system, a major pathway for many drugs, suggests a lower risk of metabolic DDIs compared to inhibitors like cimetidine.[1][15][25]

  • Safety Assessment: Characterizing the metabolic profile ensures that any major human metabolites are also formed in the animal species used for safety testing, a key requirement from regulatory agencies.

Conclusion

The pharmacokinetic and metabolic profiles of this compound have been extensively characterized in a variety of animal models. Key features include rapid oral absorption, wide distribution, and elimination primarily through renal excretion. Metabolism occurs via N-oxidation, S-oxidation, and N-demethylation, with significant, predictable variations in the predominant pathways across species like the rat, dog, and rabbit. This detailed understanding, derived from robust in vivo and in vitro experimental methodologies, is indispensable for the rational design of non-clinical studies and the successful clinical translation of drug candidates. By leveraging this comprehensive knowledge base, researchers can better predict human outcomes, optimize clinical study designs, and enhance the overall efficiency of the drug development process.

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Molecular structure and functional groups of Ranitidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Functional Groups of Ranitidine

Introduction

This compound, widely recognized by its former brand name Zantac, represents a landmark achievement in rational drug design and for years stood as a frontline therapy for acid-related gastrointestinal disorders.[1][2] As a potent and selective histamine H₂ receptor antagonist, it effectively curbed gastric acid secretion, offering relief to millions suffering from peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[3][4] The development of this compound was a direct result of refining the structure of the first H₂ antagonist, cimetidine, leading to a molecule with approximately 10 times the activity, a longer duration of action, and a more favorable side-effect profile.[1]

This technical guide offers a comprehensive exploration of the molecular architecture of this compound. It is designed for researchers, scientists, and drug development professionals, providing a detailed analysis of the constituent functional groups and elucidating their critical roles in the drug's chemical properties, pharmacological activity, and analytical characterization. Understanding this structure is not only key to appreciating its mechanism of action but also to comprehending the chemical instability that ultimately led to its market withdrawal.[5]

Chapter 1: Molecular Architecture of this compound

The therapeutic efficacy of this compound is intrinsically linked to its unique molecular structure. Its chemical identity is precisely defined, and its architecture can be deconstructed into three primary moieties that work in concert to achieve selective H₂ receptor antagonism.

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name (E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine[6]
CAS Number 66357-35-5[7]
Molecular Formula C₁₃H₂₂N₄O₃S[6][7]
Molecular Weight 314.41 g/mol [6]
pKa Values 2.7 (side chain), 8.2 (dimethylamino)[8][9]
Appearance White to pale yellow crystalline powder[10][11]
Solubility Soluble in water[4][10]

The molecule's structure is logically organized, featuring a heterocyclic ring system linked by a flexible chain to a polar, non-basic terminus, a classic pharmacophore for H₂ antagonists.[12]

G cluster_0 This compound Core Structure A Furan Moiety (Heterocyclic Core) B Alkylthioethyl Chain (Flexible Linker) A->B --S--CH₂-- C Nitroethenediamine Group (Polar Terminus) B->C --CH₂--CH₂--NH--

Caption: Core structural components of the this compound molecule.

Chapter 2: In-Depth Analysis of Functional Groups

The pharmacological and chemical personality of this compound is dictated by the specific functional groups within its structure. Each group was intentionally incorporated to optimize receptor interaction, potency, and pharmacokinetic properties.

The Furan Ring

The furan ring in this compound is a bioisosteric replacement for the imidazole ring found in its predecessor, cimetidine.[1] This substitution was a key innovation of the rational drug design process undertaken by Glaxo, conferring several advantages:

  • Reduced Side Effects: The imidazole ring of cimetidine was associated with inhibition of cytochrome P450 enzymes and antiandrogenic effects. Replacing it with the furan ring, a five-membered aromatic heterocycle, significantly reduced these off-target activities, leading to a better tolerability profile.[1]

  • Receptor Interaction: While not an absolute requirement for H₂ antagonism, the heterocyclic ring system is crucial for correctly orienting the molecule within the H₂ receptor binding pocket.[13] The oxygen heteroatom and aromatic nature of the furan contribute to the overall electronic and conformational properties necessary for effective binding.[14]

The Dimethylaminomethyl Group (Tertiary Amine)

Attached to the furan ring is a dimethylaminomethyl substituent, which contains a tertiary amine. This group is highly significant for several reasons:

  • Basicity and Solubility: With a pKa of approximately 8.2, this amine is protonated at physiological pH, enhancing the water solubility of the drug.[8][9] This property is vital for both formulation and systemic distribution after administration.

  • Chemical Instability: Critically, this tertiary amine, specifically the dimethylamino moiety, was identified as a potential precursor in the formation of the probable human carcinogen N-nitrosodimethylamine (NDMA).[5] The instability of the this compound molecule could lead to the degradation and subsequent nitrosation of this functional group, a discovery that prompted its global withdrawal from the market.[5]

The Thioether Linkage

Connecting the furan ring system to the polar terminus is a flexible chain containing a thioether (-S-) linkage. This feature is essential for optimal antagonist activity.[12] The thioether group maintains the necessary distance and conformational flexibility between the ring and the polar group, allowing the molecule to adopt the ideal conformation for binding to the H₂ receptor.[12] This isosteric replacement for a portion of the carbon chain found in earlier histamine analogues proved effective in maintaining the required spatial arrangement for potent antagonism.[12]

The N,N'-disubstituted Nitroethenediamine Group

This polar, electron-rich group is arguably the most critical component for this compound's H₂-blocking activity. It serves as the "urea equivalent" moiety that interacts strongly with the receptor.[13]

  • Polarity and Non-Basicity: Unlike histamine's basic primary amine, the nitroethenediamine group is a polar but non-basic entity. This is a defining characteristic of H₂ antagonists, allowing for strong binding without activating the receptor.[12]

  • Hydrogen Bonding: The secondary amines (N-H) and the nitro group (NO₂) are capable of forming multiple hydrogen bonds within the H₂ receptor's binding site. This strong, specific interaction is the basis of its competitive antagonism.

  • Tautomerism: Spectroscopic studies confirm that this group exists predominantly in the enamine tautomeric form, which allows for charge delocalization.[15] This electronic configuration, coupled with a low rotational barrier around the carbon-carbon double bond, is believed to be vital for its high-affinity binding.[15]

Chapter 3: Structure-Function Relationship: From Functional Groups to Pharmacological Activity

This compound functions as a competitive, reversible inhibitor of the histamine H₂ receptor.[1][16] Histamine, released by enterochromaffin-like (ECL) cells in the stomach, normally binds to these receptors on gastric parietal cells, triggering a signaling cascade that results in acid secretion.[17][18] this compound's molecular structure allows it to occupy this binding site, physically blocking histamine and thereby preventing the initiation of acid production.[17]

G cluster_0 Normal Pathway cluster_1 This compound Intervention Histamine Histamine H2R H₂ Receptor (Parietal Cell) Histamine->H2R Binds AC Adenylate Cyclase Activation H2R->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Pump H⁺/K⁺ ATPase Pump Activation PKA->Pump Acid Gastric Acid Secretion Pump->Acid This compound This compound H2R_Blocked H₂ Receptor (Parietal Cell) This compound->H2R_Blocked Competitively Binds Block Binding Site Blocked H2R_Blocked->Block

Caption: Mechanism of this compound as a competitive H₂ receptor antagonist.

The specific contributions of each functional group to the overall drug properties are summarized below.

Functional GroupContribution to Receptor BindingContribution to Pharmacokinetics & Properties
Furan Ring Provides the core scaffold for receptor recognition; bioisosteric replacement reduces off-target effects.[1]Contributes to overall lipophilicity.
Dimethylamino Group Orients the molecule; may form ionic interactions when protonated.High basicity (pKa 8.2) provides water solubility.[8][9] Site of instability leading to NDMA formation.[5]
Thioether Linkage Provides optimal spacing and flexibility between the ring and polar terminus for receptor fit.[12]Influences metabolism (S-oxidation is a minor metabolic pathway).[10]
Nitroethenediamine The primary site of interaction; forms strong hydrogen bonds to block receptor activation.[12]Highly polar group contributing to the drug's hydrophilic character.

Chapter 4: Analytical Characterization of this compound's Structure

The elucidation and confirmation of this compound's molecular structure rely on a combination of spectroscopic and chromatographic techniques. These methods are essential for quality control in pharmaceutical manufacturing and for research purposes.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure. ¹H NMR spectra show characteristic signals for the furan protons, the methylene groups in the chain, the N-methyl group, and the dimethylamino protons.[19][20] ¹³C NMR provides signals for each unique carbon atom, confirming the presence of the furan ring, the thioether-linked chain, and the nitroethenediamine moiety.[20][21] Advanced solid-state NMR has also been used to study the different polymorphic forms of this compound hydrochloride.[20][21]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by their characteristic vibrational frequencies. Key absorptions for this compound include N-H stretching from the secondary amines, C=C stretching from the furan ring and ethene group, and strong absorptions corresponding to the symmetric and asymmetric stretches of the NO₂ group.[15][22]

Chromatographic Methods

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common analytical technique for the separation, identification, and quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological fluids.[8][23]

G start Sample Preparation (e.g., Dissolution in Mobile Phase) injection Inject Sample into HPLC System start->injection column Separation on C18 Reverse-Phase Column injection->column elution Isocratic Elution with Mobile Phase column->elution detection UV Detection (e.g., at 220-280 nm) elution->detection result Chromatogram Generation (Retention Time & Peak Area) detection->result quant Quantification via Calibration Curve result->quant

Caption: General workflow for the analysis of this compound by RP-HPLC.

This protocol is a representative example based on established methodologies for the quantification of this compound in a solid dosage form.[24][25]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1 M orthophosphoric acid, pH adjusted to 3.0) and an organic solvent (e.g., methanol) in a defined ratio (e.g., 35:65 v/v).[24] The solution should be filtered through a 0.45 µm filter and degassed prior to use.

  • Standard Solution Preparation: Accurately weigh a reference standard of this compound HCl and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution to cover a linear range (e.g., 80% to 120% of the target concentration).[24]

  • Sample Preparation: Weigh and finely powder a number of this compound tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask. Add the mobile phase, sonicate to dissolve the active ingredient, and dilute to the final volume. Filter the solution to remove insoluble excipients.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[24][25]

    • Injection Volume: 10-20 µL

    • Column Temperature: Ambient or controlled (e.g., 35°C)[25]

    • Detection Wavelength: 280 nm[24]

  • Analysis and Quantification: Inject the standard solutions to establish a calibration curve by plotting peak area against concentration. Inject the sample solution. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. The retention time for this compound under these conditions is typically between 2.5 and 4 minutes.[24]

Conclusion

The molecular structure of this compound is a testament to the power of rational drug design. By strategically modifying the structure of cimetidine, scientists created a more potent and tolerable H₂ receptor antagonist. The interplay between its furan ring, flexible thioether chain, and the crucial nitroethenediamine polar group defined its high-affinity binding and therapeutic success. However, the very same structure, specifically the dimethylaminomethyl group, harbored a latent chemical instability that led to the formation of NDMA impurities and its eventual withdrawal.[5] The story of this compound thus serves as a powerful lesson for drug development professionals, highlighting that a deep understanding of molecular structure—encompassing not just its interaction with a biological target but also its inherent chemical stability—is paramount to ensuring both the efficacy and safety of a pharmaceutical agent.

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An In-Depth Technical Guide to the Foundational Research of Ranitidine for Gastroesophageal Reflux Disease

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Pre-H₂-Antagonist Landscape and the Dawn of a New Therapeutic Era

Prior to the late 1970s, the therapeutic arsenal for managing gastroesophageal reflux disease (GERD) was profoundly limited. Treatment paradigms were anchored on lifestyle modifications and the symptomatic, yet transient, relief offered by antacids. The pathophysiology of GERD—centered on the damaging effects of gastric acid on the esophageal mucosa—was understood, but the ability to control the source of the acidity, the gastric parietal cell, was rudimentary. The advent of histamine H₂-receptor antagonists marked a paradigm shift, moving from mere neutralization of existing acid to the targeted suppression of its production.

Cimetidine, the first clinically successful H₂-antagonist, validated this therapeutic approach.[1] However, its introduction was soon followed by the development of ranitidine, a molecule born from a rational drug design process aimed at enhancing potency and refining the safety profile.[1] Discovered in 1976 and entering commercial use in 1981, this compound rapidly became a cornerstone in the management of acid-peptic disorders, including GERD.[2] This guide provides a detailed examination of the core pharmacological principles and seminal early clinical research that established this compound's role in this field, intended for professionals in drug development and biomedical research.

Core Pharmacology: The Molecular Basis of this compound's Action

The efficacy of this compound is rooted in its precise interaction with the machinery of gastric acid secretion. Understanding this mechanism is fundamental to appreciating the rationale behind its clinical application in GERD.

Mechanism of Action: Competitive Antagonism at the H₂-Receptor

Gastric acid secretion by parietal cells is a complex process stimulated by three primary agonists: acetylcholine, gastrin, and histamine. Histamine, in particular, plays a dominant role by binding to histamine H₂ receptors on the basolateral membrane of these cells. This binding initiates a signaling cascade that culminates in the activation of the H⁺/K⁺-ATPase proton pump, the final step in acid secretion.[3][4]

This compound functions as a potent, competitive, and reversible inhibitor of the histamine H₂ receptor.[2][5] By occupying the receptor site, it prevents histamine from binding and initiating the acid secretion cascade.[6][7] Unlike its predecessor, cimetidine, which contains an imidazole ring, this compound's structure features a furan ring, a modification that contributes to its increased potency—being 4 to 10 times more potent than cimetidine on a weight basis—and its distinct pharmacological profile.[8][9]

The direct consequence of this antagonism is a marked reduction in gastric acid secretion, affecting both basal (daytime) and nocturnal acid output.[5][10] This leads to a decrease in total gastric volume and hydrogen ion concentration, which in turn proportionally reduces the secretion of pepsin, an enzyme whose proteolytic activity is acid-dependent and contributes to mucosal damage.[2][5]

Ranitidine_Mechanism cluster_ParietalCell Gastric Parietal Cell H2_Receptor Histamine H₂ Receptor ProtonPump H⁺/K⁺-ATPase (Proton Pump) H2_Receptor->ProtonPump Activates Signaling Cascade Lumen Stomach Lumen ProtonPump->Lumen Secretes H⁺ (Acid) Histamine Histamine Histamine->H2_Receptor Binds This compound This compound This compound->H2_Receptor Competitively Blocks

Caption: this compound competitively blocks the H₂ receptor on parietal cells.

Pharmacokinetic Profile: Rationale for Dosing Regimens

The clinical utility of a drug is intrinsically linked to its pharmacokinetic properties. Early studies established that this compound has an oral bioavailability of approximately 50%, with peak serum concentrations occurring 2 to 3 hours after a 150 mg dose.[5] Its elimination half-life is around 2-3 hours.[2][4] Crucially, a single 150 mg dose was found to substantially inhibit gastric acid secretion for up to 12 hours, providing a scientific basis for the twice-daily (b.i.d.) dosing regimen that became standard in many early GERD trials.[5][6]

Foundational Clinical Evidence in Gastroesophageal Reflux Disease

The establishment of this compound as a therapeutic agent for GERD was built on a foundation of rigorous, double-blind, placebo-controlled clinical trials. These studies systematically evaluated its efficacy in both symptom alleviation and mucosal healing.

Efficacy in Symptomatic Relief and Endoscopic Healing

Early multicenter trials provided compelling evidence of this compound's superiority over placebo. In a landmark double-blind trial involving 284 GERD patients, a six-week course of this compound (150 mg b.i.d.) was significantly more effective than placebo in reducing both the frequency and severity of daytime and nighttime heartburn.[11] This symptomatic improvement correlated with a significant reduction in the consumption of rescue antacids.[11]

Beyond symptom control, this compound demonstrated a profound effect on the healing of damaged esophageal mucosa. For patients with endoscopically confirmed erosive esophagitis, this compound treatment resulted in significantly greater healing and less evidence of erosions and ulcerations compared to placebo.[11] Multiple studies corroborated these findings, establishing that this compound could achieve complete endoscopic healing in a substantial percentage of patients over 8 to 12 weeks.[12][13]

Study / Treatment ArmDurationEndoscopic Healing RatePlacebo Healing Rate
Glaxo Erosive Esophagitis Study Group (1992)[12]12 weeks83% (150 mg q.i.d.)58%
Euler et al. (1993)[13]8 weeks69% (150 mg q.i.d.)28%
Euler et al. (1993)[13]12 weeks79% (150 mg q.i.d.)40%
Sontag et al. (1997)[14]12 weeks71% (150 mg b.i.d.)N/A (Active Comparator)
Table 1: Summary of Endoscopic Healing Rates in Early Placebo-Controlled and Comparative Trials of this compound for Erosive Esophagitis.
Dose-Response and Comparative Efficacy Investigations

The causality behind experimental choices in dosing was explored in dose-ranging studies. While 150 mg b.i.d. was effective for symptomatic relief, research indicated that more severe disease, such as erosive esophagitis, benefited from higher or more frequent dosing.[11] Studies evaluating 150 mg four times daily (q.i.d.) and 300 mg q.i.d. demonstrated high rates of mucosal healing.[12][13] A key comparative trial found that this compound 150 mg q.i.d. produced significantly higher healing rates (77% at 12 weeks) than cimetidine 800 mg b.i.d. (68% at 12 weeks).[14] These studies validated the principle that achieving a greater degree and duration of acid suppression is directly linked to improved healing of more severe esophageal damage.

Furthermore, studies using 24-hour esophageal pH monitoring demonstrated a clear dose-dependent effect. Increasing doses of this compound progressively decreased the total time the esophageal mucosa was exposed to a pH of less than 4 (the threshold for acid-induced injury).[15][16]

Core Methodologies of the Era: A Guide to Early GERD Research Protocols

The trustworthiness of early this compound research stems from the robust and well-defined experimental protocols employed. These methods, while refined over time, established the standards for evaluating anti-reflux therapies.

Experimental Protocol: Endoscopic Assessment of Esophagitis

Endoscopy was the definitive method for objectively quantifying the therapeutic effect of this compound on the esophageal mucosa.

Objective: To visually confirm the presence and grade the severity of erosive esophagitis at baseline and to assess the degree of mucosal healing following a defined treatment period.

Methodology:

  • Patient Preparation: Patients fasted for at least 8 hours prior to the procedure to ensure a clear view of the gastric and esophageal mucosa. Topical anesthesia (e.g., lidocaine spray) was typically applied to the pharynx to suppress the gag reflex.

  • Instrumentation: A flexible fiber-optic endoscope was used. The endoscope was lubricated and introduced orally under direct vision.

  • Procedure: The endoscope was advanced through the pharynx, esophagus, stomach, and into the proximal duodenum. Air was insufflated to distend the lumen for adequate visualization.

  • Evaluation and Grading: The endoscopist systematically inspected the esophageal mucosa, paying close attention to the distal esophagus and the gastroesophageal junction. The presence, number, and confluence of erosions or ulcerations were documented. Findings were often graded using a standardized scale (e.g., Savary-Miller classification or a trial-specific grading system).

  • Biopsy (Optional but common): Biopsy forceps could be passed through the endoscope's working channel to obtain mucosal tissue samples for histological confirmation of esophagitis and to rule out other pathologies like Barrett's esophagus.

  • Post-Procedure: Patients were monitored until the effects of any sedation wore off. The procedure was repeated at pre-specified follow-up intervals (e.g., 6, 8, or 12 weeks) to assess healing.

Experimental Protocol: 24-Hour Intra-esophageal pH Monitoring

This technique was the gold standard for quantifying acid reflux and provided a direct pharmacodynamic measure of this compound's efficacy.[17]

Objective: To continuously measure the acidity of the distal esophagus over a 24-hour period to determine the frequency and duration of acid reflux events and to assess the effect of this compound on these parameters.

Methodology:

  • Probe Placement and Calibration: A thin, flexible catheter with one or more pH sensors was calibrated using standard buffer solutions (e.g., pH 7.0 and pH 1.0). The patient's lower esophageal sphincter (LES) was first located via manometry. The catheter was then passed transnasally and positioned so that the distal pH sensor was 5 cm above the proximal border of the LES.[18]

  • Data Recording: The catheter was connected to a portable data logger worn by the patient. The device recorded pH values at frequent intervals (e.g., every 4-6 seconds) for a full 24 hours.

  • Patient Diary: The patient was instructed to maintain a detailed diary, logging the times of meals, periods of lying down (supine), and the occurrence of any symptoms (e.g., heartburn, regurgitation). Event markers on the data logger were often used in conjunction with the diary.[19]

  • Data Analysis: After 24 hours, the catheter was removed, and the data was downloaded to a computer. Specialized software analyzed the pH data in correlation with the patient's diary.

  • Key Outcome Variables:

    • Total Time Esophageal pH < 4: The percentage of the 24-hour period during which the esophageal pH was below 4.0. This is the primary measure of esophageal acid exposure.

    • Number of Reflux Episodes: The total count of instances where pH dropped below 4.

    • Longest Reflux Episode: The duration of the single longest reflux event.

    • Upright and Supine Reflux: The data was analyzed separately for periods when the patient was upright versus lying down to understand patterns of reflux.

pH_Monitoring_Workflow cluster_Preparation Phase 1: Preparation & Placement cluster_Monitoring Phase 2: 24-Hour Ambulatory Monitoring cluster_Analysis Phase 3: Data Analysis P1 Calibrate pH Probe (pH 7.0 & 1.0 Buffers) P2 Position Probe Transnasally (5cm above LES) P1->P2 P3 Connect to Portable Data Logger P2->P3 M1 Patient Engages in Normal Daily Activities P3->M1 M2 Patient Records Meals, Symptoms, & Supine Periods in Diary M1->M2 M3 Device Continuously Records Esophageal pH M1->M3 A1 Return to Clinic; Probe Removed A2 Download Data from Logger A1->A2 A3 Correlate pH Data with Patient Diary A2->A3 A4 Calculate Key Parameters (% time pH<4, reflux episodes) A3->A4

Caption: Workflow for a 24-hour intra-esophageal pH monitoring study.

Safety and Tolerability: A Key Differentiator

A significant aspect of this compound's early success was its favorable safety profile, particularly in comparison to cimetidine. Early clinical trials consistently found this compound to be well tolerated, with a safety profile similar to that of placebo.[11][13] Unlike cimetidine, this compound demonstrated a lack of significant anti-androgenic effects, such as gynecomastia or impotence, which were observed in some patients on high doses of the older drug.[9][20] Furthermore, this compound showed less propensity to inhibit the hepatic cytochrome P-450 enzyme system, resulting in fewer clinically significant drug-drug interactions.[8]

Conclusion: Solidifying a Foundation in GERD Management

The early research on this compound for gastroesophageal reflux disease was a landmark in evidence-based medicine. Through a combination of precise pharmacological targeting, robust clinical trial design, and objective measurement techniques like endoscopy and 24-hour pH monitoring, these foundational studies definitively established this compound as a safe and effective therapy. It offered a significant leap forward from simple acid neutralization, providing consistent symptom relief and promoting the healing of damaged esophageal tissue. This body of work not only made this compound a therapeutic cornerstone for over a decade but also refined the methodologies and endpoints used to evaluate all subsequent anti-reflux therapies, including the proton pump inhibitors that would follow.[21]

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Historical development of Ranitidine as an anti-ulcer drug

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Historical Development of Ranitidine as an Anti-Ulcer Drug

Abstract

This technical guide provides a comprehensive chronicle of the development of this compound, a landmark drug in the treatment of peptic ulcer disease. It traces the journey from the initial physiological insights that identified histamine as a key mediator of gastric acid secretion to the rational drug design that addressed the shortcomings of the first-generation H2 receptor antagonist, cimetidine. We will explore the pivotal medicinal chemistry strategies, the detailed mechanism of action, the structure-activity relationships that guided its synthesis, and the clinical evidence that established its therapeutic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth perspective on a classic example of successful pharmaceutical innovation.

The Pre-H2 Antagonist Era: A Landscape of Limited Options

Prior to the 1970s, the management of peptic ulcer disease was rudimentary and largely ineffective. Treatments ranged from palliative measures like bland diets and milk ingestion to the use of antacids, which offered only transient symptomatic relief.[1] For severe and refractory cases, surgical intervention, often involving procedures like vagotomy or partial gastrectomy, was the standard of care, carrying significant risks of morbidity and mortality.[1] The underlying pathophysiology—the relentless secretion of gastric acid—was understood, but the molecular triggers remained elusive, leaving a major unmet clinical need.

The Histamine Hypothesis and the Dawn of a New Era

The breakthrough came from the pioneering work of Sir James Black and his team at Smith, Kline & French.[2][3] Black hypothesized that histamine, a known stimulator of gastric acid secretion, acted on a distinct class of receptors in the stomach's parietal cells, different from the histamine receptors involved in allergic reactions (later termed H1 receptors).[2][4] The antihistamines of the day were ineffective at blocking acid secretion, lending credence to the existence of a second histamine receptor, which Black designated the H2 receptor.[2][4][5]

This insight laid the foundation for a rational drug design program: to create a molecule that could act as a competitive antagonist at this newly proposed H2 receptor, thereby blocking the primary signal for acid production.[2][6] This effort culminated in the development of the first clinically successful H2 receptor antagonist, cimetidine (Tagamet), which revolutionized ulcer therapy upon its launch.[1][5]

The Limitations of Cimetidine: The Impetus for a Successor

While a groundbreaking achievement, cimetidine was not without its flaws. Its chemical structure, based on an imidazole ring, was responsible for several undesirable properties:

  • Antiandrogenic Effects: Cimetidine was found to bind to androgen receptors, leading to side effects like gynecomastia (breast enlargement in men) and impotence, particularly with high doses used for conditions like Zollinger-Ellison syndrome.[7][8][9]

  • Drug-Drug Interactions: The imidazole ring of cimetidine inhibits the cytochrome P450 (CYP450) enzyme system in the liver.[10] This interference slows the metabolism of numerous other drugs (e.g., warfarin, theophylline, phenytoin), leading to potentially toxic elevated blood levels.[11][12]

  • Limited Potency and Duration: While effective, there was a clear opportunity to develop an agent with greater potency and a longer duration of action, potentially allowing for less frequent dosing.[13]

These limitations created a clear clinical and commercial rationale for developing a second-generation H2 antagonist that could retain the efficacy of cimetidine while offering a superior safety and pharmacokinetic profile.

Rational Drug Design of this compound: A Triumph of Medicinal Chemistry

Researchers at Glaxo (now GlaxoSmithKline) embarked on a rational drug design process to create an improved H2 antagonist.[10][14] Their work, which led to the discovery of this compound in 1976, was a classic example of structure-activity relationship (SAR) studies.[10][15]

The key innovation was the replacement of cimetidine's imidazole ring with a furan ring that included a nitrogen-containing substituent.[10][14] This seemingly simple substitution had profound consequences:

  • Enhanced Potency: The new structure resulted in a molecule with a higher affinity for the H2 receptor.

  • Reduced Side Effects: The furan-based structure did not possess the antiandrogenic properties of the imidazole ring.[7][8]

  • Cleaner Pharmacokinetic Profile: this compound exhibited significantly less affinity for the CYP450 enzyme system, drastically reducing the potential for drug-drug interactions.[10]

This strategic molecular modification resulted in a drug that was found to be approximately three to ten times more potent than cimetidine with a longer-lasting action and a much-improved side effect profile.[7][10][13][14]

Structure-Activity Relationship (SAR) of H2-Receptor Antagonists

The development from histamine (an agonist) to this compound (an antagonist) illustrates key SAR principles.

  • Heterocyclic Ring: The imidazole ring of histamine is crucial for its agonist activity. While retained in cimetidine, the development of this compound proved that other heterocyclic rings, like furan, could confer potent antagonist activity.[16][17]

  • Side Chain: A flexible four-atom equivalent chain separating the heterocyclic ring from a terminal nitrogen group is optimal for antagonist activity.[16][17] The thioether link (-S-) present in both cimetidine and this compound is an effective isostere for a portion of this chain.

  • Terminal Nitrogen Group: For maximal antagonist activity, this group needs to be polar but non-basic, contrasting with the basic primary amine of histamine.[16][17]

Mechanism of Action

This compound functions as a competitive and reversible inhibitor of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells.[10][18]

  • Histamine Stimulation: Under normal physiological conditions, histamine released from enterochromaffin-like (ECL) cells binds to H2 receptors.

  • Signal Transduction: This binding activates a G-protein-coupled receptor cascade, leading to the activation of adenylate cyclase, which increases intracellular cyclic AMP (cAMP) levels.[18]

  • Proton Pump Activation: Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates proteins involved in the translocation of the H+/K+ ATPase (the proton pump) to the apical membrane of the parietal cell.[18]

  • Acid Secretion: The proton pump actively secretes H+ ions into the gastric lumen in exchange for K+ ions, resulting in the formation of hydrochloric acid (HCl).[18][19]

  • This compound's Role: this compound, by competitively blocking the H2 receptor, prevents histamine from initiating this entire cascade. This blockade effectively reduces the translocation and activation of the proton pump, leading to a significant decrease in both the volume and acidity of gastric secretion.[10][18][19][20]

Diagram: this compound's Mechanism of Action

G cluster_lumen Gastric Lumen cluster_cell Parietal Cell cluster_interstitium Interstitium H+ H+ HCl HCl (Acid) Cl- Cl- H2R Histamine H2 Receptor AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP  ATP to PKA Protein Kinase A cAMP->PKA Activates Pump H+/K+ ATPase (Proton Pump) PKA->Pump Activates & Translocates Pump->H+ Secretes Histamine Histamine Histamine->H2R Binds This compound This compound This compound->H2R Blocks

Caption: this compound competitively blocks the H2 receptor, inhibiting acid secretion.

Chemical Synthesis Overview

The synthesis of this compound can be achieved through various routes. A common method involves the reaction of 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine with 1-methylthio-1-methylamino-2-nitroethylene in an aqueous solution.[21] The process generally follows these key steps:

  • Starting Materials: The synthesis often begins with biomass-derived platform chemicals like 5-(chloromethyl)furfural.[22][23]

  • Intermediate Formation: A series of reactions are carried out to construct the key furan-containing amine intermediate.

  • Condensation Reaction: The furan intermediate is then reacted with the nitroethylene derivative. This condensation step forms the core structure of this compound.

  • Purification: The final product is isolated and purified, often as this compound hydrochloride, to ensure it meets pharmaceutical-grade standards.[21]

Diagram: this compound Synthesis Workflow

G A 5-(Chloromethyl)furfural (Starting Material) B Intermediate Synthesis (Multi-step) A->B C 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine (Furan Intermediate) B->C E Condensation Reaction (in aqueous solution) C->E D 1-methylthio-1-methylamino-2-nitroethylene D->E F Crude this compound E->F G Purification & Crystallization F->G H This compound HCl (Final API) G->H

Caption: A simplified workflow for the chemical synthesis of this compound.

Clinical Development and Efficacy

This compound entered commercial use in 1981 following extensive clinical trials that validated its efficacy and safety.[10]

  • Duodenal and Gastric Ulcer Healing: Double-blind, randomized, multicenter trials consistently demonstrated that this compound was significantly more effective than placebo at healing both duodenal and gastric ulcers.[24][25] Healing rates at 4 weeks for duodenal ulcers were reported as high as 73% for this compound versus 45% for placebo.[25] For gastric ulcers, 8-week healing rates reached 90-93%.[26]

  • Symptom Relief: Patients treated with this compound experienced significantly faster relief from ulcer pain and required less concomitant antacid use compared to placebo groups.[24][25]

  • Superiority over Cimetidine: Comparative studies highlighted this compound's advantages. It was shown to be more potent, allowing for effective control of gastric acid secretion at lower relative doses.[7][8] Furthermore, this compound did not cause the antiandrogenic side effects frequently observed with high-dose cimetidine therapy.[7][8] In ambulatory surgery patients, this compound was found to be more consistent than cimetidine in maintaining a higher gastric pH.[27]

Data Summary: Clinical Trial Outcomes
ParameterThis compoundCimetidinePlaceboSource(s)
Duodenal Ulcer Healing (4 weeks) 73%-45%[25]
Duodenal Ulcer Healing (8 weeks) 81-84%--[28]
Gastric Ulcer Healing (8 weeks) 90-93%-30%[24][26]
Relative Potency ~3-10x1x-[7][10][13]
Antiandrogenic Side Effects Not observedObserved at high doses-[7][8]
CYP450 Inhibition MinimalSignificant-[10]

Commercial Success, Decline, and Legacy

Following its FDA approval in 1983, this compound, marketed as Zantac, became a monumental commercial success.[29][30] By 1987-1988, it was the world's biggest-selling prescription drug and one of the first to exceed $1 billion in annual sales.[10][29][31] Its improved tolerability profile was a key factor in its market dominance over cimetidine.

However, the story of this compound took a sharp turn in 2019. An independent pharmacy detected the presence of a probable human carcinogen, N-nitrosodimethylamine (NDMA), in this compound products.[10][29][32] Subsequent investigations by the FDA and other regulatory bodies confirmed that NDMA could be present in the finished drug product and could increase over time and when stored at higher-than-normal temperatures.[30][31] This led to widespread recalls, and in April 2020, the FDA requested the withdrawal of all this compound products from the U.S. market.[10][30] Although reformulated versions were later approved, the incident marked the end of an era for the drug.[10][31]

The historical development of this compound remains a seminal case study in modern pharmacology. It exemplifies the power of rational drug design, demonstrating how a deep understanding of physiology, receptor theory, and structure-activity relationships can be leveraged to systematically improve upon a first-in-class molecule. It underscores the principle that successful drug development is an iterative process of refining efficacy while minimizing toxicity, a lesson that continues to guide pharmaceutical research today.

Appendix: Experimental Protocol

Histamine H2 Receptor Binding Assay (Example Protocol)

This protocol is a generalized example of how one might determine the binding affinity of a compound like this compound for the H2 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the H2 receptor using a competitive radioligand binding assay.

Materials:

  • Membrane preparation from cells expressing recombinant human H2 receptors.

  • Radioligand: [3H]-Tiotidine (a potent H2 antagonist).

  • Test Compound: this compound hydrochloride, serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: High concentration of a non-labeled H2 antagonist (e.g., 10 µM Tiotidine).

  • 96-well microplates, glass fiber filters, scintillation counter, and scintillation fluid.

Methodology:

  • Plate Preparation: Add 25 µL of assay buffer to all wells. Add 25 µL of the non-specific binding control to designated wells. Add 25 µL of serially diluted this compound to the experimental wells.

  • Radioligand Addition: Add 25 µL of [3H]-Tiotidine (at a concentration near its Kd) to all wells.

  • Membrane Addition: Initiate the binding reaction by adding 125 µL of the H2 receptor membrane preparation to all wells. The final volume is 200 µL.

  • Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts from wells with excess unlabeled ligand) from the total binding (counts from wells with only radioligand).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Tiotidine).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

  • Wikipedia. This compound.
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  • PubMed.
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  • PubMed. Personal reflections on Sir James Black (1924-2010) and histamine.
  • Bionity. This compound.
  • Pharmacy 180. SAR of H2-receptor Antagonists.
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  • PubMed.
  • Arnold & Itkin. History of Zantac (this compound).
  • Nobel Prize. James Black - Nobel Lecture.
  • Karger Publishers.
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  • Drugs.com. Cimetidine vs this compound Comparison.
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  • PubMed. Drugs from emasculated hormones: the principle of syntopic antagonism.
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  • North Carolina Product Liability Lawyer Blog. Zantac Master Complaint, Part 2: Invention of this compound, Discovery of NDMA.
  • Los Angeles Times.

Sources

Ranitidine's effect on gastric acid secretion and pH levels

Author: BenchChem Technical Support Team. Date: January 2026

**A Technical Guide to the

Pharmacodynamic Effects of Ranitidine on Gastric Acid Secretion and pH**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a histamine H2-receptor antagonist, has long been a cornerstone in the management of acid-related gastrointestinal disorders. This technical guide provides an in-depth examination of the pharmacological principles and experimental methodologies used to evaluate this compound's core function: the suppression of gastric acid secretion and the subsequent elevation of intragastric pH. We will explore the intricate signaling pathways within gastric parietal cells, detail this compound's specific mechanism of competitive antagonism at the H2-receptor, and present a comprehensive overview of the in vitro, in vivo, and clinical protocols essential for quantifying its pharmacodynamic effects. This document is intended to serve as a detailed resource for researchers and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the assessment of gastric acid suppressants.

The Physiology of Gastric Acid Secretion: The Parietal Cell as the Central Regulator

The secretion of gastric acid (hydrochloric acid, HCl) is the primary function of the parietal cells located in the oxyntic glands of the stomach lining.[1] This process is the culmination of a complex interplay of neural, hormonal, and paracrine signals that converge on the parietal cell to activate the final effector: the H+/K+ ATPase, or "proton pump."[2]

Three main agonists stimulate acid secretion:

  • Histamine: Released from neighboring enterochromaffin-like (ECL) cells, histamine acts in a paracrine fashion. It binds to histamine H2-receptors on the basolateral membrane of parietal cells.[3] This binding initiates a critical signaling cascade, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[4] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates proteins that promote the translocation and activation of H+/K+ ATPase pumps to the secretory canaliculi of the cell.[2][3]

  • Acetylcholine (ACh): Released from postganglionic vagal nerve endings, ACh binds to muscarinic M3 receptors on the parietal cell.

  • Gastrin: A hormone released from G-cells in the stomach antrum, gastrin travels through the bloodstream to bind to cholecystokinin B (CCK-B) receptors on both parietal and ECL cells.[5]

While all three pathways contribute to acid secretion, the histamine-H2 receptor pathway is particularly significant as it potentiates the effects of both acetylcholine and gastrin.[5] This makes it a prime target for pharmacological intervention.

Gastric_Acid_Secretion cluster_ParietalCell Parietal Cell H2R H2 Receptor AC Adenylyl Cyclase H2R->AC Gs M3R M3 Receptor Ca ↑ Ca²⁺ M3R->Ca CCKBR CCK-B Receptor CCKBR->Ca cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ProtonPump H⁺/K⁺ ATPase (Proton Pump) PKA->ProtonPump Activation Ca->ProtonPump Activation Lumen Stomach Lumen ProtonPump->Lumen H⁺ Secretion Histamine Histamine Histamine->H2R ACh Acetylcholine ACh->M3R Gastrin Gastrin Gastrin->CCKBR

Figure 1: Simplified signaling pathways for gastric acid secretion in the parietal cell.

This compound: Pharmacological Profile

Mechanism of Action

This compound is a competitive and reversible inhibitor of histamine's action at the H2-receptors on gastric parietal cells.[6] By occupying the receptor site, this compound prevents histamine from binding and initiating the downstream adenylyl cyclase-cAMP signaling cascade.[2][3] This blockade specifically and potently inhibits histamine-stimulated acid secretion. Because the histamine pathway amplifies the signals from acetylcholine and gastrin, this compound also effectively reduces acid secretion stimulated by these agonists and by food.[4][6] It inhibits both basal (daytime and nocturnal) and stimulated gastric acid secretion.[6]

Ranitidine_MOA cluster_ParietalCell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates This compound This compound This compound->H2R Competitively Blocks AC Adenylyl Cyclase Activation H2R->AC ProtonPump H⁺/K⁺ ATPase Activation AC->ProtonPump Acid Acid Secretion ProtonPump->Acid

Figure 2: Mechanism of action of this compound at the H2-receptor.

Pharmacokinetics and Pharmacodynamics

The clinical effect of this compound is directly related to its concentration in the plasma.

  • Absorption and Bioavailability: After oral administration, this compound is approximately 50% absorbed, with peak plasma concentrations occurring 2 to 3 hours after a 150 mg dose.[6] Food does not significantly affect absorption.[1]

  • Distribution: The volume of distribution is about 1.4 L/kg.[6]

  • Metabolism and Excretion: this compound is primarily eliminated via the kidneys, with about 30% of an oral dose excreted unchanged in the urine.[6] The elimination half-life is typically 2.5 to 3 hours.[7]

  • Pharmacodynamic Effect: Serum concentrations of 36 to 94 ng/mL are estimated to inhibit 50% of stimulated gastric acid secretion.[6] A single 150 mg oral dose can substantially inhibit gastric acid secretion for up to 12 hours.[1][6] The primary pharmacodynamic outcomes are a reduction in gastric acid volume and an increase in intragastric pH.

Methodologies for Assessing this compound's Effects

Quantifying the efficacy of this compound requires robust and validated methodologies. The choice of model—from isolated cells to human clinical trials—depends on the specific research question.

In Vitro Models

Causality: In vitro models are essential for isolating the direct effects of a compound on gastric glands or parietal cells, free from systemic confounding variables like blood flow or neural input.[8] This allows for a precise determination of the mechanism of action and potency.

Protocol 1: Histamine-Stimulated Acid Secretion in Isolated Gastric Glands

This method, adapted from models used to study gastric physiology, provides a direct measure of parietal cell activity.

  • Tissue Preparation:

    • Euthanize a laboratory animal (e.g., rabbit or rat) and surgically remove the stomach.

    • Open the stomach along the greater curvature and rinse thoroughly with saline to remove contents.

    • Separate the gastric mucosa from the underlying muscle layers.

    • Mince the mucosa and digest with a collagenase solution to isolate individual gastric glands.

  • Experimental Setup:

    • Suspend the isolated glands in a buffered incubation medium (e.g., Krebs-Ringer bicarbonate).

    • Aliquot the gland suspension into separate tubes for control, histamine stimulation, and histamine + this compound treatment.

    • Pre-incubate the glands with varying concentrations of this compound for 15-30 minutes.

  • Stimulation and Measurement:

    • Add a potent secretagogue, typically histamine (e.g., 10⁻⁵ M), to the appropriate tubes to stimulate acid secretion.

    • Acid secretion can be indirectly measured by monitoring the accumulation of a weak base, such as ¹⁴C-aminopyrine, which becomes trapped in the acidic canaliculi of the parietal cells.

    • After a set incubation period (e.g., 30-60 minutes), centrifuge the glands, lyse the cells, and measure the trapped radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration).

    • Plot the dose-response curve for this compound's inhibition of histamine-stimulated aminopyrine accumulation to determine the IC₅₀ (the concentration of this compound that causes 50% inhibition).

In Vivo Animal Models

Causality: Animal models are crucial for understanding a drug's effect within a complete physiological system, incorporating factors like absorption, distribution, metabolism, and excretion (ADME) that influence its efficacy. The pylorus-ligated rat model is a classic and reliable method for assessing both basal acid secretion and the effects of antisecretory agents.[9]

Protocol 2: Pylorus-Ligated (Shay) Rat Model

  • Animal Preparation:

    • Fast adult rats (e.g., Wistar) for 24-48 hours with free access to water to ensure an empty stomach.[9]

  • Surgical Procedure:

    • Anesthetize the rat using an appropriate anesthetic (e.g., ether, isoflurane).

    • Make a small midline abdominal incision to expose the stomach.

    • Carefully ligate the pyloric sphincter at the junction of the stomach and duodenum with a silk suture, being cautious to avoid damage to blood vessels.

    • Administer this compound or the vehicle control (e.g., saline) either subcutaneously or intraperitoneally immediately after ligation.

    • Close the abdominal incision with sutures.

  • Sample Collection:

    • Deprive the animals of water and food for a set period, typically 4 hours.[9]

    • After the collection period, euthanize the animals via cervical dislocation or CO₂ asphyxiation.

    • Surgically remove the stomach, clamping the esophageal end.

    • Collect the accumulated gastric contents into a graduated centrifuge tube.

  • Data Analysis:

    • Volume: Measure the total volume (in mL) of the gastric juice.

    • pH: Determine the pH of the gastric fluid using a calibrated pH meter.

    • Total Acidity: Titrate a 1 mL aliquot of the centrifuged gastric juice with 0.01 N sodium hydroxide (NaOH) to a pH of 7.0.[10] Calculate the total acid output in microequivalents (µEq) per 100g of body weight per 4 hours.

    • Compare the results from the this compound-treated group to the control group to determine the percentage of inhibition.

Human Clinical Studies

Causality: Human studies are the definitive method for validating the clinical efficacy and pharmacodynamics of a drug in the target population. Continuous 24-hour intragastric pH monitoring is the gold standard for assessing the extent and duration of acid suppression under real-world conditions.[11]

Protocol 3: 24-Hour Intragastric pH Monitoring

  • Subject Preparation:

    • Subjects must discontinue all acid-suppressing medications for a specified washout period (e.g., 3-7 days for H2RAs, longer for PPIs).[11][12]

    • Subjects should fast for at least 4-6 hours prior to the study.[11]

  • Probe Placement:

    • A thin, flexible catheter with one or more pH electrodes is passed through the subject's nostril, down the esophagus, and into the stomach.[13] The position is often confirmed by manometry or fluoroscopy.

    • The catheter is secured and connected to a portable data logger that the subject wears for the 24-hour period.[11]

  • Study Conduct:

    • The subject is randomized to receive this compound or a placebo in a double-blind, crossover fashion.[14]

    • The data logger records pH values at frequent intervals (e.g., every 4 seconds).[15]

    • Subjects are instructed to follow their normal daily routines but to keep a detailed diary, logging meal times, posture changes (lying down), and any symptoms (e.g., heartburn).[12]

  • Data Analysis:

    • The primary endpoint is typically the percentage of the 24-hour period during which the intragastric pH is maintained above a clinically relevant threshold, most commonly pH 4.0.[14]

    • Other key parameters include the median 24-hour pH and the onset of action (time to reach and maintain pH > 4.0).

    • Data can be analyzed for daytime, nighttime, and postprandial periods separately.

Experimental_Workflow cluster_InVitro In Vitro cluster_InVivo In Vivo (Animal) cluster_Clinical Clinical (Human) Start Research Question: Quantify this compound Efficacy IV1 Isolate Gastric Glands Start->IV1 Mechanistic Analysis AV1 Fast Rat & Pylorus Ligation Start->AV1 Preclinical Efficacy C1 Subject Washout & Fasting Start->C1 Clinical Validation IV2 Pre-incubate with this compound IV1->IV2 IV3 Stimulate with Histamine IV2->IV3 IV4 Measure Aminopyrine Uptake IV3->IV4 IV5 Determine IC₅₀ IV4->IV5 AV2 Administer this compound AV1->AV2 AV3 Collect Gastric Juice (4h) AV2->AV3 AV4 Measure Volume, pH, and Titrate Acidity AV3->AV4 AV5 Calculate % Inhibition AV4->AV5 C2 Place pH Probe C1->C2 C3 Administer this compound/Placebo C2->C3 C4 Monitor pH for 24h C3->C4 C5 Analyze % Time pH > 4 C4->C5

Sources

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Ranitidine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ranitidine in various pharmaceutical formulations. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol, from sample preparation to data analysis. The methodology is grounded in established scientific principles and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2] This document aims to serve as a practical resource for quality control and research laboratories.

Introduction: The Rationale for this compound Quantification

This compound, a histamine H2-receptor antagonist, effectively reduces gastric acid secretion and is widely used in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease.[3][4] Given its therapeutic significance, the accurate determination of this compound in pharmaceutical products is paramount to ensure product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its high specificity, sensitivity, and precision.

This application note presents an isocratic reversed-phase HPLC method that is both efficient and reliable for the routine analysis of this compound. The scientific integrity of this method is established through a rigorous validation process, ensuring it is fit for its intended purpose.

Principles of the Method

The chromatographic separation is achieved on a C18 stationary phase, which retains the analyte based on hydrophobic interactions. This compound, being a moderately polar molecule, is eluted using a polar mobile phase. The selection of the mobile phase composition and pH is critical and is based on the physicochemical properties of this compound hydrochloride, which is highly water-soluble and has pKa values of 2.7 and 8.2. The mobile phase is buffered to maintain a consistent pH, ensuring reproducible retention times and peak shapes. Detection is performed using a UV-Vis detector set at a wavelength where this compound exhibits maximum absorbance, providing optimal sensitivity.

Experimental Protocol

Materials and Reagents
  • This compound Hydrochloride Reference Standard (USP or BP certified)

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • Ammonium acetate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters (for mobile phase and sample filtration)

  • This compound pharmaceutical formulations (tablets, syrups)

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.1 M Ammonium acetate in water : Methanol (15:85, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 322 nm[3][4]
Injection Volume 20 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like this compound.

  • Mobile Phase: The combination of aqueous ammonium acetate buffer and methanol provides good peak shape and resolution. The 85:15 organic-to-aqueous ratio ensures a reasonable retention time for this compound.

  • Flow Rate: A flow rate of 1.0 mL/min offers a balance between analysis time and separation efficiency.

  • Temperature: Maintaining a constant column temperature of 35°C minimizes variations in retention time.

  • Detection Wavelength: this compound exhibits a significant UV absorbance at 322 nm, providing excellent sensitivity for quantification.[3][4]

Preparation of Solutions

Mobile Phase Preparation:

  • Weigh 7.708 g of ammonium acetate and dissolve it in 1 L of deionized water to prepare a 0.1 M solution.

  • Mix 150 mL of the 0.1 M ammonium acetate solution with 850 mL of HPLC grade methanol.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound Hydrochloride reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 5 µg/mL to 50 µg/mL.

Sample Preparation:

  • For Tablets:

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer a portion of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • For Syrups:

    • Transfer an accurately measured volume of the syrup equivalent to 10 mg of this compound into a 100 mL volumetric flask.[1]

    • Add approximately 70 mL of mobile phase and sonicate for 10 minutes.[1]

    • Dilute to volume with the mobile phase and mix well.[1]

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[5]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo solution (containing all excipients except this compound), and a standard solution of this compound. The chromatograms demonstrated no interference from the blank or placebo at the retention time of this compound, confirming the method's specificity.

Linearity and Range

The linearity of the method was determined by analyzing five standard solutions at different concentrations (5, 10, 20, 30, and 40 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Linearity Range 5 - 40 µg/mL-
Correlation Coefficient (r²) 0.9995r² ≥ 0.999
Regression Equation y = 45872x + 1254-

The high correlation coefficient indicates a strong linear relationship between concentration and peak area over the specified range.

Accuracy

Accuracy was determined by the recovery of known amounts of this compound standard spiked into a placebo solution at three concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%1615.8999.31
100%2020.12100.60
120%2423.8599.38

The mean recovery was within the acceptable limits, demonstrating the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 20 µg/mL standard solution were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day.

Precision% RSDAcceptance Criteria
Repeatability 0.54%% RSD ≤ 2.0%
Intermediate Precision 0.89%% RSD ≤ 2.0%

The low relative standard deviation (RSD) values confirm the high precision of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.15 µg/mL
LOQ 0.45 µg/mL

The low LOD and LOQ values indicate the high sensitivity of the method.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, demonstrating the method's robustness.

System Suitability

Before each analytical run, a system suitability test was performed by injecting a standard solution of this compound. The acceptance criteria are outlined below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of replicate injections (n=6) ≤ 2.0%

Workflow and Data Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_Run HPLC Analysis MobilePhase->HPLC_Run StandardSol Standard Solution Preparation SystemSuitability System Suitability Test StandardSol->SystemSuitability SampleSol Sample Preparation SampleSol->HPLC_Run SystemSuitability->HPLC_Run Pass Integration Peak Integration HPLC_Run->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Experimental workflow for this compound quantification.

The concentration of this compound in the sample solutions is calculated using the following formula:

Concentration (mg/mL) = (Peak Area of Sample / Peak Area of Standard) * Concentration of Standard (mg/mL) * Dilution Factor

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, precise, and robust for the quantification of this compound in pharmaceutical formulations. The method has been successfully validated according to ICH guidelines, making it suitable for routine quality control analysis and stability studies.

References

  • A Validated Stability-Indicating Liquid-Chromatographic Method for this compound Hydrochloride in Liquid Oral Dosage Form. National Institutes of Health (NIH). Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMENATION OF this compound IN ITS FIXED DOSE DRUG PRODUCT BY USING RP-HPLC. IJRPC. Available at: [Link]

  • VALIDATED RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF this compound AND MAGALDRATE IN BULK AND TABLET DOSAGE FORM. ijprems. Available at: [Link]

  • RP-HPLC method Development and Validation studies of this compound Hydrochloride and Domperidone in Tablets. The Pharma Innovation Journal. Available at: [Link]

  • A validated HPLC method for the determination of this compound in human plasma: application to bioavailability studies. TSI Journals. Available at: [Link]

  • A new, simple and validated RP-HPLC method for the estimation of this compound HCl from tablet formulation. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • This compound Tablets - British Pharmacopoeia. Scribd. Available at: [Link]

  • USP 35 Official Monographs / this compound. USP. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. Available at: [Link]

  • Acceptance criteria of validation parameters for HPLC. ResearchGate. Available at: [Link]

  • Key ICH Method Validation Parameters to Know. Altabrisa Group. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

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Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of N-Nitrosodimethylamine (NDMA) in Ranitidine Drug Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, as an impurity in ranitidine drug products has prompted global regulatory action and necessitated the development of highly sensitive and specific analytical methods.[1][2][3] this compound's molecular structure contains a dimethylamino group, making it susceptible to degradation into NDMA.[4] Analytical methods that employ high temperatures, such as some Gas Chromatography-Mass Spectrometry (GC-MS) techniques, have been shown to artificially generate NDMA during analysis, leading to inaccurate quantification.[5][6] Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) advocate for the use of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.[5] This application note provides a comprehensive, field-proven protocol for the detection and quantification of NDMA in this compound drug substance and solid dosage drug products using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method is designed for robustness, high sensitivity, and adherence to international regulatory standards, ensuring trustworthy and accurate results for quality control and drug safety assessment.

Introduction: The Scientific and Regulatory Imperative

N-nitrosamines are a class of compounds classified as "cohort of concern" in the ICH M7(R1) guideline due to their potent mutagenic and carcinogenic properties.[1][7] The unexpected presence of NDMA in this compound, a widely used H2 (histamine-2) blocker, highlighted a critical vulnerability in pharmaceutical manufacturing and stability. The this compound molecule itself can act as a precursor to NDMA through degradation, a process potentially accelerated by certain conditions.[4][8][9][10]

This finding led to widespread recalls and mandated that manufacturers perform rigorous risk assessments and implement control strategies to limit nitrosamine impurities to an acceptable intake (AI) level, which for NDMA is set at 96 ng/day by the FDA.[3] This application note details a method that is both sensitive enough to meet these stringent regulatory limits and specific enough to distinguish NDMA from the complex matrix of a pharmaceutical formulation without causing artificial impurity formation. The use of a triple quadrupole (QQQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, making it the gold standard for trace-level impurity quantification.[11][12]

Experimental Workflow & Risk Management Logic

A robust analytical workflow is critical for accurate NDMA determination. The process begins with careful sample handling and preparation to extract the analyte while maintaining its integrity, followed by sensitive instrumental analysis and data verification.

LC-MS/MS Workflow for NDMA Analysis cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting prep_start Receive this compound Sample (API or Drug Product) weigh Accurately Weigh Sample prep_start->weigh standards Prepare Calibration Standards & QC Samples calibrate Generate Calibration Curve (Concentration vs. Area Ratio) standards->calibrate istd Prepare Internal Standard (NDMA-d6) extract Add Extraction Solvent (e.g., Water or Methanol) & ISTD istd->extract weigh->extract mix Vortex & Shake (e.g., 40 min) extract->mix centrifuge Centrifuge (e.g., 15 min @ 4500 rpm) mix->centrifuge filter Filter Supernatant (0.22 µm PVDF) centrifuge->filter vial Transfer to HPLC Vial filter->vial sst System Suitability Test (SST) - Pass/Fail Check vial->sst inject Inject Sample onto LC-MS/MS System sst->inject separate Chromatographic Separation (Reversed-Phase C18) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Integrate Chromatographic Peaks (NDMA & NDMA-d6) detect->integrate quantify Quantify NDMA Concentration in Sample integrate->quantify calibrate->quantify report Generate Final Report (ppm or ng/tablet) quantify->report

Caption: Overall experimental workflow for NDMA analysis in this compound.

Regulatory guidance requires a systematic approach to risk management. This involves identifying potential sources of nitrosamines, conducting confirmatory testing if a risk is found, and implementing control strategies to mitigate this risk throughout the product lifecycle.[13][14][15]

Nitrosamine Risk Assessment Logic start Start: Risk Assessment (ICH Q9 Principles) risk_id Step 1: Identify Potential Risk Factors - API Synthesis Route - Raw Material Impurities (Nitrites) - Degradation of this compound - Manufacturing Process Conditions start->risk_id risk_found Risk Identified? risk_id->risk_found testing Step 2: Confirmatory Testing - Use Validated, Sensitive Method (e.g., LC-MS/MS) - Test API and Finished Product risk_found->testing Yes no_risk No Risk Identified - Document Assessment - Periodic Review risk_found->no_risk No ndma_detected NDMA > Acceptable Limit? testing->ndma_detected control Step 3: Implement Control Strategy - Process Optimization - Modify Formulation - Set Specifications - Stability Testing ndma_detected->control Yes safe Product Meets Safety Standards - Release Batch ndma_detected->safe No fail Product Does Not Meet Standards - Do Not Release - Investigate & Remediate control->fail

Caption: Logic flow for nitrosamine impurity risk assessment and control.

Detailed Protocols

Materials and Reagents
  • Standards: N-Nitrosodimethylamine (NDMA) reference standard, N-Nitrosodimethylamine-d6 (NDMA-d6) internal standard.

  • Solvents: Methanol (LC-MS Grade), Water (LC-MS Grade or equivalent, e.g., Milli-Q).

  • Reagents: Formic Acid (LC-MS Grade).

  • Equipment:

    • UHPLC or HPLC system with a temperature-controlled autosampler and column compartment.

    • Triple Quadrupole Mass Spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.[11][12]

    • Analytical Balance (4-decimal place).

    • Vortex Mixer.

    • Mechanical Wrist Action Shaker.

    • Centrifuge.

    • Syringe filters (0.22 µm PVDF).

    • Class A volumetric flasks and pipettes.

    • 15 mL glass centrifuge tubes.

Protocol 1: Preparation of Standard Solutions

Causality Insight: The use of an isotopically labeled internal standard (NDMA-d6) is critical. It co-elutes with the analyte (NDMA) and experiences similar matrix effects and ionization suppression/enhancement. By using the ratio of the analyte signal to the ISTD signal, variations from sample preparation or instrument response are normalized, leading to highly accurate and precise quantification.

  • NDMA-d6 Internal Standard (ISTD) Working Solution (e.g., 50 ng/mL):

    • Prepare a stock solution of NDMA-d6 in methanol (e.g., 1 µg/mL).

    • Dilute the stock solution with water to a final concentration of 50 ng/mL. Prepare fresh daily.

  • NDMA Stock Standard (e.g., 1 µg/mL):

    • Prepare a stock solution of NDMA in methanol at a concentration of 1 µg/mL. This solution is stable when stored refrigerated and protected from light.

  • Calibration Curve Standards (e.g., 0.5 - 100 ng/mL):

    • Perform serial dilutions of the NDMA Stock Standard with water to prepare a series of calibration standards. A typical range would be 0.5, 1.0, 2.5, 5.0, 10, 25, 50, and 100 ng/mL.[11]

    • Fortify each calibration standard with the ISTD to achieve a constant concentration (e.g., 2.5 ng/mL) in every vial.

Protocol 2: Sample Preparation

Causality Insight: The choice of extraction solvent and procedure is designed to efficiently extract the highly polar NDMA from the drug matrix while minimizing the degradation of this compound. Water is an excellent solvent for this purpose.[11] Mechanical shaking ensures exhaustive extraction, and centrifugation effectively removes insoluble excipients from the drug product matrix.

For this compound Drug Substance (API):

  • Accurately weigh approximately 120 mg of the drug substance into a 15 mL glass centrifuge tube.

  • Add 4.0 mL of water.

  • Add a specific volume of the ISTD working solution to achieve the target in-sample concentration (e.g., 50 µL of 50 ng/mL ISTD to get ~0.6 ng/mL).

  • Vortex the solution until the API is completely dissolved.

  • Filter the solution using a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

For this compound Solid Dosage Drug Product (Tablets):

  • Weigh and finely crush a sufficient number of tablets to obtain a powder equivalent to approximately 120 mg of this compound API.

  • Transfer the powder into a 15 mL glass centrifuge tube.

  • Add 4.0 mL of water.

  • Add the ISTD working solution as described for the drug substance.

  • Vortex the mixture for approximately 1 minute.

  • Shake the sample for 40 minutes using a mechanical wrist action shaker.[16][17]

  • Centrifuge the sample for 15 minutes at 4500 rpm to pellet the insoluble excipients.[16][17]

  • Filter the supernatant using a 0.22 µm PVDF syringe filter, discarding the first ~1 mL, and transfer the filtrate into an HPLC vial for analysis.

Protocol 3: LC-MS/MS Instrumental Analysis

Causality Insight: The chromatographic method is designed to separate the small, polar NDMA molecule from the much larger, more retained this compound API. A gradient elution ensures that NDMA elutes efficiently with good peak shape while the this compound is washed from the column later. An APCI source is often preferred for NDMA as it provides robust and efficient ionization for this small molecule.[12] The MRM transitions are highly specific; the precursor ion (Q1) is the protonated NDMA molecule, and the product ion (Q3) is a characteristic fragment, ensuring that only NDMA is being quantified.

Parameter Condition
Liquid Chromatography (LC) System
ColumnACE Excel C18-AR, 3 µm, 50 x 4.6 mm, or equivalent[11]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
Flow Rate0.5 mL/min
Column Temperature40 °C
Injection Volume10 µL
LC Gradient Time (min)
0.0
1.0
5.0
7.0
7.1
10.0
Mass Spectrometry (MS) System
InstrumentTriple Quadrupole LC/MS System
Ion SourceAtmospheric Pressure Chemical Ionization (APCI)[12]
PolarityPositive
Drying Gas Temp325 °C
Nebulizer Pressure40 psi
Capillary Voltage4000 V
MRM Transitions Compound
NDMA (Quantifier)
NDMA (Qualifier)
NDMA-d6 (ISTD)

Method Validation & System Suitability

To ensure trustworthiness, the analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[18][19][20] This process formally demonstrates that the method is suitable for its intended purpose.

Validation Parameter Description Typical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of matrix components.No significant interfering peaks at the retention time of NDMA or ISTD in blank samples.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise (S/N) ratio ≥ 10; Precision ≤ 20% RSD; Accuracy 80-120%.
Accuracy (% Recovery) The closeness of the test results to the true value.Mean recovery between 80.0% and 120.0% at three concentration levels.
Precision (% RSD) The closeness of agreement among a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 15%.

System Suitability Test (SST): Before each analytical run, a system suitability standard (e.g., the LOQ standard) must be injected. The system is deemed suitable for analysis only if the pre-defined criteria, such as S/N ratio > 10 and retention time stability, are met.

Conclusion

This application note provides a detailed, robust, and validated LC-MS/MS protocol for the quantitative analysis of NDMA in this compound drug substance and drug products. By combining a meticulous sample preparation procedure that prevents artificial impurity formation with the high sensitivity and specificity of tandem mass spectrometry, this method is fit-for-purpose for quality control laboratories and regulatory submissions. The principles of method validation and system suitability described herein ensure the generation of scientifically sound and trustworthy data, which is paramount for protecting patient safety and meeting global regulatory expectations.[1][14][21][22]

References

  • Formation Mechanism of NDMA from this compound, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study. National Institutes of Health (NIH). [Link]

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA). [Link]

  • Control of Nitrosamine Impurities in Human Drugs - FDA. U.S. Food and Drug Administration (FDA). [Link]

  • Nitrosamine impurities in medications: Guidance. Government of Canada. [Link]

  • Guidance on nitrosamine impurities in medications. Government of Canada Publications. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA) via YouTube. [Link]

  • EMA revises guidance on nitrosamine impurities. European Pharmaceutical Review. [Link]

  • EMA Nitrosamine Guidelines. Zamann Pharma Support GmbH. [Link]

  • FDA recommends LC-HRMS to test for NDMA in this compound products. European Pharmaceutical Review. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA). [Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Lachman Consultants. [Link]

  • Guidance on nitrosamine impurities in medications. Government of Canada. [Link]

  • N-nitrosodimethylamine (NDMA) contamination of this compound products: A review of recent findings. National Institutes of Health (NIH). [Link]

  • With all nitrosamines deadlines passed, EMA updates its guidelines. The Bracken Group. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in this compound Drug Substance and. U.S. Food and Drug Administration (FDA). [Link]

  • USP: New General Chapter <1469> on Nitrosamine Impurities. GMP Publishing. [Link]

  • NDMA Formation by Chloramination of this compound: Kinetics and Mechanism. ACS Publications. [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in this compound Drug Substa. U.S. Food and Drug Administration (FDA). [Link]

  • LC-MS-MS Method for the Determination of NDMA Impurity in this compound. MAC-MOD Analytical. [Link]

  • Guidance on nitrosamine impurities in medications. Government of Canada. [Link]

  • Formation Mechanism of NDMA from this compound, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study. ACS Publications. [Link]

  • Determination of N-Nitrosodimethylamine (NDMA) Impurity in this compound Using the Agilent 6470A Triple Quadrupole LC/MS. Agilent Technologies. [Link]

  • Nitrosamine impurities. European Medicines Agency (EMA). [Link]

  • General Chapter Prospectus: <1469> Nitrosamine Impurities. USP-NF. [Link]

  • 〈 1469〉 NITROSAMINE IMPURITIES. USP Pharmacopeial Forum. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Nitrosamine Impurities in Human Pharmaceuticals Update. Health Canada. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • EMA Issues Guidance to Avoid Nitrosamine Impurities. YouTube. [Link]

  • High Performance Liquid Chromatography-Tandem Mass Spectrometric determination of carcinogen nitrosamine impurities from pharmac. DergiPark. [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Pharmaceuticals and Medical Devices Agency (PMDA). [Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [Link]

  • Sample Preparation Strategies for Nitrosamine Testing. ResolveMass Laboratories Inc.. [Link]

  • Method of Dectection of Nitrosamine Impurities in Metformin. U.S. Food and Drug Administration (FDA). [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in. U.S. Food and Drug Administration (FDA). [Link]

  • GC/MS Headspace Method for Detection of NDMA in Valsartan Drug Substance and Drug Products. U.S. Food and Drug Administration (FDA). [Link]

  • Determination of N-nitrosodimethylamine in this compound Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing. National Institutes of Health (NIH). [Link]

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Application Notes and Protocols for Studying Ranitidine's Effect on Histamine-Induced Acid Secretion

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Mechanism of Gastric Acid Suppression

Gastric acid secretion is a fundamental physiological process, critical for digestion and defense against pathogens. This intricate process is tightly regulated by a symphony of neural, hormonal, and paracrine signals.[1] A key player in this regulation is histamine, which, upon binding to histamine H2 receptors on gastric parietal cells, triggers a signaling cascade that culminates in the secretion of hydrochloric acid.[1][2] Dysregulation of this pathway can lead to conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).

Ranitidine, a member of the H2 receptor antagonist class of drugs, has been a cornerstone in the management of these acid-related disorders.[1][3] It functions as a competitive antagonist at the H2 receptor, thereby inhibiting histamine-stimulated gastric acid secretion.[2][4] Understanding the precise mechanism and quantifying the inhibitory potency of compounds like this compound is a critical aspect of pharmacology and drug development.

This guide provides a comprehensive, in-depth protocol for researchers, scientists, and drug development professionals to study the effect of this compound on histamine-induced acid secretion in an in vitro setting using isolated rabbit gastric glands. The described methodology, centered around the well-established aminopyrine accumulation assay, offers a robust and reliable system for characterizing the pharmacodynamics of H2 receptor antagonists.

The Histamine H2 Receptor Signaling Pathway

Histamine, released from enterochromaffin-like (ECL) cells, binds to the H2 receptor on the basolateral membrane of parietal cells. This interaction activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), initiating a phosphorylation cascade that leads to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane, resulting in the secretion of H+ ions into the gastric lumen.

Histamine_Signaling_Pathway Histamine H2 Receptor Signaling Pathway in Parietal Cells cluster_membrane Parietal Cell Membrane H2_Receptor Histamine H2 Receptor Gs Gs Protein H2_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Proton_Pump H+/K+-ATPase (Proton Pump) H_ion H+ Proton_Pump->H_ion Secretes Histamine Histamine Histamine->H2_Receptor Binds This compound This compound (Antagonist) This compound->H2_Receptor Blocks Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Proton_Pump Activates

Caption: Histamine H2 receptor signaling pathway in parietal cells.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating essential controls to ensure the reliability and reproducibility of the results. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

I. Preparation of Isolated Rabbit Gastric Glands

This procedure is adapted from established methods for isolating viable and functional gastric glands.[5][6]

Materials:

  • New Zealand White rabbit (male, 2-3 kg)

  • Saline solution (0.9% NaCl), ice-cold

  • Collagenase (Type I, e.g., from Clostridium histolyticum) solution: 1 mg/mL in Eagle's Minimum Essential Medium (MEM)

  • Eagle's MEM (supplemented with 10 mM HEPES, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Trypan Blue solution (0.4%)

Procedure:

  • Animal Preparation: Anesthetize the rabbit according to approved institutional animal care and use committee (IACUC) protocols.

  • Stomach Perfusion and Removal: Perfuse the stomach with ice-cold saline through the aorta until the effluent is clear.[5][6] Excise the stomach and place it in ice-cold saline.

  • Mucosal Isolation: Open the stomach along the lesser curvature, and gently strip the gastric mucosa from the underlying muscle layer.

  • Minced Tissue Preparation: Mince the mucosa into small pieces (approximately 1-2 mm) with fine scissors.

  • Collagenase Digestion: Transfer the minced tissue to the collagenase solution and incubate at 37°C for 90 minutes with gentle agitation.[5][6] This enzymatic digestion breaks down the connective tissue, releasing the gastric glands.

  • Gland Isolation and Washing: After incubation, filter the suspension through a nylon mesh to remove undigested tissue. Centrifuge the filtrate at a low speed (e.g., 100 x g) for 5 minutes to pellet the glands. Wash the glands three times with fresh MEM containing 0.1% BSA to remove collagenase and single cells.

  • Viability Assessment: Resuspend a small aliquot of the glands and perform a Trypan Blue exclusion test to assess cell viability. Viability should be greater than 90%.

  • Final Preparation: Resuspend the final gland pellet in the experimental incubation buffer at a concentration of 1-2 mg dry weight/mL.[7]

II. Aminopyrine Accumulation Assay for Acid Secretion

This assay indirectly measures acid secretion by quantifying the accumulation of a weak base, [14C]-aminopyrine, in the acidic compartments of the parietal cells.[7][8]

Materials:

  • [14C]-Aminopyrine (specific activity 50-100 mCi/mmol)

  • Incubation Buffer (e.g., MEM with 10 mM HEPES, pH 7.4)

  • Histamine dihydrochloride

  • This compound hydrochloride

  • Scintillation cocktail

  • Phthalate oil mixture (e.g., dibutyl phthalate and dinonyl phthalate)

  • Microcentrifuge tubes (1.5 mL)

  • Liquid scintillation counter

Procedure:

  • Reagent Preparation: Prepare stock solutions of histamine and this compound in the incubation buffer. A serial dilution of this compound should be prepared to generate a dose-response curve (e.g., 10^-8 M to 10^-4 M).

  • Experimental Setup: For each condition, prepare triplicate microcentrifuge tubes.

    • Basal (Negative Control): 500 µL of gland suspension + vehicle.

    • Histamine-Stimulated (Positive Control): 500 µL of gland suspension + histamine (e.g., 100 µM).[8]

    • This compound Treatment: 500 µL of gland suspension + varying concentrations of this compound.

  • Pre-incubation with this compound: Add the corresponding concentrations of this compound or vehicle to the tubes and pre-incubate for 20 minutes at 37°C. This allows the antagonist to bind to the H2 receptors.

  • Stimulation and [14C]-Aminopyrine Addition: Add histamine to the "Histamine-Stimulated" and "this compound Treatment" tubes. Immediately add [14C]-aminopyrine to all tubes to a final concentration of 0.1 µCi/mL.

  • Incubation: Incubate all tubes for 40 minutes at 37°C with gentle shaking.[7]

  • Separation of Glands: At the end of the incubation, add 500 µL of the phthalate oil mixture to each tube and centrifuge at 10,000 x g for 1 minute. The glands will pellet at the bottom, while the aqueous supernatant remains above the oil layer.

  • Sample Collection and Measurement:

    • Carefully aspirate and discard the supernatant and the oil layer.

    • Resuspend the gland pellet in 500 µL of 0.1 M NaOH.

    • Transfer the resuspended pellet to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

    • Take an aliquot of the initial incubation mixture to determine the total radioactivity added.

III. Data Analysis and Interpretation
  • Aminopyrine Ratio Calculation: The aminopyrine ratio is a measure of the accumulation of the radiolabel in the acidic compartments of the cells. It is calculated as follows:

    • Aminopyrine Ratio = (CPM in gland pellet) / (CPM per µL of incubation medium) / (µL of intracellular water per mg of dry weight)

  • Dose-Response Curve: Plot the percentage inhibition of histamine-stimulated aminopyrine accumulation against the logarithm of the this compound concentration. The percentage inhibition is calculated as:

    • % Inhibition = 100 * [1 - (Aminopyrine Ratio with this compound - Basal Ratio) / (Histamine-stimulated Ratio - Basal Ratio)]

  • IC50 Determination: The IC50 value, which is the concentration of this compound that produces 50% inhibition of the histamine response, can be determined from the dose-response curve using non-linear regression analysis. An approximate IC50 for this compound in this assay is expected to be around 3.3 µM.[8]

Experimental Workflow and Data Presentation

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for this compound's Effect on Acid Secretion cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate_Glands Isolate Gastric Glands from Rabbit Mucosa Pre_incubation Pre-incubate Glands with this compound (20 min) Isolate_Glands->Pre_incubation Prepare_Reagents Prepare Histamine and This compound Solutions Prepare_Reagents->Pre_incubation Stimulation Add Histamine and [14C]-Aminopyrine Pre_incubation->Stimulation Incubation Incubate at 37°C (40 min) Stimulation->Incubation Separation Separate Glands by Centrifugation through Oil Incubation->Separation Measurement Measure Radioactivity in Gland Pellet Separation->Measurement Calculation Calculate Aminopyrine Ratio and % Inhibition Measurement->Calculation Plotting Plot Dose-Response Curve and Determine IC50 Calculation->Plotting

Caption: Experimental workflow for studying this compound's effect.

Data Presentation: A Clear and Concise Summary

Quantitative data should be presented in a structured table for easy comparison and interpretation.

Treatment GroupThis compound Conc. (M)Mean Aminopyrine Ratio (± SEM)% Inhibition of Histamine Response
Basal (Vehicle)015.2 ± 1.8N/A
Histamine (100 µM)0150.5 ± 12.30%
Histamine + this compound10⁻⁸145.3 ± 11.93.8%
Histamine + this compound10⁻⁷120.1 ± 9.822.5%
Histamine + this compound10⁻⁶85.6 ± 7.548.0%
Histamine + this compound10⁻⁵35.2 ± 3.185.2%
Histamine + this compound10⁻⁴18.9 ± 2.297.3%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Trustworthiness: A Self-Validating System

The integrity of this protocol relies on the inclusion of appropriate controls, which serve to validate the experimental system.

  • Basal (Negative) Control: This group, treated only with the vehicle, establishes the baseline level of aminopyrine accumulation in the absence of stimulation. It is essential for calculating the net effect of histamine and the percentage of inhibition by this compound.

  • Histamine-Stimulated (Positive) Control: This group confirms that the isolated gastric glands are viable and responsive to histamine, a prerequisite for a valid experiment. A robust increase in the aminopyrine ratio compared to the basal control is expected.

  • Dose-Response Relationship: The demonstration of a dose-dependent inhibition of histamine-stimulated acid secretion by this compound provides strong evidence for a specific pharmacological effect.

  • Competitive Antagonism Confirmation (Optional): To further characterize the mechanism of antagonism, a Schild analysis can be performed by generating histamine dose-response curves in the presence of fixed concentrations of this compound. A parallel rightward shift of the histamine dose-response curve with a Schild plot slope not significantly different from unity would confirm competitive antagonism.[8]

By adhering to this detailed protocol and incorporating the described controls, researchers can generate reliable and reproducible data on the inhibitory effects of this compound on histamine-induced gastric acid secretion. This information is invaluable for both fundamental research into gastric physiology and the development of novel therapeutic agents for acid-related disorders.

References

  • Berglindh, T. (1990). Gastric glands and cells: preparation and in vitro methods. Methods in Enzymology, 192, 93-107. [Link]

  • Berglindh, T., & Obrink, K. J. (1976). A method for preparing isolated glands from the rabbit gastric mucosa. Acta Physiologica Scandinavica, 96(2), 150-159. [Link]

  • Berglindh, T., Sachs, G., & Takeguchi, N. (1980). Aminopyrine accumulation by mammalian gastric glands: an analysis of the technique. American Journal of Physiology-Gastrointestinal and Liver Physiology, 238(1), G90-G94. [Link]

  • Coruzzi, G., Bertaccini, G., & Pozzoli, C. (1986). Pharmacology of the novel H2 antagonist famotidine: in vitro studies. Agents and Actions, 19(3-4), 180-187. [Link]

  • Berglindh, T., & Obrink, K. J. (1976). A method for preparing isolated glands from the rabbit gastric mucosa. Semantic Scholar. [Link]

  • Sewing, K. F., Billian, A., & Malchow, H. (1980). Comparative study with this compound and cimetidine on gastric secretion in normal volunteers. Gut, 21(9), 750-752. [Link]

  • Bickel, M., & Wuppermann, D. (1984). Inhibition of 14C-aminopyrine accumulation in isolated rabbit gastric glands by the H2-receptor antagonist HOE 760 (TZU-0460). Agents and Actions, 15(5-6), 460-463. [Link]

  • Kwiecień, J., Krzysiek-Mączka, G., Targosz, A., Magierowski, M., Strzałka, M., & Brzozowski, T. (2023). Antioxidant and Anti-Glycation Potential of H2 Receptor Antagonists—In Vitro Studies and a Systematic Literature Review. International Journal of Molecular Sciences, 24(18), 13917. [Link]

  • Pharmacology Mentor. (2025). H2 Receptor Antagonists. Pharmacology Mentor. [Link]

  • Hanson, P. J., & Plevin, R. (1988). Gastrin action on aminopyrine accumulation in isolated pig parietal cells requires cAMP. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 972(3), 363-371. [Link]

  • Hersey, S. J., May, D., & Schyberg, D. (1981). Pepsinogen release from isolated gastric glands. American Journal of Physiology-Gastrointestinal and Liver Physiology, 240(1), G32-G37. [Link]

  • Fuse, I., & Arai, Y. (1993). Inhibitory effects of H2-receptor antagonists on platelet function in vitro. ResearchGate. [Link]

  • Nugent, C. C., & Bansal, P. (2024). H2 Blockers. In StatPearls. StatPearls Publishing. [Link]

  • JAMP Pharma Corporation. (2022). PRODUCT MONOGRAPH MAXIMUM STRENGTH ACID REDUCER WITHOUT PRESCRIPTION this compound Tablets, USP (as this compound Hydrochloride) 150 mg. [Link]

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  • Konturek, S. J., Obtulowicz, W., Kwiecien, N., Sito, E., Mikos, E., & Oleksy, J. (1980). Comparison of this compound and cimetidine in the inhibition of histamine, sham-feeding, and meal-induced gastric secretion in duodenal ulcer patients. Gut, 21(3), 181-186. [Link]

  • Pharmascience Inc. (2012). PRODUCT MONOGRAPH Prthis compound (this compound Tablets, USP) 150 mg and 300 mg this compound (as this compound Hydrochloride) Histamine H2-Receptor Antagonist. [Link]

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Application Note: The Use of Ranitidine as a Reference Standard in Preclinical Anti-Ulcer Drug Screening

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranitidine, a potent histamine H2-receptor antagonist, historically served as a cornerstone reference standard in the preclinical screening of anti-ulcer agents. Its well-defined mechanism of action—the inhibition of gastric acid secretion—provided a reliable benchmark for evaluating the efficacy of new chemical entities. This document provides a detailed overview of this compound's mechanism, its application in widely-used in vivo ulcer models, and step-by-step experimental protocols. However, it is critical to note that in 2020, regulatory agencies including the U.S. Food and Drug Administration (FDA) requested the withdrawal of all this compound products from the market due to the presence and formation of the probable human carcinogen N-Nitrosodimethylamine (NDMA).[1][2] Consequently, the protocols and data presented herein are intended for historical and comparative reference. They remain valuable for understanding the validation of classical anti-ulcer screening models and for contextualizing data generated when this compound was the industry standard. Researchers currently engaged in anti-ulcer drug discovery should employ alternative, currently approved reference standards such as Famotidine or proton pump inhibitors (PPIs).

Introduction: A Historical Gold Standard

Peptic ulcer disease (PUD), encompassing gastric and duodenal ulcers, is a significant gastrointestinal disorder resulting from an imbalance between aggressive factors (gastric acid, pepsin) and protective mechanisms (mucus, bicarbonate, prostaglandins). The development of effective therapies relies on robust preclinical screening models that can accurately predict clinical efficacy.

For decades, this compound was a principal tool in this process. As a histamine H2-receptor antagonist, it competitively and reversibly blocks the action of histamine on gastric parietal cells, leading to a marked reduction in stomach acid production.[3][4] This specific and potent mechanism made it an ideal positive control for validating experimental models and quantifying the relative efficacy of novel anti-secretory compounds.

A Critical Caveat: The 2020 Market Withdrawal

In April 2020, the FDA requested the immediate market withdrawal of all prescription and over-the-counter (OTC) this compound drugs.[2][5] This action followed an investigation that found unacceptable levels of an impurity, N-Nitrosodimethylamine (NDMA), in some this compound products.[1] NDMA is classified as a probable human carcinogen.[2] Studies revealed that NDMA levels in this compound could increase over time, especially when stored at temperatures higher than room temperature.[1][2]

Therefore, while the scientific principles and experimental data involving this compound are sound and historically significant, This compound should no longer be used as a primary reference standard in ongoing research. This guide is provided to:

  • Offer a scientific and historical context for a vast body of published anti-ulcer research.

  • Provide validated protocols for classic screening models that can be adapted for use with current reference standards.

  • Enable researchers to compare new data against historical benchmarks established with this compound.

Mechanism of Action: Competitive Blockade of the H2 Receptor

Gastric acid, primarily hydrochloric acid (HCl), is secreted by parietal cells in the stomach lining. This process is regulated by several signaling pathways, with histamine being a key secretagogue.

  • Histamine Release: Enterochromaffin-like (ECL) cells in the stomach release histamine.

  • H2 Receptor Binding: Histamine binds to H2 receptors on the surface of parietal cells.[6]

  • Signal Transduction: This binding activates adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels.[4]

  • Proton Pump Activation: The rise in cAMP activates the H+/K+ ATPase (the "proton pump"), which actively transports hydrogen ions (H+) into the gastric lumen, thereby secreting acid.

This compound exerts its effect by acting as a competitive antagonist at the H2 receptor.[3][4] It binds to the receptor without activating it, thereby preventing histamine from binding and initiating the acid secretion cascade.[7] This blockade effectively reduces both basal and meal-stimulated gastric acid secretion.[3]

Parietal_Cell_Signaling cluster_0 Parietal Cell H2R Histamine H2 Receptor AC Adenylyl Cyclase H2R->AC Activates MR Muscarinic M3 Receptor PLC PLC MR->PLC Activates GR Gastrin Receptor GR->PLC Activates cAMP ↑ cAMP AC->cAMP ProtonPump H+/K+ ATPase (Proton Pump) cAMP->ProtonPump Activates Ca ↑ Ca2+ PLC->Ca Ca->ProtonPump Activates H+ Secretion\n(Gastric Acid) H+ Secretion (Gastric Acid) ProtonPump->H+ Secretion\n(Gastric Acid) Histamine Histamine Histamine->H2R ACh Acetylcholine ACh->MR Gastrin Gastrin Gastrin->GR This compound This compound This compound->H2R Blocks

Caption: Gastric acid secretion pathway in parietal cells and the inhibitory action of this compound.

Application in In Vivo Anti-Ulcer Screening Models

This compound has been extensively used as a positive control in various animal models designed to induce gastric ulcers. These models are crucial for assessing the anti-secretory and/or cytoprotective effects of new drug candidates.

Pylorus Ligation (Shay Rat) Model

This model is a classic method for evaluating anti-secretory activity.[8] Ligation of the pyloric sphincter of the stomach causes the accumulation of gastric acid and pepsin, leading to auto-digestion of the gastric mucosa and ulcer formation.[9]

Principle: To assess the ability of a compound to reduce the volume and acidity of gastric secretions, thereby preventing ulcer formation. This compound demonstrates high efficacy in this model due to its potent anti-secretory properties.[10][11]

Experimental Protocol:

  • Animal Selection: Use Wistar albino rats (150-250g).

  • Fasting: Fast the animals for 24-48 hours prior to the experiment, with free access to water.[8][9]

  • Grouping: Divide animals into at least three groups:

    • Control Group: Receives the vehicle (e.g., normal saline).

    • Reference Group: Receives this compound (e.g., 50 mg/kg, p.o.).[12]

    • Test Group(s): Receive the test compound at various doses.

  • Drug Administration: Administer the vehicle, this compound, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the surgical procedure.[8]

  • Surgical Procedure (Pylorus Ligation):

    • Anesthetize the rat using a suitable anesthetic (e.g., ether, isoflurane).

    • Make a small midline incision (1-2 cm) in the abdomen just below the xiphoid process.

    • Isolate the stomach and carefully ligate the pyloric sphincter with a silk suture. Ensure the blood supply is not compromised.[8]

    • Suture the abdominal wall.

  • Post-Surgery: Return the animals to their cages and deprive them of food and water.

  • Sacrifice and Sample Collection: After a set period (typically 4-6 hours post-ligation), sacrifice the animals via cervical dislocation or CO2 asphyxiation.[13][14]

  • Analysis:

    • Carefully dissect the stomach out and collect the gastric contents into a graduated centrifuge tube.

    • Measure the volume of the gastric juice.

    • Centrifuge the contents and measure the pH of the supernatant.

    • Determine total and free acidity by titrating the supernatant with 0.01 N NaOH using Topfer's reagent and phenolphthalein as indicators.

    • Open the stomach along the greater curvature, wash it with saline, and examine the mucosa for ulcers using a magnifying lens. Score the ulcers based on their number and severity to calculate an Ulcer Index (UI) .[8]

  • Calculate Percent Inhibition:

    • % Inhibition = [(UI_control - UI_treated) / UI_control] x 100

Pylorus_Ligation_Workflow start Select & Fast Rats (24h) grouping Group Animals (Control, this compound, Test) start->grouping admin Administer Compound (p.o. or i.p.) grouping->admin wait1 Wait 30-60 min admin->wait1 surgery Anesthetize & Perform Pylorus Ligation wait1->surgery wait2 Post-operative Period (4-6h, no food/water) surgery->wait2 sacrifice Sacrifice Animal wait2->sacrifice dissect Dissect Stomach & Collect Gastric Contents sacrifice->dissect analysis Analyze: - Volume, pH, Acidity - Ulcer Index Scoring dissect->analysis end Calculate % Inhibition analysis->end

Caption: Experimental workflow for the Pylorus Ligation (Shay Rat) anti-ulcer model.

Ethanol-Induced Gastric Ulcer Model

This model is used to screen for cytoprotective activity, as absolute ethanol induces severe hemorrhagic lesions in the gastric mucosa.[15]

Principle: To assess a compound's ability to protect the gastric mucosa from the necrotizing effects of ethanol. While this compound's primary action is anti-secretory, it still shows a protective effect in this model, though often less pronounced than dedicated cytoprotective agents.[16][17]

Experimental Protocol:

  • Animal Selection and Fasting: Use Wistar rats (180-200g), fasted for 18-24 hours with access to water.[18][19]

  • Grouping and Dosing: As described in the pylorus ligation model. A typical reference dose for this compound is 50 mg/kg, p.o.[15]

  • Drug Administration: Administer compounds orally 30-60 minutes before the ethanol challenge.

  • Ulcer Induction: Administer absolute ethanol (e.g., 1 mL/200g body weight, p.o.) to each rat.[19][20]

  • Sacrifice and Evaluation: One hour after ethanol administration, sacrifice the animals.[18]

  • Analysis: Excise the stomach, open it along the greater curvature, and score the hemorrhagic lesions to determine the ulcer index. Calculate the percentage of ulcer inhibition as previously described.

NSAID-Induced Gastric Ulcer Model

Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin or aspirin are widely known to cause gastric ulcers, primarily by inhibiting prostaglandin synthesis, which compromises the mucosal defense.[19]

Principle: To evaluate a compound's ability to prevent ulcers caused by the depletion of protective prostaglandins. This compound is effective in this model by reducing the aggressive factor (acid), which becomes more damaging when the mucosal defense is weakened.[10][11]

Experimental Protocol:

  • Animal Selection and Fasting: Use Wistar rats, fasted for 24 hours.

  • Grouping and Dosing: As previously described. A reference dose for this compound can be 20-50 mg/kg, p.o.[14]

  • Drug Administration: Administer the test compounds or this compound 30 minutes before the NSAID.

  • Ulcer Induction: Administer a potent ulcerogenic dose of an NSAID (e.g., Indomethacin, 20-30 mg/kg, p.o.).[14]

  • Sacrifice and Evaluation: Sacrifice the animals 4-6 hours after NSAID administration.

  • Analysis: Excise, open, and score the stomachs for ulcers to calculate the ulcer index and percent inhibition.

Table 1: Typical Effective Doses of this compound as a Reference Standard in Rodent Models

Experimental ModelSpeciesRoute of Admin.Effective Dose Range (mg/kg)Reference(s)
Pylorus Ligation (Shay)Ratp.o. / i.d.50 - 200[10][11][12]
Ethanol-Induced UlcerRatp.o.30 - 50[15][16][21]
NSAID-Induced UlcerRatp.o.20 - 200[10][11][14][22]
Histamine-Induced UlcerGuinea Pigp.o.100[10][11][23]
Stress-Induced UlcerRatp.o.100[10][11]

p.o. = per os (oral); i.d. = intraduodenal

Considerations for Modern Drug Screening

The withdrawal of this compound necessitates a shift in the selection of reference standards for anti-ulcer drug screening.

  • Alternative H2-Receptor Antagonists: Famotidine and cimetidine are other H2 blockers that can serve as reference standards.[24] Famotidine, in particular, is a potent alternative with a negligible effect on the cytochrome P450 system.[3]

  • Proton Pump Inhibitors (PPIs): Drugs like omeprazole, lansoprazole, and esomeprazole are more potent acid suppressors than H2 blockers and are now more commonly used clinically.[3][24] They represent a different mechanistic class (irreversible inhibition of the H+/K+ ATPase) and are essential reference standards for modern anti-ulcer screening programs. Following the this compound withdrawal, a majority of patients were switched to PPIs.[25][26]

  • Cytoprotective Agents: For models like ethanol-induced ulcers, sucralfate, which forms a protective barrier over the ulcer crater, can be a more mechanistically relevant positive control.[27]

Conclusion

This compound played a vital role in gastroenterology research for decades, serving as a reliable and well-understood reference standard. The experimental models and protocols in which it was used remain fundamental to the field of anti-ulcer drug discovery. While the discovery of NDMA impurities has rightly ended its use as a clinical agent and a primary research standard, the wealth of historical data generated with this compound continues to provide a valuable benchmark. Researchers should now utilize currently approved and safe alternatives like famotidine and omeprazole, applying the robust and validated protocols that were once the domain of this compound.

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Application Note & Protocols: Evaluating Ranitidine's H2 Receptor Binding Affinity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ranitidine, a widely recognized pharmaceutical agent, functions as a competitive and reversible inhibitor of histamine at the H2 receptors located on gastric parietal cells.[1][2] This antagonism leads to a reduction in gastric acid secretion, making it an effective treatment for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[3][4][5] The histamine H2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, stimulates the production of cyclic AMP (cAMP) through the Gs alpha subunit and adenylyl cyclase pathway.[6][7] Understanding the binding affinity of compounds like this compound to the H2 receptor is a critical step in drug discovery and development, enabling the quantitative assessment of a drug's potency and selectivity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell culture assays to determine the H2 receptor binding affinity of this compound. We will delve into the theoretical underpinnings of receptor binding assays, provide detailed, field-proven protocols for both radioligand and fluorescence-based competition binding assays, and offer insights into data analysis and interpretation. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

The Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is primarily known for its role in regulating gastric acid secretion.[8] Upon binding of its endogenous ligand, histamine, the receptor undergoes a conformational change, activating the associated Gs protein. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the translocation of H+/K+ ATPase pumps to the apical membrane of parietal cells and subsequent acid secretion.[1] this compound competitively blocks the initial step of this cascade by preventing histamine from binding to the H2 receptor.[1][2]

H2_Signaling_Pathway cluster_membrane Cell Membrane Histamine Histamine H2R H2 Receptor (GPCR) Histamine->H2R Binds & Activates This compound This compound (Antagonist) This compound->H2R Binds & Blocks G_Protein Gs Protein (α, β, γ subunits) H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates (α subunit) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates targets, leading to

Caption: Histamine H2 Receptor Signaling Pathway and this compound's Mechanism of Action.

PART 1: Experimental Design & Cell Line Selection

The foundation of a successful binding assay lies in the selection of an appropriate cell system and experimental design. For assessing this compound's affinity for the H2 receptor, the use of a stable cell line overexpressing the human H2 receptor is highly recommended. This approach ensures a high receptor density, leading to a robust signal-to-noise ratio in binding assays.

Recommended Cell Lines

Several commercially available cell lines are suitable for this purpose. The choice between them may depend on the specific assay format and available detection instrumentation.

Cell LineHostKey FeaturesSupplier Examples
CHO-K1/H2 Chinese Hamster Ovary (CHO-K1)Stably expresses the human H2 receptor. Well-characterized for binding and functional assays.[9][10][11][12][13]Revvity, GenScript, Creative Bioarray
HEK293/H2 Human Embryonic Kidney (HEK293)Stably expresses the human H2 receptor.[8][14][15][16] High transfection efficiency for potential further modifications.Creative Biolabs, Multispan

Rationale for Selection: Both CHO-K1 and HEK293 cells are robust and easy to culture. They provide a low-background system as they do not endogenously express high levels of the H2 receptor. Stable expression of the human H2 receptor ensures consistent receptor levels across experiments, which is crucial for reproducibility.

PART 2: Radioligand Competition Binding Assay Protocol

Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a receptor. This protocol utilizes a radiolabeled H2 receptor antagonist (the "radioligand") and measures the ability of unlabeled this compound to compete for binding to the receptor.

Principle

A fixed concentration of a high-affinity radiolabeled ligand is incubated with cell membranes expressing the H2 receptor in the presence of increasing concentrations of unlabeled this compound. As the concentration of this compound increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity. The concentration of this compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) of this compound can then be calculated from the IC50 using the Cheng-Prusoff equation.[17][18]

Radioligand_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (from CHO-K1/H2 or HEK293/H2 cells) start->prep_membranes setup_assay Set up Assay Plate: - Membranes - Radioligand (e.g., [3H]-Tiotidine) - Increasing concentrations of this compound prep_membranes->setup_assay incubate Incubate (to reach equilibrium) setup_assay->incubate separate Separate Bound from Free Ligand (Filtration) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Data Analysis: - Plot competition curve - Determine IC50 - Calculate Ki measure->analyze end End analyze->end

Caption: Workflow for a Radioligand Competition Binding Assay.

Materials and Reagents
  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human H2 receptor.

  • Radioligand: [3H]-Tiotidine or [125I]-Iodoaminopotentidine (select based on availability and detection method).[19][20][21]

  • Unlabeled Ligand: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a known H2 antagonist (e.g., 10 µM Cimetidine or Tiotidine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Cell Scrapers and Centrifuge Tubes.

  • Glass Fiber Filters (e.g., Whatman GF/B or GF/C).

  • Filtration Manifold.

  • Scintillation Vials and Scintillation Cocktail.

  • Liquid Scintillation Counter.

Step-by-Step Protocol

1. Cell Membrane Preparation: a. Culture the H2 receptor-expressing cells to confluency in appropriate culture flasks. b. Aspirate the culture medium and wash the cell monolayer with ice-cold PBS. c. Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C. d. Discard the supernatant and resuspend the cell pellet in ice-cold Assay Buffer. e. Homogenize the cell suspension using a Polytron homogenizer or by douncing on ice. f. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. g. Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer. h. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA). i. Aliquot and store the membranes at -80°C until use.

2. Assay Setup: a. Prepare serial dilutions of this compound in Assay Buffer. The concentration range should typically span from 10^-11 M to 10^-5 M. b. In a 96-well plate, add the following to each well in triplicate:

  • Total Binding: 50 µL Assay Buffer, 50 µL radioligand solution, 100 µL membrane suspension.
  • Non-specific Binding (NSB): 50 µL non-specific binding control, 50 µL radioligand solution, 100 µL membrane suspension.
  • Competition Binding: 50 µL of each this compound dilution, 50 µL radioligand solution, 100 µL membrane suspension. c. The final concentration of the radioligand should be approximately equal to its Kd for the H2 receptor. The membrane protein concentration should be optimized to ensure that less than 10% of the total radioligand is bound.

3. Incubation: a. Incubate the plate at room temperature for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium.

4. Filtration: a. Pre-soak the glass fiber filters in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding. b. Rapidly harvest the contents of each well onto the pre-soaked filters using a cell harvester/filtration manifold. c. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

5. Measurement: a. Place the filters into scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial. c. Allow the vials to sit for at least 4 hours in the dark before counting. d. Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[17]

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:[18][22] Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the H2 receptor (this should be determined in a separate saturation binding experiment).

PART 3: Fluorescence-Based Competition Binding Assay Protocol

Fluorescence-based assays offer a non-radioactive alternative for determining binding affinity.[23][24] These assays are often performed in a homogeneous format, eliminating the need for separation steps and making them highly amenable to high-throughput screening.[25]

Principle

This protocol utilizes a fluorescently labeled ligand that binds to the H2 receptor. When the fluorescent ligand is bound to the receptor, its fluorescence properties (e.g., polarization or resonance energy transfer) are altered. Unlabeled this compound competes with the fluorescent ligand for binding, causing a concentration-dependent change in the fluorescence signal.

One common approach is to use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). In this format, the receptor is tagged with a donor fluorophore (e.g., a terbium cryptate), and a fluorescently labeled ligand acts as the acceptor. When the fluorescent ligand binds to the receptor, the donor and acceptor are in close proximity, allowing for FRET to occur. This compound displaces the fluorescent ligand, leading to a decrease in the FRET signal.[25][26]

TR_FRET_Assay_Principle cluster_bound Fluorescent Ligand Bound cluster_unbound This compound Competes Receptor_Donor H2 Receptor-Donor Ligand_Acceptor Fluorescent Ligand-Acceptor Receptor_Donor->Ligand_Acceptor Energy Transfer (FRET) FRET_Signal FRET Signal (Acceptor Emission) Ligand_Acceptor->FRET_Signal Excitation Excitation (340 nm) Excitation->Receptor_Donor Receptor_Donor2 H2 Receptor-Donor No_FRET No FRET Signal Receptor_Donor2->No_FRET Ranitidine2 This compound Ranitidine2->Receptor_Donor2 Binds Ligand_Acceptor2 Fluorescent Ligand-Acceptor (Displaced)

Caption: Principle of a TR-FRET based competition binding assay.

Materials and Reagents
  • Cell Line: CHO-K1 or HEK293 cells stably expressing a tagged human H2 receptor (e.g., SNAP-tag or HaloTag for labeling with a FRET donor).

  • Fluorescent Ligand: A fluorescently labeled H2 receptor antagonist (e.g., labeled with a red or green fluorophore compatible with the donor).

  • Donor Labeling Reagent: A cell-impermeable substrate for the receptor tag conjugated to a FRET donor (e.g., Terbium cryptate).

  • Unlabeled Ligand: this compound hydrochloride.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Assay Plate: Low-volume, white or black 384-well plates.

  • Plate Reader: A plate reader capable of TR-FRET measurements.

Step-by-Step Protocol

1. Cell Preparation and Labeling: a. Seed the H2 receptor-expressing cells into the assay plate at an appropriate density and allow them to adhere overnight. b. Wash the cells with Assay Buffer. c. Label the cells with the donor-conjugated substrate for the receptor tag according to the manufacturer's instructions. d. Wash the cells to remove excess labeling reagent.

2. Assay Setup: a. Prepare serial dilutions of this compound in Assay Buffer. b. Add the this compound dilutions to the wells containing the labeled cells. c. Add the fluorescently labeled H2 receptor ligand to all wells at a final concentration close to its Kd.

3. Incubation: a. Incubate the plate at room temperature for 60 minutes, protected from light.

4. Measurement: a. Measure the TR-FRET signal using a compatible plate reader. The reader will excite the donor fluorophore and measure the emission from both the donor and the acceptor.

Data Analysis
  • Calculate the FRET Ratio: The FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission.

  • Generate Competition Curve: Plot the FRET ratio as a function of the logarithm of the this compound concentration.

  • Determine IC50: Use a non-linear regression analysis to determine the IC50 value from the competition curve.

  • Calculate Ki: Use the Cheng-Prusoff equation as described for the radioligand binding assay.

PART 4: Data Interpretation and Validation

The accurate determination of this compound's binding affinity relies on careful data interpretation and assay validation.

Key Parameters
ParameterDescriptionTypical Expected Value for this compound at H2R
IC50 The concentration of this compound that inhibits 50% of the specific binding of the labeled ligand.Varies depending on assay conditions (e.g., labeled ligand and its concentration).
Ki The equilibrium inhibition constant, representing the affinity of this compound for the H2 receptor.In the low nanomolar range. For example, some studies report a Ki of approximately 25 nM.[9]
Hill Slope A measure of the steepness of the competition curve.A Hill slope of approximately 1.0 indicates a simple, competitive interaction at a single binding site.

Self-Validation and Trustworthiness:

  • Reproducibility: Experiments should be repeated on different days to ensure the reproducibility of the obtained IC50 and Ki values.

  • Positive Control: Include a known H2 receptor antagonist with a well-characterized Ki value (e.g., Cimetidine or Famotidine) in each experiment to validate the assay performance.[9]

  • Statistical Analysis: Perform appropriate statistical analysis to determine the significance of the results.

  • Regulatory Considerations: For drug development applications, assay validation should be performed in accordance with regulatory guidelines such as those from the FDA.[27][28][29][30]

Conclusion

The cell-based assays detailed in this application note provide robust and reliable methods for determining the binding affinity of this compound for the histamine H2 receptor. The choice between a radioligand and a fluorescence-based assay will depend on the specific needs and resources of the laboratory. By carefully following these protocols and principles of data analysis, researchers can generate high-quality data to support their drug discovery and development efforts.

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Application Note: A Comprehensive Guide to Analytical Techniques for Monitoring Ranitidine Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques essential for monitoring the stability of ranitidine in solution. This compound, a histamine H2-receptor antagonist, is known to be an inherently unstable compound, prone to degradation that can form N-nitrosodimethylamine (NDMA), a probable human carcinogen.[1][2][3] The discovery of NDMA in this compound products led to global recalls and highlighted the critical need for robust analytical monitoring.[4][5] This document outlines the chemical degradation pathways of this compound and presents detailed, field-proven protocols for two key analytical methodologies: a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its common impurities, and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of NDMA.

The Chemistry of this compound Degradation

Understanding the stability profile of this compound begins with its molecular structure. The molecule contains both a dimethylamino group and a nitro group, which are precursors in the formation of NDMA.[1][5] The degradation is not merely a result of manufacturing impurities but is an intrinsic property of the drug substance itself.[1] The rate of degradation is influenced by environmental factors such as heat, humidity, and light.[1][6]

1.1. Degradation Pathways Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. This compound degrades under various stress conditions:

  • Acid and Base Hydrolysis: this compound degrades significantly under both acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions, leading to the formation of several impurities.[7][8] Under basic conditions, a prominent degradation product with an m/z of 302 has been identified.

  • Oxidation: Oxidative stress, for instance, exposure to hydrogen peroxide, also causes significant degradation of the this compound molecule.[7][8]

  • Photodegradation: Exposure to light, particularly UVB radiation, can induce degradation on the surface of solid this compound hydrochloride and in solution.[6]

1.2. The Formation of N-Nitrosodimethylamine (NDMA) The most critical degradation pathway is the one leading to NDMA. Research suggests this is a slow degradation process of the this compound molecule itself, which can occur over time, especially when exposed to heat.[1][3] The nitrosation of the dimethylamine moiety is the key chemical transformation. While the exact mechanism is complex, it is understood that the this compound structure possesses the necessary components for this intermolecular reaction to occur.[1][9] The acceptable daily intake limit for NDMA set by the U.S. Food and Drug Administration (FDA) is 96 nanograms, making highly sensitive detection methods essential.[10]

Ranitidine_Degradation cluster_products Degradation Products This compound This compound in Solution Acid Acidic pH This compound->Acid Base Alkaline pH This compound->Base Oxidation Oxidizing Agents (e.g., H₂O₂) This compound->Oxidation Heat Elevated Temperature This compound->Heat Light UV/Light Exposure This compound->Light Hydrolysis_Prods Hydrolytic Impurities (e.g., Impurity D, H) Acid->Hydrolysis_Prods Base->Hydrolysis_Prods Oxidative_Prods Oxidative Impurities (e.g., this compound N-Oxide) Oxidation->Oxidative_Prods NDMA N-Nitrosodimethylamine (NDMA) (Probable Human Carcinogen) Heat->NDMA Photo_Prods Photolytic Impurities Light->Photo_Prods

Caption: this compound degradation pathways under various stress conditions.

Stability-Indicating HPLC-UV Method for this compound and General Impurities

A stability-indicating analytical method is one that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients. For routine quality control and stability studies of this compound solutions, a reversed-phase HPLC method with UV detection is a robust and reliable choice.[7][8]

2.1. Rationale for Method Design The goal is to achieve chromatographic separation between the parent this compound peak and all potential process impurities and degradation products.

  • Column Choice: A C18 column is widely used as it provides good retention and separation for moderately polar compounds like this compound and its related substances.[7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like ammonium acetate or phosphate) and an organic solvent (like methanol or acetonitrile) is often necessary to resolve all impurities with varying polarities.[7][11] The pH of the aqueous phase is a critical parameter to optimize peak shape and retention.

  • Detection Wavelength: this compound has a UV absorbance maximum around 314 nm, which is often used for dissolution testing.[12] However, for a stability-indicating method that must also detect impurities, a lower wavelength like 230 nm may be more appropriate to ensure all relevant chromophoric compounds are detected.[7]

2.2. Experimental Protocol: HPLC-UV

This protocol is a representative method synthesized from established literature.[7][8][11]

Step 1: Preparation of Solutions

  • Mobile Phase A: 0.1 M aqueous ammonium acetate. Filter and degas.

  • Mobile Phase B: Methanol.

  • Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution: Accurately weigh and dissolve USP this compound Hydrochloride RS in the diluent to obtain a known concentration of about 0.1 mg/mL of this compound.

  • Sample Solution: Dilute the this compound solution under investigation with the diluent to a target concentration of approximately 0.1 mg/mL of this compound.

Step 2: Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | Instrument | HPLC System with UV/PDA Detector | | Column | ACE C18 or equivalent (e.g., 100 x 4.6 mm, 3 µm) | | Mobile Phase | Gradient of A (0.1 M Ammonium Acetate) and B (Methanol) | | Gradient Program | Time (min) | % B | | | 0 | 15 | | | 10 | 85 | | | 12 | 85 | | | 12.1 | 15 | | | 15 | 15 | | Flow Rate | 1.0 mL/min | | Column Temperature | 40°C[7] | | Detection | 230 nm[7] | | Injection Volume | 10 µL |

Step 3: Analysis and Data Interpretation

  • Inject the standard solution multiple times to verify system suitability (e.g., retention time repeatability, peak tailing).

  • Inject the sample solution.

  • Identify the this compound peak based on the retention time of the standard.

  • Calculate the amount of this compound and quantify impurities using appropriate response factors or as a percentage of the total peak area.

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Prep_Sample Dilute this compound Solution to ~0.1 mg/mL Inject Inject 10 µL onto C18 Column Prep_Sample->Inject Prep_Standard Prepare this compound Standard (~0.1 mg/mL) Prep_Standard->Inject Separate Gradient Elution (Ammonium Acetate/Methanol) Inject->Separate Detect UV Detection at 230 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify this compound & Impurities Integrate->Quantify

Caption: General workflow for HPLC-UV stability analysis of this compound.

High-Sensitivity LC-MS/MS Method for NDMA Quantification

Due to the extremely low acceptable daily intake limit of NDMA (96 ng/day) and its lack of a strong UV chromophore, LC-MS/MS is the required technique for its trace-level quantification.[10][13] The method provides unparalleled sensitivity and selectivity, allowing for the detection of NDMA even in the presence of a large excess of the this compound active pharmaceutical ingredient (API).

3.1. Rationale for Method Design

  • Chromatography: The primary goal of the LC separation is to resolve NDMA from the this compound API to prevent ion suppression in the mass spectrometer source. A simple isocratic or gradient method on a C18 column is typically sufficient.[13][14]

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) has been shown to provide significantly better sensitivity (up to 10-fold) for NDMA compared to the more common Electrospray Ionization (ESI).[15] APCI is well-suited for small, relatively polar, and thermally stable compounds like NDMA.

  • Mass Spectrometry: A triple quadrupole (QQQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal.[4][13] This involves selecting the protonated NDMA parent ion (m/z 75.1) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion (e.g., m/z 43.1) in the third quadrupole. This transition is highly specific to NDMA, eliminating potential interferences.

3.2. Experimental Protocol: LC-MS/MS

This protocol is based on methods published by regulatory agencies and instrument manufacturers.[4][13][14]

Step 1: Preparation of Solutions

  • Caution: NDMA is a probable human carcinogen. Handle with appropriate safety measures in a fume hood.[16]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

  • Diluent: Water or Methanol.[13][14]

  • NDMA Stock Standard: Prepare a stock solution of certified NDMA reference standard in methanol (e.g., 1 µg/mL).

  • Calibration Standards: Perform serial dilutions of the stock standard in the diluent to prepare a calibration curve ranging from approximately 0.5 ng/mL to 100 ng/mL.[13]

  • Sample Preparation: Accurately weigh the sample (drug substance or crushed tablets) into a centrifuge tube. Add the appropriate volume of diluent (e.g., water) to achieve a target this compound concentration of 30 mg/mL. Vortex for 1 minute, shake mechanically for 40 minutes, and then centrifuge for 15 minutes at 4500 rpm. Filter the supernatant through a 0.22 µm syringe filter (PVDF or nylon recommended) prior to analysis.[4][13][14]

Step 2: LC-MS/MS Conditions | Parameter | Condition | | :--- | :--- | | Instrument | UHPLC with Triple Quadrupole MS/MS | | Column | ACE Excel C18-AR or equivalent (e.g., 50 x 4.6 mm, 3 µm)[13] | | Mobile Phase | Gradient of A (0.1% FA in Water) and B (0.1% FA in Methanol) | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 10 µL | | Ionization Source | APCI, Positive Ion Mode[15] | | MRM Transition | Compound | Precursor Ion (m/z) | Product Ion (m/z) | | | NDMA | 75.1 | 43.1 (Quantifier) | | | NDMA | 75.1 | 58.1 (Qualifier) |

Step 3: Analysis and Data Interpretation

  • Inject the calibration standards to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.99.

  • Inject the prepared sample solutions.

  • Quantify the amount of NDMA in the sample by comparing its peak area to the calibration curve.

  • Convert the concentration (e.g., ng/mL) to ppm relative to the this compound API concentration.

LCMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_lc 2. LC Separation cluster_ms 3. MS/MS Detection cluster_quant 4. Quantification Sample Extract this compound Sample (Vortex, Shake, Centrifuge, Filter) Inject Inject Sample Sample->Inject Cal_Curve Prepare NDMA Calibration Curve (0.5 - 100 ng/mL) Cal_Curve->Inject Separate Separate NDMA from this compound API on C18 Column Inject->Separate Ionize APCI Source (Positive Mode) Separate->Ionize Select Q1: Select Parent Ion (m/z 75.1) Ionize->Select Fragment Q2: Fragment Ion Select->Fragment Monitor Q3: Monitor Product Ion (m/z 43.1) Fragment->Monitor Quantify Calculate NDMA Concentration vs. Calibration Curve Monitor->Quantify

Caption: Workflow for the quantification of NDMA using LC-MS/MS.

Method Validation and System Suitability

Any analytical method used for stability testing must be validated according to International Conference on Harmonization (ICH) guidelines to ensure it is fit for purpose.[7][8]

4.1. Key Validation Parameters

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants, matrix). This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A correlation coefficient of >0.999 is typically desired.[17]

  • Accuracy: The closeness of test results to the true value, often assessed by spike/recovery studies.

  • Precision: The degree of scatter between a series of measurements, assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively. For the FDA's LC-MS/MS method for NDMA, the LOQ is 1.0 ng/mL.[13]

  • Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.

4.2. System Suitability System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

ParameterTypical Acceptance Criteria
Resolution (Rs) ≥ 1.5 between critical peak pairs[7]
Tailing Factor (T) ≤ 2.0 for the main analyte peak[7]
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention time from replicate injections

Conclusion

The instability of this compound and its potential to form the carcinogenic impurity NDMA necessitates rigorous analytical oversight. A dual-pronged approach is recommended for comprehensive stability monitoring of this compound in solution. A validated, stability-indicating HPLC-UV method is suitable for assessing the overall purity, tracking the degradation of the parent compound, and quantifying known impurities. Concurrently, a highly sensitive and specific LC-MS/MS method is indispensable for the trace-level quantification of NDMA to ensure patient safety and regulatory compliance. The protocols and principles outlined in this guide provide a robust framework for establishing a comprehensive stability monitoring program for this compound formulations.

References

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Application Notes and Protocols for Investigating Ranitidine's Therapeutic Effects on Ulcers Using Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for utilizing animal models to investigate the therapeutic effects of ranitidine on gastric ulcers. This compound, a histamine H2-receptor antagonist, effectively reduces gastric acid secretion and promotes ulcer healing.[1][2] The protocols detailed herein are designed to provide a robust framework for preclinical evaluation of this compound and similar anti-ulcer compounds. We will delve into the mechanistic rationale behind model selection, provide step-by-step experimental procedures, and offer insights into data interpretation and validation.

Introduction: this compound and the Imperative for Animal Models

Peptic ulcer disease is a significant global health issue characterized by lesions in the mucosal lining of the stomach or duodenum.[3] this compound functions by competitively and reversibly inhibiting the action of histamine at the H2 receptors on gastric parietal cells.[4][5] This blockade disrupts the signaling cascade that leads to gastric acid secretion, thereby reducing the acidity of the stomach and facilitating the healing of ulcers.[1][5]

While the clinical efficacy of this compound is well-established, animal models remain indispensable for several key aspects of research and development:

  • Mechanistic Elucidation: Animal models allow for invasive and controlled studies to dissect the precise molecular and cellular mechanisms of drug action, which are not feasible in humans.[6]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living system is crucial for dose determination and predicting therapeutic outcomes.[7][8]

  • Efficacy and Safety Screening: Animal models provide a necessary platform for evaluating the efficacy of new anti-ulcer drug candidates and for identifying potential adverse effects before human trials.[9]

  • Exploration of Pathophysiology: The use of various ulcer induction methods in animals helps to mimic the complex and multifactorial nature of human ulcer disease, providing insights into its underlying causes.[10]

Rodents, particularly rats and mice, are the most commonly used species in ulcer research due to their anatomical, physiological, and genetic similarities to humans, as well as their practical advantages in terms of cost, handling, and breeding.[11]

This compound's Mechanism of Action: A Visualized Pathway

This compound's therapeutic effect is rooted in its ability to antagonize the histamine H2 receptor. The following diagram illustrates this pathway:

Ranitidine_Mechanism cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylate Cyclase H2R->AC Activates This compound This compound This compound->H2R Competitively Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ (Acid) ProtonPump->H_ion Secretes Lumen Stomach Lumen H_ion->Lumen

Caption: this compound competitively blocks histamine binding to H2 receptors.

Selecting the Appropriate Animal Model

The choice of animal model is critical and should align with the specific research question. Different models simulate various etiological factors of human ulcers.[10]

Ulcer Model Inducing Agent Pathophysiological Relevance Key Features
Ethanol-Induced Ulcer Absolute EthanolAlcohol-related mucosal damage, oxidative stressRapid induction of linear hemorrhagic lesions, involves depletion of gastric mucus and generation of reactive oxygen species.[12][13]
NSAID-Induced Ulcer Indomethacin, Aspirin, etc.Drug-induced ulcers, prostaglandin inhibitionMimics ulcers caused by non-steroidal anti-inflammatory drugs, characterized by mucosal erosions and inflammation.[10][14]
Stress-Induced Ulcer Cold Restraint, ImmobilizationStress-related mucosal injuryUlcers are induced by physiological stress, leading to increased gastric acid secretion and reduced mucosal blood flow.[15][16]
Pyloric Ligation Model Surgical Ligation of PylorusHypersecretion of gastric acidAccumulation of gastric acid and pepsin leads to ulceration, useful for studying antisecretory agents.[17]

Detailed Protocols

The following protocols provide step-by-step guidance for inducing ulcers and evaluating the therapeutic effects of this compound.

General Experimental Workflow

Experimental_Workflow A Animal Acclimatization (e.g., 1 week) B Fasting (18-24 hours, water ad libitum) A->B C Grouping and Pre-treatment (Vehicle, this compound, Positive Control) B->C D Ulcer Induction (e.g., Ethanol, NSAID) C->D E Observation Period (e.g., 1-6 hours) D->E F Euthanasia and Stomach Excision E->F G Macroscopic Evaluation (Ulcer Scoring) F->G H Biochemical Analysis (Gastric juice pH, acidity) F->H I Histopathological Examination F->I J Data Analysis and Interpretation G->J H->J I->J

Caption: A generalized workflow for preclinical anti-ulcer studies.

Protocol 1: Ethanol-Induced Gastric Ulcer Model

Rationale: This model is highly reproducible and valuable for assessing cytoprotective and anti-secretory effects. Ethanol induces severe gastric mucosal injury, characterized by edema, inflammation, and hemorrhagic lesions.[12][13]

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Absolute Ethanol

  • Vehicle (e.g., 0.9% saline)

  • Positive control (e.g., Omeprazole, 20 mg/kg)

  • Oral gavage needles

Procedure:

  • Acclimatization and Fasting: Acclimatize rats for one week. Fast the animals for 24 hours prior to the experiment, with free access to water.[18]

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Group I (Normal Control): Receive vehicle only.

    • Group II (Ulcer Control): Receive vehicle + ethanol.

    • Group III (this compound-treated): Receive this compound (e.g., 50 mg/kg, p.o.) + ethanol.[19]

    • Group IV (Positive Control): Receive Omeprazole (20 mg/kg, p.o.) + ethanol.[20]

  • Dosing: Administer this compound, omeprazole, or vehicle by oral gavage.

  • Ulcer Induction: One hour after pre-treatment, administer absolute ethanol (1 mL/200g body weight) orally to all groups except the normal control.[12]

  • Sacrifice and Sample Collection: One hour after ethanol administration, euthanize the animals by cervical dislocation.[13]

  • Stomach Excision: Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

Protocol 2: NSAID-Induced Gastric Ulcer Model

Rationale: This model is clinically relevant for studying ulcers caused by the widespread use of NSAIDs. Indomethacin, a potent NSAID, is commonly used to induce gastric lesions.[10][21]

Materials:

  • Male Sprague-Dawley rats (150-200 g)

  • This compound

  • Indomethacin

  • Vehicle (e.g., 1% carboxymethyl cellulose)

  • Oral gavage needles

Procedure:

  • Acclimatization and Fasting: Acclimatize and fast the rats as described in Protocol 4.2.1.

  • Grouping: Similar grouping as in Protocol 4.2.2.

  • Dosing: Administer this compound (e.g., 50 mg/kg, p.o.), positive control, or vehicle orally.[21]

  • Ulcer Induction: Thirty minutes after pre-treatment, administer indomethacin (e.g., 25-30 mg/kg, p.o.) to induce ulcers.[21]

  • Sacrifice and Sample Collection: Six hours after indomethacin administration, euthanize the animals and excise the stomachs.[21]

Assessment and Data Analysis

Macroscopic Ulcer Evaluation
  • Pin the excised stomach on a flat surface and photograph the mucosal side.

  • Measure the length and width of each lesion and calculate the ulcer area (mm²).

  • The Ulcer Index (UI) can be calculated based on a scoring system (e.g., 0 = no ulcer, 1 = <1 mm², 2 = 1-2 mm², etc.).

  • The Percentage of Ulcer Inhibition is calculated as: [(UI_control - UI_treated) / UI_control] x 100

Biochemical Parameters
  • Gastric Juice Analysis: Collect the gastric contents to measure volume, pH (using a pH meter), and total acidity (by titration with 0.01 N NaOH).

  • Oxidative Stress Markers: Homogenize a portion of the gastric tissue to measure levels of malondialdehyde (MDA), a marker of lipid peroxidation, and antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[19]

Histopathological Examination
  • Fix a section of the gastric tissue in 10% buffered formalin.

  • Process the tissue for paraffin embedding, sectioning (5 µm), and staining with Hematoxylin and Eosin (H&E).

  • Examine the stained sections under a light microscope for:

    • Epithelial cell loss and mucosal erosion.[22]

    • Hemorrhage and edema in the submucosa.[23]

    • Infiltration of inflammatory cells (e.g., neutrophils).[24]

Parameter Ulcer Control Group (Expected Outcome) This compound-Treated Group (Expected Outcome)
Ulcer Index HighSignificantly Reduced
Gastric Juice Volume HighReduced
Gastric Juice pH Low (Acidic)Increased (Less Acidic)
Total Acidity HighReduced
Histopathology Severe mucosal damage, inflammation, hemorrhage.[22]Preserved mucosal integrity, reduced inflammation.[24]

Conclusion and Future Directions

The animal models and protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound's therapeutic effects on ulcers. By carefully selecting the appropriate model and meticulously following the described procedures, researchers can obtain reliable and reproducible data. Future investigations could explore the long-term efficacy of this compound in chronic ulcer models, its interaction with other gastroprotective agents, and its effects on the gastric microbiome. It is important to note that while this compound was a widely used medication, it was withdrawn from the U.S. market in 2020 due to the presence of a contaminant.[2][25] However, the principles and models described here remain relevant for the study of H2 receptor antagonists and other anti-ulcer drugs.

References

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Application Note: A Comprehensive Guide to Forced Degradation Studies of Ranitidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed framework and experimental protocols for conducting forced degradation studies on Ranitidine Hydrochloride. The protocols detailed herein are designed to identify potential degradation products, establish degradation pathways, and support the development of stability-indicating analytical methods, in alignment with the International Council for Harmonisation (ICH) guidelines.[1][2] Special consideration is given to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, which has been a significant concern associated with this compound products.[3][4] This guide is intended for researchers, scientists, and drug development professionals aiming to ensure the safety, efficacy, and stability of this compound-containing pharmaceutical products.

Introduction: The Imperative of Stress Testing for this compound

Forced degradation, or stress testing, is a critical process in pharmaceutical development where a drug substance is intentionally subjected to conditions more severe than accelerated stability studies.[1] The primary objective, as outlined in ICH guideline Q1A(R2), is to elucidate the intrinsic stability of a drug molecule by identifying its likely degradation products and understanding its degradation pathways.[1][5] For this compound Hydrochloride, a histamine H2-receptor antagonist, these studies are particularly crucial. This compound is known to be susceptible to degradation under various conditions, including heat, humidity, and light.[6][7]

A paramount concern with this compound is its potential to degrade into N-nitrosodimethylamine (NDMA).[3] The formation of this probable human carcinogen can occur from the drug substance itself or from its impurities, particularly under elevated temperatures.[3][8] Understanding the pathways of NDMA formation is essential for mitigating this risk during manufacturing and storage.[3] Forced degradation studies provide the foundational knowledge to develop robust formulations, establish appropriate storage conditions, and create validated, stability-indicating analytical methods capable of separating and quantifying this compound from all its potential degradants, including the critical NDMA impurity.

This guide provides the scientific rationale and step-by-step protocols for subjecting this compound to hydrolytic, oxidative, thermal, and photolytic stress, thereby ensuring a comprehensive stability profile is established.

Experimental Workflow Overview

A forced degradation study follows a systematic process to ensure that meaningful and reproducible data is generated. The workflow is designed to induce a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the parent molecule.[5][9]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare this compound HCl Stock Solution (1 mg/mL) control Prepare Unstressed Control Sample prep->control acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (0.1 N NaOH, 60°C) prep->base Expose Aliquots oxidative Oxidation (3% H₂O₂, RT) prep->oxidative Expose Aliquots thermal Thermal Stress (60°C, Solid & Solution) prep->thermal Expose Aliquots photo Photolytic Stress (ICH Q1B Light Exposure) prep->photo Expose Aliquots neutralize Neutralize/Quench Reactions acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV/PDA Analysis neutralize->hplc mass_spec LC-MS for Peak Identification hplc->mass_spec If unknowns present pathway Establish Degradation Pathways hplc->pathway mass_spec->pathway method_val Validate Stability-Indicating Method pathway->method_val report Compile Data & Report method_val->report

Figure 1: General workflow for a forced degradation study of this compound HCl.

Materials, Reagents, and Instrumentation

  • Drug Substance: this compound Hydrochloride Reference Standard

  • Reagents:

    • Hydrochloric Acid (HCl), analytical grade

    • Sodium Hydroxide (NaOH), analytical grade

    • Hydrogen Peroxide (H₂O₂), 30% solution

    • Acetonitrile (ACN), HPLC grade

    • Methanol, HPLC grade

    • Ammonium Acetate, analytical grade

    • Water, HPLC or Milli-Q grade

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with UV or Photodiode Array (PDA) detector

    • LC-MS system for identification of unknown degradants

    • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Calibrated laboratory oven

    • Photostability chamber compliant with ICH Q1B guidelines[1]

    • Calibrated pH meter

Experimental Protocols

The following protocols are designed to induce degradation of this compound HCl. The goal is to achieve partial degradation (5-20%) to ensure the formation of degradation products can be observed and analyzed.[5][9]

4.1. Preparation of Solutions

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound HCl in 25 mL of water. This stock solution will be used for all stress conditions.

  • Working Solution (0.1 mg/mL): Dilute the stock solution 1:10 with water for analysis. This is also the concentration for the unstressed control sample.

4.2. Acid Hydrolysis

  • Rationale: To assess the stability of this compound in an acidic environment, simulating conditions in the stomach or potential acidic excipients.

  • Protocol:

    • To 1 mL of the this compound HCl stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture in a water bath at 60°C for 30 minutes.[10]

    • After incubation, cool the solution to room temperature.

    • Carefully neutralize the solution with an equivalent volume and concentration of 0.1 N NaOH.

    • Dilute the neutralized solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.

    • Inject into the HPLC system for analysis.

4.3. Base (Alkaline) Hydrolysis

  • Rationale: To evaluate stability in alkaline conditions, which can occur with certain formulations or during manufacturing processes. This compound is known to degrade under basic conditions.[10][11]

  • Protocol:

    • To 1 mL of the this compound HCl stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture in a water bath at 60°C for 30 minutes.[10]

    • After incubation, cool the solution to room temperature.

    • Neutralize the solution with an equivalent volume and concentration of 0.1 N HCl.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

    • Analyze by HPLC.

4.4. Oxidative Degradation

  • Rationale: To test the susceptibility of this compound to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents within a formulation. This compound S-oxide is a known oxidative degradant.[12]

  • Protocol:

    • To 1 mL of the this compound HCl stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 30 minutes.[10]

    • Dilute the solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.

    • Inject immediately into the HPLC system.

4.5. Thermal Degradation

  • Rationale: To assess the impact of high temperatures that may be encountered during transport or storage. This is particularly important as thermal stress can promote the formation of NDMA.[3]

  • Protocol:

    • Solid State: Place a thin layer of this compound HCl powder in a petri dish and expose it to 60°C in an oven for 10 days.[10] Periodically withdraw samples, prepare a 0.1 mg/mL solution, and analyze by HPLC.

    • Solution State: Keep a vial of the this compound HCl stock solution (1 mg/mL) at 60°C for 10 days.[10] Periodically withdraw aliquots, dilute to 0.1 mg/mL, and analyze.

4.6. Photolytic Degradation

  • Rationale: To determine the drug's sensitivity to light, which dictates packaging requirements. This compound is known to be light-sensitive.[6][7]

  • Protocol:

    • Expose the solid this compound HCl powder and the stock solution (in a quartz cuvette or other UV-transparent container) to a light source within a photostability chamber.

    • The exposure should comply with ICH Q1B guidelines, targeting a minimum of 1.2 million lux hours and 200 watt-hours/m².[1]

    • Prepare a control sample shielded from light (e.g., wrapped in aluminum foil) and place it in the same chamber to separate thermal effects from photolytic effects.

    • After exposure, prepare a 0.1 mg/mL solution from the stressed samples and analyze by HPLC.

Analytical Methodology: Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is the cornerstone of a forced degradation study. It must be able to resolve the parent drug peak from all degradation products and any formulation excipients.

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.2 M Ammonium acetate solution (pH adjusted to ~6.0 with acetic acid) and Acetonitrile in a 30:70 (v/v) ratio.[13]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 322 nm.[7][13]

  • Column Temperature: 25°C.[7]

  • System Suitability: Before analysis, the system should be qualified by checking parameters such as theoretical plates, tailing factor for the this compound peak, and reproducibility of injections.

  • Peak Purity Analysis: A PDA detector should be used to assess the peak purity of the this compound peak in all stressed samples to ensure no co-eluting degradants are present.[10]

Results and Discussion: Degradation Pathways and Data Summary

This compound degrades significantly under acidic, basic, and oxidative conditions.[10] The primary degradation pathways involve hydrolysis of the molecule and oxidation of the sulfur atom. A critical pathway, especially under thermal stress, involves the cleavage of the dimethylamino group, which can lead to the formation of dimethylamine (DMA), a precursor to NDMA.[3] The nitrosation of DMA or the dimethylamino group on the this compound molecule itself can then generate NDMA.[3]

Ranitidine_Degradation_Pathway cluster_products Degradation Products This compound This compound HCl s_oxide This compound S-Oxide This compound->s_oxide Oxidation (H₂O₂) n_oxide This compound N-Oxide This compound->n_oxide Oxidation hydrolysis_prod Hydrolysis Products (e.g., Impurity D, H) This compound->hydrolysis_prod Acid/Base Hydrolysis dma Dimethylamine (DMA) This compound->dma Thermal/Hydrolytic Cleavage ndma NDMA dma->ndma Nitrosation

Figure 2: Simplified degradation pathways of this compound.

Table 1: Summary of Forced Degradation Results for this compound HCl

Stress ConditionParametersDuration% Degradation (Approx.)Major Degradation Products Observed
Acid Hydrolysis 0.1 N HCl30 min~15-20%This compound-related impurities (e.g., Impurity D, H)
Base Hydrolysis 0.1 N NaOH30 min~20-25%This compound-related impurities (e.g., Impurity D, H)
Oxidation 3% H₂O₂30 min~10-15%This compound S-Oxide, this compound N-Oxide
Thermal (Solid) 60°C10 days~5-10%NDMA, various minor impurities
Thermal (Solution) 60°C10 days~10-15%NDMA, hydrolysis products
Photolytic (Solid) ICH Q1B-~5-8%Complex mixture, N,N-dimethylformamide (DMF)[4]

Note: The % degradation values are illustrative and will vary based on the exact experimental conditions and the purity of the starting material.

Conclusion

This application note outlines a comprehensive and systematic approach to conducting forced degradation studies on this compound Hydrochloride. By subjecting the drug to a range of ICH-recommended stress conditions, researchers can effectively identify potential degradants, including the carcinogenic impurity NDMA. The protocols and analytical methods described provide a robust foundation for establishing the intrinsic stability of this compound, developing stable pharmaceutical formulations, and validating stability-indicating methods. These studies are an indispensable part of ensuring the quality, safety, and efficacy of this compound products throughout their lifecycle.

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Application Note: A Robust Sample Preparation Protocol for the Accurate Analysis of N-Nitrosodimethylamine (NDMA) in Ranitidine Tablets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of the probable human carcinogen N-nitrosodimethylamine (NDMA) in ranitidine drug products led to global recalls and a fundamental shift in the analytical requirements for this widely-used medication.[1][2][3][4] A primary analytical challenge is the inherent instability of the this compound molecule, which can degrade to form NDMA under certain conditions, particularly the high temperatures used in gas chromatography (GC) analysis.[5][6][7] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established liquid chromatography-mass spectrometry (LC-MS) based methods that operate at lower temperatures.[6][8][9] This application note provides a detailed, scientifically-grounded guide for the sample preparation of this compound tablets for NDMA analysis. It explains the causality behind each step and presents robust protocols based on validated regulatory methods to ensure accurate quantification while preventing the in-situ formation of NDMA during the analytical workflow.

The Scientific Basis for this compound Sample Preparation

The primary objective of the sample preparation workflow is to quantitatively extract the trace-level NDMA impurity from the complex tablet matrix while ensuring the this compound active pharmaceutical ingredient (API) remains intact. The methodology is built on several key principles:

  • Analyte Extraction: The process begins with a solid-liquid extraction (SLE).[10] Solvents such as high-purity water or methanol are chosen because they effectively solubilize both the NDMA impurity and the this compound API.[5][11] This ensures that the target analyte is efficiently transferred from the solid tablet into the liquid phase for subsequent analysis.

  • Matrix Homogenization: To ensure the test portion is representative of the entire tablet, the tablets are first crushed into a fine, uniform powder. This increases the surface area available for solvent interaction, maximizing extraction efficiency and improving the reproducibility of the results.[5][11]

  • Mechanical Agitation: Techniques like vortexing, shaking, and sonication are employed to facilitate the complete dissolution of the API and the extraction of NDMA.[5][11][12][13] These steps provide the necessary energy to overcome intermolecular forces within the tablet matrix, ensuring a thorough and efficient extraction process.[10]

  • Matrix Cleanup: this compound tablets contain various insoluble excipients (e.g., binders, fillers) that can interfere with LC-MS analysis.

    • Centrifugation: This is a critical step to pellet these insoluble components. By spinning the sample at high speeds (e.g., 4500 rpm), the solid debris is forced to the bottom of the tube, leaving a clear supernatant containing the dissolved API and NDMA.[5][11][14]

    • Syringe Filtration: To remove any remaining fine particulates that could clog the HPLC/UHPLC column or interfere with ionization in the mass spectrometer, the supernatant is passed through a micro-pore filter (e.g., 0.22 µm PVDF).[5][11][15] It is standard practice to discard the first milliliter of filtrate to eliminate potential extractables from the filter membrane itself.[5][11]

  • Preventing Artifactual NDMA Formation: This is the most critical consideration. The this compound molecule contains both a dimethylamino group and a nitro group, making it susceptible to degradation into NDMA.

    • Avoiding High Temperatures: The FDA and European Medicines Agency (EMA) have explicitly warned against using GC-MS for this compound analysis because the high temperatures of the GC inlet can cause the this compound molecule to degrade, artificially generating NDMA and leading to falsely elevated results.[5][6] All sample preparation and analysis steps must be performed at or near ambient temperature.

    • Solvent Selection: The use of neutral solvents like water or methanol, as specified in FDA methods, is intentional.[5][11] Highly acidic conditions, in the presence of external nitrite sources, could potentially facilitate the nitrosation of any dimethylamine (DMA) degradant, a precursor to NDMA.[16][17][18]

Experimental Workflow Overview

The logical flow of the sample preparation process is designed to systematically isolate the analyte of interest from the bulk drug product matrix.

G cluster_0 Sample Preparation Workflow Tablet This compound Tablet(s) Crush Crush to Fine Powder Tablet->Crush Homogenize Weigh Weigh Powder Crush->Weigh Obtain Target API Mass Extract Add Solvent (Water or Methanol) Weigh->Extract Agitate Vortex / Shake / Sonicate Extract->Agitate Ensure Complete Extraction Separate Centrifuge to Pellet Excipients Agitate->Separate Remove Insoluble Matrix Filter Filter Supernatant (0.22 µm PVDF) Separate->Filter Final Cleanup Vial Transfer to HPLC Vial for LC-MS Analysis Filter->Vial Ready for Injection

Caption: General workflow for this compound tablet sample preparation.

Validated Sample Preparation Protocols

The following protocols are adapted from validated methods published by the U.S. FDA for the determination of NDMA in this compound drug products.[5][11] These methods have been validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][11]

Protocol 1: Aqueous Extraction for LC-MS/MS Analysis

(Based on FDA Method FY20-003-DPA-S)[11]

Objective: To extract NDMA from this compound tablets using water as the primary solvent.

Materials and Reagents:

  • This compound Tablets

  • Mortar and Pestle or Tablet Crusher

  • Analytical Balance

  • 15 mL Glass Centrifuge Tubes

  • Vortex Mixer

  • Mechanical Wrist-Action Shaker

  • Centrifuge

  • 0.22 µm PVDF Syringe Filters

  • HPLC Vials

  • LC/MS Grade Water

Procedure:

  • Homogenization: Weigh and crush a sufficient number of this compound tablets to create a fine, homogeneous powder.

  • Sample Weighing: Accurately weigh an amount of the crushed powder needed to achieve a final target concentration of 30 mg/mL of this compound API and transfer it into a 15 mL glass centrifuge tube.

  • Extraction: Add the appropriate volume of LC/MS grade water to the tube to reach the 30 mg/mL target concentration.

  • Initial Agitation: Cap the tube and mix for approximately 1 minute using a vortex mixer.

  • Mechanical Shaking: Place the sample on a mechanical wrist-action shaker and shake for 40 minutes.

  • Centrifugation: Centrifuge the sample for 15 minutes at 4500 rpm to pellet the insoluble excipients.

  • Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PVDF syringe filter. Crucially, discard the first 1 mL of the filtrate.

  • Final Sample: Transfer the remaining filtered sample into an HPLC vial for immediate LC-MS/MS analysis.

Protocol 2: Methanol Extraction for LC-HRMS Analysis

(Based on FDA Method FY19-177-DPA-S)[5]

Objective: To extract NDMA from this compound tablets using methanol as the primary solvent.

Materials and Reagents:

  • This compound Tablets

  • Mortar and Pestle or Tablet Crusher

  • Analytical Balance

  • 15 mL Glass Centrifuge Tubes

  • Vortex Mixer

  • Mechanical Wrist-Action Shaker

  • Centrifuge

  • 0.22 µm PVDF Syringe Filters

  • HPLC Vials

  • LC/MS Grade Methanol

Procedure:

  • Homogenization: Weigh and crush a sufficient number of this compound tablets to create a fine, homogeneous powder.

  • Sample Weighing: Accurately weigh an amount of the crushed powder to achieve a final target concentration of 30 mg/mL of this compound API and transfer it into a 15 mL glass centrifuge tube.

  • Extraction: Add the appropriate volume of LC/MS grade methanol to the tube to reach the 30 mg/mL target concentration.

  • Initial Agitation: Cap the tube and mix for approximately 1 minute using a vortex mixer.

  • Mechanical Shaking: Place the sample on a mechanical wrist-action shaker and shake for 40 minutes.

  • Centrifugation: Centrifuge the sample for 15 minutes at 4500 rpm.

  • Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PVDF syringe filter. Discard the first 1 mL of the filtrate.

  • Final Sample: Transfer the remaining filtered sample into an HPLC vial for immediate LC-HRMS analysis.

Protocol Parameters and Trustworthiness

The described protocols are designed to be self-validating systems when followed precisely, as they are based on methods established by a major regulatory agency. The trustworthiness of the results relies on the careful execution of each step, which mitigates the primary risks of incomplete extraction and artificial NDMA formation.

ParameterProtocol 1 (LC-MS/MS)Protocol 2 (LC-HRMS)Rationale
Extraction Solvent LC/MS Grade Water[11]LC/MS Grade Methanol[5]Both are effective solvents for NDMA and this compound; choice may depend on specific LC method.
Target API Conc. 30 mg/mL[11]30 mg/mL[5]Balances API concentration for detection with avoiding MS source contamination.
Agitation Method Vortex (1 min) + Shaker (40 min)[11]Vortex (1 min) + Shaker (40 min)[5]Ensures exhaustive extraction from the tablet matrix.
Cleanup Method Centrifugation (4500 rpm, 15 min)[11]Centrifugation (4500 rpm, 15 min)[5]Efficiently removes solid excipients.
Filtration 0.22 µm PVDF Syringe Filter[11]0.22 µm PVDF Syringe Filter[5]Protects the analytical column and MS system from particulates.

For any laboratory implementing these methods, it is essential to perform an internal validation to confirm key performance characteristics, including the limit of detection (LOD), limit of quantitation (LOQ), accuracy (determined via spiked recovery), and precision, to ensure the method is fit for purpose within their specific environment.[1][11]

Conclusion

The accurate and reliable quantification of NDMA in this compound tablets is paramount for patient safety and regulatory compliance. The sample preparation step is the foundation of the entire analytical process. By understanding the scientific principles behind each step—from solvent choice to the critical avoidance of heat—researchers can confidently prepare samples that reflect the true NDMA content of the drug product. The protocols detailed in this note, grounded in authoritative FDA methodologies, provide a clear and robust pathway to achieving trustworthy and defensible analytical results.

References

  • FDA Releases an Additional LC-MS Method for Testing NDMA in this compound (Zantac). (2019-10-31). Lab Manager. [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in this compound Drug Substa - FDA. (2019-09-13). U.S. Food and Drug Administration. [Link]

  • Development of a Validated Method of Testing for NDMA in this compound. (2020-10-02). Pharmaceutical Technology. [Link]

  • FDA announces update to NDMA testing recommendations. (2019-10-24). European Pharmaceutical Review. [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in this compound Drug Substance and - FDA. (2019-10-17). U.S. Food and Drug Administration. [Link]

  • DETERMINATION OF NDMA IN this compound PRODUCTS BY LC- MS/MS - Health Sciences Authority. (2019-09-12). Health Sciences Authority, Singapore. [Link]

  • Quantitative Determination of NDMA Impurity in this compound Drug Products - SHIMADZU CORPORATION. Shimadzu Corporation. [Link]

  • Test method for the determination of NDMA by LC-MS/MS in this compound Drug Substance and Film Coated Tablets. (2019-10-23). Chemisches und Veterinäruntersuchungsamt (CVUA) Karlsruhe. [Link]

  • Development of a new methodology for the determination of N-nitrosamines impurities in this compound pharmaceuticals using microextraction and gas chromatography-mass spectrometry. (2021-02-01). PubMed. [Link]

  • Isolation of N-nitrosodimethylamine from drug substances using solid-phase extraction-liquid chromatography-tandem mass spectrometry. (2022-02-20). PubMed. [Link]

  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025-04-29). National Institutes of Health (NIH). [Link]

  • Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon composite as a solid-phase extraction sorbent. (2023-09-06). Taylor & Francis Online. [Link]

  • Laboratory Tests | this compound. (2019-11-01). U.S. Food and Drug Administration. [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Pharmaceuticals and Medical Devices Agency (PMDA), Japan. [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024-08-19). ACS Publications. [Link]

  • Determination of N-nitrosodimethylamine in this compound Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing. National Institutes of Health (NIH). [Link]

  • In Vitro Analysis of N-Nitrosodimethylamine (NDMA) Formation From this compound Under Simulated Gastrointestinal Conditions. (2021-06-01). PubMed. [Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025-11-07). ACS Publications. [Link]

  • Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups. (2024-09-13). PubMed. [Link]

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  • Determination of N-nitrosodimethylamine in this compound Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing. Brieflands. [Link]

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Troubleshooting & Optimization

Overcoming matrix effects in LC-MS analysis of Ranitidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of Ranitidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the challenges associated with this compound analysis, particularly the pervasive issue of matrix effects. By understanding the underlying principles, you can develop more robust and reliable analytical methods.

Understanding the Challenge: this compound and Matrix Effects

This compound, a histamine H2-receptor antagonist, is a relatively polar and water-soluble molecule.[1][2] When analyzing this compound in complex biological matrices such as plasma, urine, or tissue homogenates, co-eluting endogenous components like phospholipids, salts, and metabolites can significantly interfere with the ionization process in the mass spectrometer's source.[3][4][5] This phenomenon, known as the "matrix effect," can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analysis.[5][6] This guide will provide a structured approach to systematically identify, troubleshoot, and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant ion suppression for this compound in my plasma samples. What are the likely causes and my first troubleshooting steps?

A1: Ion suppression is the most common matrix effect in LC-MS and is particularly prevalent when analyzing polar compounds like this compound in protein-rich matrices such as plasma. The primary culprits are typically endogenous phospholipids that are often co-extracted with the analyte and can co-elute from the reversed-phase column.

Causality: Phospholipids, with their nonpolar tails and polar heads, can interfere with the electrospray ionization (ESI) process in several ways. They can alter the surface tension of the ESI droplets, hindering the efficient release of analyte ions into the gas phase. Additionally, they can compete with the analyte for ionization, effectively "quenching" the this compound signal.

Initial Troubleshooting Steps:

  • Post-Column Infusion Analysis: This is a crucial diagnostic experiment. Infuse a standard solution of this compound directly into the MS source while injecting a blank, extracted plasma sample onto the LC column. A significant dip in the this compound signal at the retention times where matrix components elute will confirm the presence of ion suppression.

  • Review Your Sample Preparation: If you are using a simple protein precipitation (PPT) method with acetonitrile, it is highly likely that you are co-extracting a substantial amount of phospholipids.[4] While fast and inexpensive, PPT is often insufficient for removing these interferences.[4] Consider more selective sample preparation techniques as a primary solution.

Q2: What is the most effective sample preparation technique to minimize matrix effects for this compound analysis in plasma?

A2: The choice of sample preparation is a critical control point for mitigating matrix effects. The goal is to selectively isolate this compound while removing as many interfering matrix components as possible.

  • Protein Precipitation (PPT): As mentioned, this is the simplest but least effective method for removing phospholipids. While methods using acetonitrile for PPT are common, they are not ideal for minimizing matrix effects with this compound.[7][8]

  • Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT. However, optimizing the solvent system to efficiently extract the polar this compound while leaving behind endogenous interferences can be challenging.

  • Solid-Phase Extraction (SPE): This is often the most effective technique for reducing matrix effects in this compound analysis.[7][9] SPE cartridges with mixed-mode or polymeric sorbents can be tailored to retain this compound based on its chemical properties while allowing phospholipids and salts to be washed away.

Recommendation: For robust and reliable quantification of this compound in plasma, Solid-Phase Extraction (SPE) is the recommended approach.[9]

Troubleshooting Guides & Protocols

Guide 1: Selecting the Right Internal Standard (IS)

Issue: Inaccurate quantification due to variability in matrix effects between samples.

Principle: An ideal internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. This allows for accurate ratiometric quantification, as the IS signal variation will mirror that of the analyte.

Solution: The gold standard is to use a stable isotope-labeled (SIL) internal standard of this compound, such as this compound-d6 or ¹³C-labeled this compound.[10]

Why it Works: A SIL-IS is chemically and physically almost identical to the unlabeled analyte.[10] It will have the same extraction recovery, chromatographic retention time, and ionization efficiency. Therefore, any matrix-induced signal fluctuation will affect both the analyte and the IS proportionally, leading to a consistent response ratio and highly accurate quantification.[10]

Comparison of SIL Internal Standards for this compound:

Parameter¹³C-Labeled this compoundThis compound-d6 (Deuterated)Rationale & Implications
Chromatographic Co-elution Virtually identical retention time to unlabeled this compound.[10]Potential for a slight shift in retention time, often eluting slightly earlier.[10]Complete co-elution is crucial for the most accurate correction of matrix effects that are highly localized in the chromatogram.[10]
Isotopic Stability Not prone to back-exchange.[10]Can be susceptible to H/D back-exchange under certain pH or temperature conditions.[10]Loss of the isotopic label can compromise the accuracy of quantification.[10]
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application and available SPE sorbent.

Objective: To extract this compound from plasma while minimizing the co-extraction of phospholipids.

Materials:

  • Mixed-mode cation exchange SPE cartridges.

  • Human plasma samples.

  • This compound and SIL-IS stock solutions.

  • Methanol, Acetonitrile (HPLC grade).

  • Formic acid.

  • Deionized water.

  • Centrifuge, evaporator.

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Spike 200 µL of plasma with the SIL-IS solution.

    • Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step helps to precipitate proteins and ensures this compound is in its protonated, cationic state for retention on the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing Steps:

    • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1% formic acid in water. This will remove salts and other highly polar interferences.

    • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This step is crucial for removing phospholipids and other non-polar matrix components that can cause ion suppression.

  • Elution:

    • Elute the this compound and SIL-IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on this compound, releasing it from the sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

    • Transfer to an autosampler vial for LC-MS analysis.

Visualizing Workflows

Decision-Making for Sample Preparation

The following diagram illustrates a logical workflow for selecting an appropriate sample preparation technique based on the analytical requirements and matrix complexity.

SamplePrepWorkflow start Start: this compound Analysis in Biological Matrix matrix_check Is the matrix complex? (e.g., plasma, tissue) start->matrix_check assay_req Are high sensitivity and accuracy critical? (e.g., Pharmacokinetics) matrix_check->assay_req Yes ppt Protein Precipitation (PPT) matrix_check->ppt No (e.g., simple matrix) lle Liquid-Liquid Extraction (LLE) assay_req->lle No spe Solid-Phase Extraction (SPE) assay_req->spe Yes end_ppt Fast, but high risk of matrix effects. Proceed with caution. ppt->end_ppt end_lle Good cleanup, but may require significant method development. lle->end_lle end_spe Optimal for removing interferences. Recommended for robust methods. spe->end_spe

Caption: Workflow for selecting a sample preparation method.

Troubleshooting Ion Suppression

This flowchart provides a systematic approach to diagnosing and resolving ion suppression issues.

IonSuppressionTroubleshooting start Problem: Low or Variable This compound Signal confirm_ms Confirm MS performance (tuning, calibration) start->confirm_ms post_infusion Perform Post-Column Infusion Experiment confirm_ms->post_infusion MS OK dip_observed Signal dip observed? post_infusion->dip_observed no_dip No signal dip. Investigate other issues: - Sample degradation - LC problems dip_observed->no_dip No optimize_chrom Optimize Chromatography: - Modify gradient to separate  analyte from suppression zone - Use smaller particle size column dip_observed->optimize_chrom Yes improve_cleanup Improve Sample Cleanup: - Switch from PPT to SPE - Optimize SPE wash steps optimize_chrom->improve_cleanup use_sil_is Implement a Stable Isotope-Labeled IS improve_cleanup->use_sil_is final_check Re-evaluate with post-column infusion and QC samples use_sil_is->final_check

Caption: A systematic approach to troubleshooting ion suppression.

References

  • The use of on-line high-performance liquid chromatography-mass spectrometry for the identification of this compound and its metabolites in urine. PubMed. Available from: [Link]

  • Rapid Determination of this compound in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Clinical Pharmacokinetic Study. Chemical Research in Chinese Universities. Available from: [Link]

  • Rapid Determination of this compound in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Clinical Pharmacokinetic Study. ResearchGate. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]

  • FDA Releases an Additional LC-MS Method for Testing NDMA in this compound (Zantac). G2 Intelligence. Available from: [Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. Available from: [Link]

  • Liquid Chromatography with Tandem Mass Spectrometric Method Development and Validation Study for the Estimation of N-Nitrosodimethylamine in this compound Tablets. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. Available from: [Link]

  • A validated liquid chromatography-tandem mass spectrometric method for the determination of co-administered this compound and metronidazole in plasma of human volunteers. RSC Publishing. Available from: [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in this compound Drug Substance and. FDA. Available from: [Link]

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  • A validated liquid chromatography-tandem mass spectrometric method for the determination of co-administered this compound and metronidazole in plasma of human volunteers. PubMed. Available from: [Link]

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  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available from: [Link]

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  • LCMS Troubleshooting Tips. Shimadzu Scientific Instruments. Available from: [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in this compound Drug Substa. FDA. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available from: [Link]

  • Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Request PDF on ResearchGate. Available from: [Link]

  • Determination of this compound in plasma by high-performance liquid chromatography. PubMed. Available from: [Link]

  • Determination of N-Nitrosodimethylamine (NDMA) Impurity in this compound Using the Agilent 6470A Triple Quadrupole LC/MS. Agilent Technologies. Available from: [Link]

  • High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of this compound Drug Product using the Waters AC. Waters Corporation. Available from: [Link]

  • High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of this compound Drug Product using the Waters AC. Waters Corporation. Available from: [Link]

  • The essence of matrix effects for chromatographic assays. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Ion chromatography determination of nitrate and nitrite in this compound drug substance and drug products. LabRulez LCMS. Available from: [Link]

  • Method for pretreating this compound hydrochloride sample. Google Patents.
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  • Determination of N-nitrosodimethylamine in this compound Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing. Brieflands. Available from: [Link]

  • Determination of N-nitrosodimethylamine in this compound Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing. NIH. Available from: [Link]

  • Micro Analysis this compound in Pharmaceutical Formation Using CPE Method Coupling with Spectrophotometric Method. AIP Publishing. Available from: [Link]

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Technical Support Center: Mitigating NDMA Formation in Ranitidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

The discovery of N-nitrosodimethylamine (NDMA) in ranitidine products has presented a significant challenge for researchers and pharmaceutical scientists. This potent mutagenic impurity does not typically arise from a single, easily identifiable source in the synthesis process, but rather from the inherent chemical instability of the this compound molecule itself, exacerbated by various factors during both synthesis and storage.[1] This guide is designed to serve as a comprehensive technical resource, providing in-depth troubleshooting advice, validated experimental protocols, and a thorough FAQ section to help you understand, identify, and mitigate the formation of NDMA in your work with this compound.

Our approach is grounded in the established scientific principles of chemical kinetics and degradation pathways. We will explore the core mechanisms of NDMA formation, the critical role of precursors and environmental conditions, and actionable strategies for control.

Core Mechanisms of NDMA Formation

Understanding the formation pathways of NDMA is critical to developing effective mitigation strategies. The formation is not a simple impurity carry-over but a complex degradation process. The this compound molecule itself can degrade to form both dimethylamine (DMA) and a nitrosating agent (derived from the nitro group), which can then react to form NDMA.[2][3]

Several key factors can initiate or accelerate this process:

  • Inherent Molecular Instability: The this compound molecule contains both a dimethylamino group and a nitro group, which are the precursors for NDMA formation.[4] An intermolecular degradation reaction is considered a primary root cause.[1]

  • Presence of Nitrite Impurities: Exogenous nitrosating agents, particularly nitrite impurities in raw materials and excipients, are a major risk factor.[5][6]

  • Environmental Conditions: Elevated temperature, humidity, and the presence of oxygen significantly accelerate the degradation of this compound and the subsequent formation of NDMA during storage.[7]

  • pH: The pH of the environment plays a crucial role. While the nitrosation of amines typically occurs under acidic conditions, the overall formation of NDMA from this compound is complex, with maximum formation often observed in the pH range of 7-8.[8][9]

Below is a diagram illustrating the general degradation pathway leading to NDMA formation.

NDMA_Formation_Pathway cluster_degradation This compound Degradation cluster_nitrosation Nitrosation Reaction This compound This compound Molecule Degradation Degradation (Heat, Humidity, Oxygen) This compound->Degradation DMA Dimethylamine (DMA) (NDMA Precursor) Degradation->DMA Nitrite Nitrite Source (from this compound's nitro group or external contamination) Degradation->Nitrite NDMA N-Nitrosodimethylamine (NDMA) DMA->NDMA Reaction NitrosatingAgent Nitrosating Agent (e.g., N2O3 from Nitrite) Nitrite->NitrosatingAgent Acidic Conditions NitrosatingAgent->NDMA Reaction

Caption: General pathway of NDMA formation from this compound degradation.

Troubleshooting Guide: High NDMA Levels

This section is designed to help you diagnose and resolve issues with elevated NDMA levels in your this compound active pharmaceutical ingredient (API) or drug product.

Observed Problem Potential Root Cause(s) Recommended Actions & Troubleshooting Steps
High NDMA in freshly synthesized this compound API 1. Contaminated raw materials or solvents (containing nitrites or DMA).2. Synthesis reaction conditions favoring degradation (e.g., excessive heat, prolonged reaction times).3. Inadequate purification to remove process-related impurities that can degrade to NDMA.1. Qualify Raw Materials: Test all starting materials, reagents, and solvents for nitrite and DMA contamination. Implement stricter specifications for suppliers.[10]2. Optimize Synthesis: Lower reaction temperatures and minimize reaction times where possible. Avoid conditions known to degrade this compound.3. Improve Purification: Evaluate and enhance crystallization or chromatographic purification steps to effectively remove impurities like Impurity A, C, E, and I, which are known to generate NDMA.[2][11]
NDMA levels increase significantly during storage 1. Inherent degradation of the this compound molecule.2. High temperature and/or humidity during storage.3. Presence of oxygen in packaging.4. Unsuitable packaging materials.1. Control Storage Conditions: Store this compound API and drug product in a cool, dry place. The FDA has noted that NDMA levels increase with time and temperature.[12]2. Use Protective Packaging: Employ oxygen-scavenging and moisture-protective packaging.[3]3. Conduct Stability Studies: Perform accelerated stability studies under various conditions (e.g., 40°C/75% RH) to predict and understand NDMA formation over the product's shelf life.[7]
Batch-to-batch variability in NDMA levels 1. Inconsistent quality of raw materials or excipients.2. Variations in manufacturing process control (e.g., drying times, temperatures).3. Cross-contamination from other processes.[10]1. Standardize Processes: Ensure strict adherence to validated manufacturing processes. Monitor critical process parameters for every batch.2. Excipient Screening: Screen all excipients for nitrite content, as this is a known contributor to NDMA formation in the final drug product.[5][6]3. Equipment Cleaning: Implement rigorous cleaning validation protocols to prevent cross-contamination between different products or batches.
High NDMA in formulated drug product but not in API 1. Nitrite impurities in excipients.2. Formulation pH creating a favorable environment for nitrosation.3. Manufacturing processes (e.g., wet granulation, high-temperature drying) accelerating degradation.1. Low-Nitrite Excipients: Source and qualify excipients with the lowest possible nitrite levels.[13]2. pH Modulation: Consider incorporating a pH modifier, such as sodium carbonate, to create a more basic micro-environment within the formulation, which can significantly reduce the rate of nitrosation.[14]3. Formulation with Antioxidants: Evaluate the inclusion of antioxidants like ascorbic acid or alpha-tocopherol in the formulation. These act as nitrite scavengers.[14][15][16]

Frequently Asked Questions (FAQs)

Q1: What is the primary source of NDMA in this compound? Is it from the synthesis or does it form over time?

A1: While NDMA can be introduced during synthesis through contaminated materials, the primary issue with this compound is its inherent instability.[1] The this compound molecule itself can break down over time to form the precursors of NDMA. This degradation is significantly accelerated by factors like heat and humidity during storage.[7][12] Therefore, even a batch with acceptable NDMA levels at the time of manufacture can become contaminated during its shelf life.

Q2: Can changing the formulation help reduce NDMA formation?

A2: Yes, formulation design is a key mitigation strategy. Two main approaches have shown promise:

  • pH Modification: Since nitrosamine formation is often favored under acidic conditions, raising the pH of the formulation's micro-environment can slow down the reaction. Incorporating basic excipients can be an effective strategy.[5][14]

  • Use of Antioxidants: Antioxidants such as ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) can act as "scavengers" for nitrosating agents, inhibiting the chemical reaction that forms NDMA.[14][15][16] Studies have shown that antioxidants can inhibit nitrosamine formation by over 80%.[15]

Q3: What are the regulatory limits for NDMA in pharmaceuticals?

A3: Regulatory agencies like the FDA have set strict acceptable intake (AI) limits for nitrosamine impurities. For NDMA, the acceptable daily intake limit is 96 nanograms per day. Manufacturers are required to conduct risk assessments and, if a risk is identified, perform confirmatory testing to ensure their products do not exceed these limits.

Q4: Are there specific process impurities I should be concerned about?

A4: Yes. Studies have shown that several known impurities of this compound can also degrade to form NDMA, sometimes at a much higher rate than this compound itself.[2][11] Impurities A, C, D, E, H, and I, as listed in the European and United States Pharmacopeias, have been identified as NDMA producers.[11] Therefore, controlling these impurities during synthesis and purification is crucial.

Q5: How does storage temperature affect NDMA levels?

A5: Storage temperature is a critical factor. FDA laboratory tests have demonstrated that NDMA levels in this compound products increase when the drug is exposed to higher than room temperatures.[12] One study found that storing this compound tablets under accelerated conditions (40°C with 75% relative humidity) for 8 weeks caused a substantial increase in NDMA, in one case from 0.19 ppm to 116 ppm.[7] This underscores the importance of controlled storage conditions.

Experimental Protocols

Protocol 1: Quantification of NDMA in this compound by LC-MS/MS

This protocol is a general guideline based on methods published by regulatory agencies and in scientific literature.[17][18][19] It should be validated for your specific instrumentation and matrix.

1. Objective: To accurately quantify the concentration of NDMA in this compound drug substance (API) and drug product (tablets).

2. Materials & Reagents:

  • NDMA reference standard

  • This compound API or crushed tablets

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (analytical grade)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Mechanical shaker or ultrasonic bath

  • Centrifuge

  • Syringe filters (0.2 µm)

  • UHPLC-MS/MS system with an appropriate column (e.g., C18)

3. Sample Preparation:

  • Drug Substance (API):

    • Accurately weigh 120 mg of the this compound drug substance into a 15 mL centrifuge tube.[18]

    • Add 4 mL of water and vortex until completely dissolved.[18]

    • Filter the solution using a 0.2 µm syringe filter into an LC vial for analysis.

  • Drug Product (Tablets):

    • Crush a sufficient number of tablets to obtain a powder equivalent to the desired API concentration (e.g., 30 mg/mL).[18]

    • Transfer the powder to a 15 mL centrifuge tube.

    • Add the appropriate volume of water to achieve the target concentration.

    • Vortex for approximately 1 minute, then place on a mechanical shaker for 40 minutes or in an ultrasonic bath for 5-10 minutes to ensure complete extraction.[18][19]

    • Centrifuge the sample for 15 minutes at 4,500 rpm.[18]

    • Collect the supernatant and filter it through a 0.2 µm syringe filter into an LC vial.

4. LC-MS/MS Analysis:

  • Chromatography: Use a gradient elution with a mobile phase consisting of water and methanol with a small amount of formic acid (e.g., 0.1%).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition for NDMA.

  • Quantification: Create a calibration curve using the NDMA reference standard in the same matrix (a solution of this compound known to be free of NDMA or at a known low level) to accurately quantify the NDMA in the samples.

Protocol 2: Evaluating the Efficacy of Antioxidants in a Formulation

1. Objective: To assess the ability of different antioxidants to inhibit NDMA formation in a this compound formulation under accelerated stability conditions.

2. Workflow:

Antioxidant_Evaluation_Workflow cluster_prep Formulation Preparation cluster_stability Accelerated Stability Study cluster_analysis Analysis at Time Points cluster_eval Evaluation Form_Control Prepare Control Formulation (this compound + Excipients) Condition Store all formulations at 40°C / 75% RH Form_Control->Condition Form_Test_A Prepare Test Formulation A (Control + 0.5% Ascorbic Acid) Form_Test_A->Condition Form_Test_B Prepare Test Formulation B (Control + 0.5% Alpha-Tocopherol) Form_Test_B->Condition Time_0 Time Point: 0 Weeks Condition->Time_0 Time_4 Time Point: 4 Weeks Condition->Time_4 Time_8 Time Point: 8 Weeks Condition->Time_8 Analysis Analyze NDMA levels using Protocol 1 (LC-MS/MS) Time_0->Analysis Time_4->Analysis Time_8->Analysis Compare Compare NDMA formation rate in Test vs. Control formulations Analysis->Compare

Caption: Workflow for evaluating antioxidant effectiveness.

References

  • Formation of NDMA from this compound and sumatriptan: the role of pH. (2013). PubMed. [Link]

  • From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. (2023). Manufacturing Chemist. [Link]

  • N-Nitrosodimethylamine (NDMA) Formation from this compound Impurities. (n.d.). J-Stage. [Link]

  • 6 Steps to reduce nitrosamines impurities in Pharma industry. (2024). Sarjen Systems. [Link]

  • Updates on possible mitigation strategies to reduce the risk of nitrosamine drug substance-related impurities in drug products. (2021). FDA. [Link]

  • Nitrosating Agent Mitigation Strategy. (2024). Contract Pharma. [Link]

  • Formation of NDMA from this compound and sumatriptan: The role of pH. (2013). ResearchGate. [Link]

  • N-Nitrosodimethylamine NDMA Formation From Ranitid. (n.d.). Scribd. [Link]

  • Formation of NDMA and other by-products by chloramination of this compound... (n.d.). ResearchGate. [Link]

  • Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. (2024). PMC. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. (n.d.). Vistaar.ai. [Link]

  • This compound. (n.d.). PhaRxmon Consulting LLC. [Link]

  • N-nitrosodimethylamine (NDMA) contamination of this compound products: A review of recent findings. (n.d.). PMC. [Link]

  • Determination of N-nitrosodimethylamine in this compound Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing. (n.d.). NIH. [Link]

  • WHO good manufacturing practices considerations for the prevention and control of nitrosamine contamination in pharmaceutical pr. (2024). World Health Organization (WHO). [Link]

  • Control of Nitrosamine Impurities in Human Drugs. (n.d.). FDA. [Link]

  • Determination of N-Nitrosodimethylamine (NDMA) Impurity in this compound Using the Agilent 6470A Triple Quadrupole LC/MS. (2020). Agilent. [Link]

  • Test method for the determination of NDMA by LC-MS/MS in this compound Drug Substance and Film Coated Tablets. (2019). CVUA Karlsruhe. [Link]

  • Formation Mechanism of NDMA from this compound, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study. (n.d.). NIH. [Link]

  • What Are Nitrosamine Drug Substance Related Impurities?. (2025). BioPharmaSpec. [Link]

  • High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of this compound Drug Product using the Waters AC. (n.d.). Waters. [Link]

  • Strategies For Mitigating N-Nitrosamine Impurities In Drug Products: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of this compound Drug Product using the Waters AC. (n.d.). Waters. [Link]

  • Influencing Factors in N-nitrosodimethylamine (NDMA) Impurity Detection in this compound and Possible Reactivity of other Histamine H2 Receptor Antagonists. (n.d.). ResearchGate. [Link]

  • Strategies to Reduce Nitrosamine Contamination of Drug Products. (2023). SE Tylose. [Link]

  • A Review on this compound with NDMA Contamination. (n.d.). IJPPR. [Link]

  • Effect of pre-ozonation pH on NDMA formation from this compound during the... (n.d.). ResearchGate. [Link]

  • Strategies for mitigating nitrosamine contamination in pharmaceutical drug manufacturing: insights from FDA research. (2025). American Chemical Society. [Link]

  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. (2023). ACS Publications. [Link]

  • N-Nitrosodimethylamine (NDMA) Formation from this compound Impurities: Possible Root Causes of the Presence of NDMA in this compound Hydrochloride. (n.d.). PubMed. [Link]

  • This compound—Investigations into the Root Cause for the Presence of N -Nitroso- N , N -dimethylamine in this compound Hydrochloride Drug Substances and Associated Drug Products. (n.d.). ResearchGate. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. (n.d.). Class Action Lawsuits. [Link]

  • Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of this compound Reagent Powders and Tablets. (2020). J-Stage. [Link]

  • NDMA Formation in this compound Samples during 8 Weeks of Storage... (n.d.). ResearchGate. [Link]

  • (PDF) N-Nitrosodimethylamine (NDMA) Formation from this compound Impurities: Possible Root Causes of the Presence of NDMA in this compound Hydrochloride. (2021). ResearchGate. [Link]

  • Analysis: Potentially high NDMA levels after this compound ingestion. (2021). RAPS. [Link]

  • Development of a Validated Method of Testing for NDMA in this compound. (2020). Pharmaceutical Technology. [Link]

  • Questions and Answers: NDMA impurities in this compound (commonly known as Zantac). (2020). FDA. [Link]

  • Stability Study of this compound. (2020). Emery Pharma. [Link]

  • This compound—Investigations into the Root Cause for the Presence of N-Nitroso-N,N-dimethylamine in this compound Hydrochloride Drug Substances and Associated Drug Products. (2020). ACS Publications. [Link]

  • Quick Analysis of N-nitrosodimethylamine (NDMA) in this compound Drug Substance and Drug Product by HPLC/UV. (n.d.). Waters. [Link]

Sources

Technical Support Center: Optimizing HPLC Parameters for the Separation of Ranitidine and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of ranitidine and its associated impurities. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development, optimization, and troubleshooting. Here, we move beyond mere procedural lists to delve into the scientific rationale behind experimental choices, ensuring robust and reliable results in your laboratory.

Understanding the Analyte: this compound and Its Impurities

This compound, a histamine H2-receptor antagonist, is susceptible to degradation under various conditions, leading to the formation of several impurities.[1][2] The intrinsic stability of this compound is a critical factor, as degradation products can compromise the safety and efficacy of the final drug product.[3][4] Therefore, a robust, stability-indicating HPLC method that can effectively separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities is paramount.

Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to identify these potential degradants.[5] this compound is known to degrade under acidic, basic, oxidative, thermal, and photolytic stress conditions.[6][7] Common impurities include this compound S-oxide (an oxidative degradation product) and other related substances that may form during synthesis or upon storage.[8][9]

Core Principles of HPLC Method Development for this compound

A successful HPLC separation of this compound and its impurities hinges on the careful selection and optimization of several key parameters. The goal is to achieve adequate resolution between all peaks of interest in a reasonable timeframe.

Experimental Workflow for Method Development

MethodDevelopment cluster_prep Preparation cluster_screening Screening & Optimization cluster_validation Validation A Define Analytical Target Profile (ATP) B Gather Information on this compound & Impurities A->B C Prepare Standard and Sample Solutions B->C D Column & Mobile Phase Screening C->D Initial Experiments E Optimize Gradient/Isocratic Elution D->E Iterative Process F Fine-tune Flow Rate & Temperature E->F Iterative Process G Method Validation (as per ICH Q2(R1)) F->G Optimized Method H Assess System Suitability G->H Validated Method Troubleshooting cluster_peakshape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues Start Problem Observed in Chromatogram PeakShape Poor Peak Shape (Tailing/Fronting)? Start->PeakShape Resolution Inadequate Resolution? Start->Resolution Retention Retention Time Drift? Start->Retention CheckpH Verify Mobile Phase pH PeakShape->CheckpH CheckColumn Assess Column Health/Age CheckpH->CheckColumn UseEndCapped Switch to High-Quality End-Capped Column CheckColumn->UseEndCapped OptimizeGradient Adjust Gradient Slope Resolution->OptimizeGradient ChangeSolvent Change Organic Modifier (ACN vs. MeOH) OptimizeGradient->ChangeSolvent ChangeColumn Try a Different Column Chemistry ChangeSolvent->ChangeColumn CheckPump Verify Pump Performance & Flow Rate Retention->CheckPump CheckTemp Ensure Stable Column Temperature CheckPump->CheckTemp Equilibrate Ensure Adequate Column Equilibration CheckTemp->Equilibrate

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in Ranitidine Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ranitidine chromatography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in the HPLC analysis of this compound. As a basic compound, this compound presents unique challenges in reversed-phase chromatography, often leading to frustrating peak abnormalities. This resource provides in-depth, scientifically grounded explanations and actionable solutions to achieve symmetrical, reproducible peaks.

At-a-Glance: The Troubleshooting Workflow

When encountering poor peak shape for this compound, a systematic approach is crucial. The following flowchart outlines a logical progression for diagnosing and resolving the issue, starting from the most common and easily addressable causes.

G cluster_0 Start: Poor this compound Peak Shape cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Advanced Troubleshooting cluster_4 Resolution Start Identify Peak Anomaly (Tailing, Fronting, Splitting, Broadening) MobilePhase Q: Is the mobile phase pH appropriate? Start->MobilePhase ColumnHealth Q: Is the column healthy and appropriate? MobilePhase->ColumnHealth Yes AdjustpH Adjust Mobile Phase pH (e.g., pH < 3 or pH > 7) MobilePhase->AdjustpH No SamplePrep Q: Is the sample preparation optimal? ColumnHealth->SamplePrep Yes UseEndcappedColumn Use a High-Quality, End-Capped C18 or C8 Column ColumnHealth->UseEndcappedColumn No ModifySolvent Ensure Sample is Dissolved in Mobile Phase or a Weaker Solvent SamplePrep->ModifySolvent No (Solvent Mismatch) CheckOverload Reduce Injection Volume/ Sample Concentration SamplePrep->CheckOverload No (Overload Suspected) IonPairing Consider Ion-Pairing Reagents SamplePrep->IonPairing Yes End Achieve Symmetrical Peak Shape (Tailing Factor ≈ 1) AdjustpH->End UseEndcappedColumn->End ModifySolvent->End CheckOverload->End Temperature Optimize Column Temperature IonPairing->Temperature Temperature->End

Figure 1. A stepwise decision diagram for troubleshooting poor peak shape in this compound HPLC analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section directly addresses specific peak shape problems with detailed explanations and step-by-step protocols.

Why is my this compound peak tailing?

Peak tailing is the most common issue observed for basic compounds like this compound and is characterized by an asymmetrical peak with a "tail" extending to the right.[1][2]

  • Primary Cause: Silanol Interactions this compound, with its basic amine functional groups, is prone to strong secondary interactions with residual silanol groups on the surface of silica-based stationary phases (like C18).[1][3] These silanols are acidic and, when ionized (at a mobile phase pH > 3), can interact with the protonated basic this compound molecule, causing a secondary retention mechanism that leads to tailing.[1][4]

  • Troubleshooting Protocol:

    • Evaluate and Adjust Mobile Phase pH: this compound has pKa values of approximately 2.7 and 8.2.[5] To minimize silanol interactions, the mobile phase pH should be adjusted to either a low or high range.

      • Low pH (e.g., pH 2.5-3.0): At this pH, the majority of silanol groups are protonated (not ionized), significantly reducing their ability to interact with the positively charged this compound molecule.[1] This is the most common and effective approach.

      • High pH (e.g., pH > 9): At a pH well above this compound's second pKa, the molecule is in its neutral form, which also reduces ionic interactions with the stationary phase. However, operating at high pH can rapidly degrade silica-based columns unless a hybrid or high-pH stable column is used.

    • Employ a High-Quality End-Capped Column: Modern HPLC columns often undergo a process called "end-capping," which chemically derivatizes most of the residual silanol groups.[3] Using a high-purity, well-end-capped C18 or C8 column is critical for obtaining good peak shape for basic compounds.[4]

    • Consider Mobile Phase Additives:

      • Buffers: Always use a buffer (e.g., phosphate, acetate) to maintain a stable pH throughout the analysis.[2] A 10-25 mM concentration is typically sufficient.

      • Competitive Amines: Adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can sometimes improve peak shape by competing with this compound for active silanol sites. However, this can affect selectivity and may not be suitable for LC-MS applications.

Parameter Recommendation for Tailing Reduction Rationale
Mobile Phase pH 2.5 - 3.0 (using phosphate or formate buffer)Suppresses ionization of silanol groups.[1]
Column Type High-purity, end-capped C18 or C8Minimizes available silanol groups for interaction.[3][4]
Temperature 35-45 °CCan improve mass transfer kinetics and reduce peak tailing.[6]
What causes my this compound peak to show fronting?

Peak fronting, where the peak slopes forward, is less common than tailing for this compound but can occur under specific conditions.[7][8]

  • Primary Causes:

    • Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, fronting peak.[2][9]

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 20% acetonitrile), the sample band will not focus properly at the head of the column, causing fronting.[10][11]

  • Troubleshooting Protocol:

    • Perform a Concentration Study: Sequentially dilute your sample and inject decreasing concentrations. If the peak shape improves and becomes more symmetrical at lower concentrations, the original issue was column overload.[9]

      • Solution: Reduce the injection volume or dilute the sample.[2][8]

    • Match the Sample Solvent to the Mobile Phase:

      • Best Practice: Always aim to dissolve your sample in the initial mobile phase composition.[10]

      • If Solubility is an Issue: If a stronger solvent is required for dissolution, ensure the injection volume is as small as possible to minimize the solvent mismatch effect.

Why is my this compound peak splitting or appearing as a doublet?

A split peak suggests that the analyte is experiencing two different environments as it travels through the system.

  • Primary Causes:

    • Partially Clogged Column Frit or Void: A physical obstruction at the column inlet or a void in the packing material can cause the sample band to split, leading to a distorted or doubled peak.[12]

    • Incomplete Sample Dissolution: If the sample is not fully dissolved, particulates can be injected, leading to peak splitting.

    • Strong Sample Solvent Effect: A severe mismatch between the sample solvent and the mobile phase can sometimes manifest as a split peak, especially at high concentrations.[7]

  • Troubleshooting Protocol:

    • Check for Column Contamination/Blockage:

      • Disconnect the column and check the system pressure without it. If the pressure is normal, the blockage is likely in the column.

      • Reverse and flush the column with a strong solvent (following the manufacturer's guidelines). If this does not resolve the issue, the column may need to be replaced.[10]

    • Verify Sample Preparation:

      • Ensure the sample is completely dissolved before injection. Sonication can aid in this process.[13]

      • Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates.[13][14]

    • Address Solvent Mismatch: As with peak fronting, ensure the sample solvent is compatible with the mobile phase.

G cluster_0 Peak Tailing Causes cluster_1 Solutions Silanol Secondary Silanol Interactions (Primary Cause) AdjustpH Lower pH to 2.5-3.0 Silanol->AdjustpH Endcapped Use High-Quality End-Capped Column Silanol->Endcapped pH Inappropriate Mobile Phase pH pH->AdjustpH Buffer Use Appropriate Buffer pH->Buffer Column Poorly End-Capped Column Column->Endcapped

Figure 2. Logical relationship between causes and solutions for this compound peak tailing.

My this compound peak is broad. How can I improve it?

Broad peaks can be a sign of several issues, from system problems to poor chromatographic conditions. They result in decreased sensitivity and poor resolution.[9]

  • Primary Causes:

    • Extra-Column Volume (Dead Volume): Excessive tubing length or diameter between the injector, column, and detector can cause the peak to broaden before it is detected.[15]

    • Column Degradation: An old or fouled column will lose efficiency, resulting in broader peaks.[16]

    • Slow Mass Transfer: If the mobile phase flow rate is too high, the analyte may not have sufficient time to equilibrate between the mobile and stationary phases, leading to band broadening.[9]

  • Troubleshooting Protocol:

    • Minimize Extra-Column Volume:

      • Use tubing with a narrow internal diameter (e.g., 0.005 inches).

      • Keep the tubing length between components as short as possible.

    • Evaluate Column Performance:

      • Inject a well-behaved standard to check the column's theoretical plates (efficiency). If it is significantly lower than the manufacturer's specification, the column may need to be replaced.

    • Optimize Flow Rate:

      • While a typical flow rate is 1.0 mL/min for a 4.6 mm ID column, reducing the flow rate (e.g., to 0.8 mL/min) can sometimes improve peak shape, though it will increase the run time.[9]

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Rao, B. M., et al. (2011). A Validated Stability-Indicating Liquid-Chromatographic Method for this compound Hydrochloride in Liquid Oral Dosage Form. Journal of the Chilean Chemical Society.
  • Scribd. This compound HPLC Stability Methods.
  • YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • ALWSCI.
  • Crawford Scientific. TROUBLESHOOTING GUIDE – HPLC.
  • Badgujar, V. L., et al. (2014). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF this compound IN BULK AND PHARMACEUTICAL DOSAGE FORM. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Agilent Technologies. HPLC Troubleshooting Guide.
  • ResearchGate. (PDF) A Validated Stability-Indicating Liquid-Chromatographic Method for this compound Hydrochloride in Liquid Oral Dosage Form.
  • El-Gindy, A., et al. (2008). Development of a Validated Stability Indicating HPLC Method for this compound Hydrochloride Syrup.
  • BenchChem.
  • Asian Journal of Pharmaceutical Analysis. Validated RP-HPLC Method for Estimation of this compound Hydrochloride, Domperidone and Naproxen in Solid Dosage Form.
  • UNAIR Repository. VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR this compound HYDROCHLORIDE TABLET.
  • The Pharma Innovation Journal. (2015). RP-HPLC method Development and Validation studies of this compound Hydrochloride and Domperidone in Tablets.
  • Singh, R. K., et al. (2010). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF this compound HYDROCHLORIDE AND DOMPERIDONE IN COMBINED TABLET DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research.
  • ResearchGate. Development of Green High Performance Liquid Chromatography Method for Determination for this compound Hydrochloride in Solid Dosage Form by Applying Lean Sigma principles.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC)
  • ResearchGate. (PDF) Development of high performance liquid chromatographic method for determination of famotidine and this compound.
  • Waters Corporation. Isolation and Purification of this compound Using Xselect Columns and Focused Gradients.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • PubMed. High-performance Liquid Chromatographic Analysis of this compound in Plasma and Urine.
  • ResearchGate. (PDF) High-performance liquid chromatographic analysis of this compound in plasma and urine.
  • ResearchGate.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • uHPLCs.com. Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • YouTube. What Are HPLC Peak Defects?
  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • ResearchGate. (PDF) Spectrophotometric studies using ion-pair formations of this compound hydrochloride in pure and in Pharmaceutical forms with some d.
  • ChromaNik Technologies Inc.
  • Chrom Tech, Inc.
  • Loba Chemie. Ion Pairing Reagents For Hplc.

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Technical Support Center: Enhancing Analytical Sensitivity for Ranitidine Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing the analytical detection of Ranitidine. The landscape of this compound analysis has evolved significantly, driven by the critical need to detect and quantify not only the active pharmaceutical ingredient (API) but also trace-level impurities, most notably N-nitrosodimethylamine (NDMA). The classification of NDMA as a probable human carcinogen has led to stringent regulatory requirements, demanding highly sensitive and robust analytical methods to ensure patient safety.[1]

This guide is designed for researchers, analytical scientists, and quality control professionals. It moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our focus is on the "why" behind the "how," empowering you to develop, optimize, and troubleshoot methods with a deep understanding of the underlying scientific principles.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during method development and routine analysis.

General Chromatographic & HPLC-UV Issues

Question: My this compound peak is exhibiting significant tailing in my reversed-phase HPLC-UV method. What are the likely causes and how can I fix it?

Answer: Peak tailing for this compound is a common issue often rooted in its chemical structure. This compound contains a secondary amine group, which can interact strongly with residual, un-capped silanol groups on the silica-based column packing material. This secondary ionic interaction, in addition to the primary reversed-phase retention mechanism, leads to a portion of the analyte being retained longer, causing the characteristic tail.

Causality & Solutions:

  • Mobile Phase pH: The ionization state of this compound is pH-dependent. At a pH well below its pKa, the amine group is fully protonated, increasing its interaction with acidic silanols.

    • Solution: Adjust the mobile phase pH. A slight increase in the pH of the aqueous portion of your mobile phase (e.g., to pH 7-7.5 with a phosphate buffer) can suppress the ionization of some silanol groups, reducing the unwanted interaction. However, be mindful of the column's pH stability range.

  • Ionic Strength of Mobile Phase: Low ionic strength can exacerbate secondary interactions.

    • Solution: Increase the buffer concentration in your mobile phase (e.g., from 10mM to 25mM or 50mM). The buffer ions will compete with the protonated this compound for the active silanol sites, effectively "shielding" the analyte and improving peak shape.

  • Column Choice: Not all C18 columns are the same. The type of silica, end-capping technology, and surface coverage play a huge role.

    • Solution: Switch to a column with superior end-capping (often labeled as "end-capped" or "base-deactivated"). These columns have fewer free silanol groups. Alternatively, consider a column with a different stationary phase, such as a polar-embedded phase, which provides alternative interaction mechanisms and can yield better peak shapes for basic compounds. A study developing a stability-indicating HPLC method found that an ACE C18 column at 40°C provided good resolution and peak shape.[2]

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics.[2]

    • Solution: Experiment with increasing the column temperature in increments (e.g., from 30°C to 40°C or 45°C).

Question: I'm struggling to achieve adequate sensitivity for this compound's degradation products using HPLC with UV detection. How can I improve my limits of detection (LOD)?

Answer: Achieving low detection limits for degradation products is crucial for stability-indicating methods. The challenge often lies in the low concentration of these impurities and their potentially different chromophores compared to the parent drug.

Causality & Solutions:

  • Suboptimal Wavelength: You may be monitoring at the λmax of this compound (around 314 nm), which may not be optimal for the impurities.[3][4][5]

    • Solution: Utilize a Photo-Diode Array (PDA) detector. A PDA detector acquires the entire UV spectrum for each peak, allowing you to examine the spectra of the impurity peaks and select a wavelength that maximizes their absorbance, or a compromise wavelength that provides good sensitivity for all compounds of interest. A validated stability-indicating method for this compound in an oral solution used a detection wavelength of 230 nm to monitor both the API and its degradation products.[2]

  • Insufficient Analyte Concentration on Column: The most direct way to increase signal is to get more analyte onto the column.

    • Solution: Increase the injection volume. This is often the simplest way to boost the signal. However, be cautious of overloading the column, which can lead to peak distortion. Also, ensure your sample is dissolved in a solvent weaker than or equal in strength to the mobile phase to avoid peak fronting.

  • High Baseline Noise: A noisy baseline will obscure small peaks and worsen the signal-to-noise (S/N) ratio.

    • Solution: Ensure your mobile phase is freshly prepared with high-purity (HPLC-grade) solvents and is thoroughly degassed. A dirty flow cell in the detector can also contribute to noise; follow the manufacturer's instructions for cleaning.

LC-MS/MS Troubleshooting & Sensitivity Enhancement

Question: My LC-MS/MS sensitivity for NDMA in a this compound drug product is poor. How can I get a 10x or greater improvement in signal?

Answer: This is a critical challenge, as regulatory limits for NDMA are in the parts-per-million (ppm) to parts-per-billion (ppb) range relative to the API.[6] The high concentration of this compound can cause ion suppression, and NDMA itself can be difficult to ionize efficiently.

Causality & Solutions:

  • Ionization Technique: The choice of ionization source is paramount. While Electrospray Ionization (ESI) is common, it may not be the most effective for small, relatively nonpolar molecules like NDMA.

    • Solution: Switch to an Atmospheric Pressure Chemical Ionization (APCI) source. For nitrosamines like NDMA, APCI has been demonstrated to provide a significant sensitivity enhancement, sometimes by a factor of 10 or more, compared to ESI.[6] APCI is better suited for less polar, thermally stable compounds.

  • Ion Suppression from this compound API: The this compound API is typically present at concentrations millions of times higher than NDMA. When this massive amount of API enters the MS source, it competitively suppresses the ionization of the trace-level NDMA.

    • Solution: Use a diverter valve. Ensure your chromatography provides good separation between the NDMA peak and the this compound peak.[7][8] Program a diverter valve to send the mobile phase flow to waste during the elution of the this compound peak, and only direct the flow to the MS source during the elution window for NDMA. This prevents the source from being saturated by the API.[7][8]

  • Suboptimal MS/MS Parameters: The Multiple Reaction Monitoring (MRM) transitions and source parameters must be finely tuned.

    • Solution: Perform a detailed compound optimization by infusing a pure standard of NDMA. Optimize the precursor ion, product ions, collision energy, and fragmentor voltage. For source parameters, optimize the gas temperatures and flow rates to maximize the signal for your specific instrument.[6]

Question: I'm analyzing this compound in human plasma and observe significant variability and low recovery. What's the cause and what is the best sample preparation strategy?

Answer: Plasma is a complex matrix containing proteins, lipids, salts, and other endogenous components that can interfere with analysis. This "matrix effect" can cause ion suppression or enhancement in LC-MS/MS and co-eluting peaks in HPLC-UV. Low recovery is typically due to inefficient extraction or analyte degradation during sample processing.

Causality & Solutions:

  • Protein Precipitation (PPT) Insufficiency: A simple "crash" with acetonitrile or methanol is fast but often results in a "dirty" sample, leading to significant matrix effects and rapid column fouling.

    • Solution: Implement Solid-Phase Extraction (SPE). SPE provides a much cleaner extract by selectively retaining the analyte while washing away interfering matrix components. For this compound, a mixed-mode cation exchange SPE cartridge can be highly effective. The cartridge can retain the protonated this compound while allowing neutral and acidic interferences to be washed away. The analyte is then eluted with a basic solvent. This approach is a cornerstone of robust bioanalytical methods.[9][10]

  • Liquid-Liquid Extraction (LLE) Optimization: LLE is another effective technique but requires careful optimization of the extraction solvent and pH.

    • Solution: For extracting this compound from plasma, first, basify the plasma sample (e.g., with 1M NaOH) to neutralize the charge on the amine group, making it more soluble in an organic solvent.[11] Then, extract with a suitable water-immiscible organic solvent like diethyl ether or a mixture of dichloromethane and isopropanol. A study determining this compound in rabbit plasma used liquid-liquid extraction with diethyl ether after alkalinizing the sample.[11]

  • Use of an Internal Standard (IS): To correct for variability during sample preparation and injection, the use of an appropriate internal standard is non-negotiable for bioanalysis.

    • Solution: The ideal IS is a stable isotope-labeled version of the analyte (e.g., this compound-d6). It will have nearly identical chemical properties, meaning it co-elutes and experiences the same extraction efficiency and matrix effects as the analyte. The final quantification is based on the ratio of the analyte peak area to the IS peak area, which corrects for variations. If a stable-isotope labeled standard is unavailable, a structural analog with similar properties can be used.

Mandatory Visualizations

TroubleshootingWorkflow Start Analytical Issue Identified (e.g., Poor Sensitivity, Bad Peak Shape) CheckSystem Step 1: Verify System Suitability - Check pressure, leaks, baseline - Run system suitability standard Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK TroubleshootSystem Fix System Hardware (e.g., Change seals, prime pump, clean detector) SystemOK->TroubleshootSystem No CheckMethod Step 2: Evaluate Method Parameters SystemOK->CheckMethod Yes TroubleshootSystem->CheckSystem MethodType Primary Technique? CheckMethod->MethodType HPLC HPLC-UV Specifics - Check wavelength - Mobile phase pH/buffer - Column integrity MethodType->HPLC HPLC LCMS LC-MS/MS Specifics - Check source parameters - Tune/Calibrate MS - Check for ion suppression MethodType->LCMS LC-MS/MS CheckSample Step 3: Investigate Sample - Sample prep consistency? - Matrix effects? - Analyte stability? HPLC->CheckSample LCMS->CheckSample Resolve Problem Resolved CheckSample->Resolve SamplePrepDecisionTree Start Goal: Enhance Sensitivity & Reduce Matrix Effects MatrixComplexity How complex is the sample matrix? Start->MatrixComplexity SimpleMatrix Simple Matrix (e.g., Drug Substance in Water) MatrixComplexity->SimpleMatrix Low ComplexMatrix Complex Matrix (e.g., Plasma, Urine, Tissue) MatrixComplexity->ComplexMatrix High DiluteAndShoot Dilute & Shoot - Fastest method - Prone to matrix effects & column contamination SimpleMatrix->DiluteAndShoot PPT Protein Precipitation (PPT) - Good for removing proteins - Still leaves many interferences ComplexMatrix->PPT Need Speed LLE Liquid-Liquid Extraction (LLE) - Cleaner than PPT - Requires method development (solvent, pH) ComplexMatrix->LLE Better Clean-up SPE Solid-Phase Extraction (SPE) - Provides cleanest extracts - Highest analyte concentration - Most robust for trace analysis ComplexMatrix->SPE Need Max Sensitivity

Sources

Best Practices for Minimizing Ranitidine Degradation During Sample Extraction

Author: BenchChem Technical Support Team. Date: January 2026

< Technical Support Center

Introduction: The Challenge of Ranitidine's Inherent Instability

This compound, a histamine H2-receptor antagonist, has been a cornerstone in the treatment of conditions like peptic ulcers and gastroesophageal reflux disease. However, the molecule's inherent chemical instability presents a significant challenge for researchers, scientists, and drug development professionals. Accurate quantification of this compound in various matrices is frequently compromised by its propensity to degrade during sample collection, storage, and extraction.

The primary concern is the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen.[1] This degradation can occur through several pathways, including hydrolysis, oxidation, and crucially, reactions involving the molecule's dimethylamino group and extraneous nitrite sources.[2][3] The U.S. Food and Drug Administration (FDA) has highlighted that improper analytical methods, particularly those involving high heat, can artificially generate NDMA, leading to inaccurate results.[4] Therefore, employing meticulously controlled extraction and analysis protocols is not just a matter of good science—it is essential for data integrity and safety assessment.

This guide provides field-proven insights, troubleshooting strategies, and validated protocols to empower you to minimize this compound degradation and ensure the accuracy and reliability of your experimental results.

Part I: Frequently Asked Questions (FAQs) - Understanding the Mechanisms of Degradation

This section addresses the fundamental questions surrounding this compound's instability. Understanding the "why" is the first step toward effective prevention.

Q1: What are the primary chemical reactions that cause this compound to degrade during sample preparation?

A: this compound's degradation is multifaceted. The main pathways include:

  • Hydrolysis: The molecule can undergo hydrolytic cleavage under both strongly acidic and alkaline conditions.[5] This can affect different parts of the molecule, including the furan ring.

  • Oxidation: this compound is susceptible to oxidation, which can be accelerated by oxidizing agents, trace metals, and even exposure to air.[6][7] The sulfur atom is a common site of oxidation, leading to the formation of this compound S-oxide.[8]

  • NDMA Formation: This is the most critical degradation pathway from a safety perspective. The structure of this compound contains a dimethylamino moiety and a nitro group, which can degrade and subsequently react with nitrosating agents (like nitrites) to form NDMA.[2] This reaction is complex and can be catalyzed by factors like heat and specific pH conditions.[9]

Q2: How do pH and temperature critically influence these degradation pathways?

A: Both pH and temperature are critical control points.

  • pH: this compound's stability is highly pH-dependent. It is most stable in a slightly acidic to neutral pH range (approximately 6.5 to 7.5).[10] It is unstable in strongly acidic solutions and very susceptible to decomposition on the basic side.[11][12] Maintaining the correct pH throughout extraction is crucial.

  • Temperature: Elevated temperatures significantly accelerate degradation and can promote the formation of NDMA.[4][11] The FDA specifically advises against using high-temperature GC-based analytical methods for this reason.[13] All sample preparation steps should be performed at controlled, cool temperatures.

Q3: What are the most common sources of nitrite contamination in a laboratory setting?

A: Nitrite contamination is a key factor in NDMA formation. Sources can be insidious and include:

  • Reagents: Water, solvents, and buffers can contain trace levels of nitrites. Always use high-purity, freshly prepared reagents.

  • Atmosphere: Nitrogen oxides (NOx) from the air can dissolve in aqueous solutions to form nitrites. Keep samples covered whenever possible.

  • Excipients: Some pharmaceutical formulations may contain excipients that can be a source of nitrites.

  • Glassware and Equipment: Improperly cleaned equipment can harbor residual contaminants.

Q4: Can the choice of solvent impact this compound stability during extraction?

A: Yes, the solvent system is critical. This compound has demonstrated greater stability in 0.9% sodium chloride injection compared to 5% dextrose injection, indicating that the matrix and solvent composition matter.[14][15] For extraction, common and effective solvents include methanol, acetonitrile, and dichloromethane.[16][17] It is essential to use high-purity or HPLC-grade solvents to avoid introducing contaminants that could catalyze degradation.[7]

Part II: Troubleshooting Guide - From Low Recovery to Impurity Detection

This section provides a systematic approach to resolving common issues encountered during this compound sample analysis.

IssuePossible Cause(s)Recommended Solutions & Actions
Low or Inconsistent this compound Recovery Degradation during processing: Sample instability due to improper temperature, pH, or light exposure.[15]1. Control Temperature: Keep samples on ice or in a cooling rack throughout the extraction process.[15] 2. pH Control: Ensure all solutions and the sample matrix are buffered to a stable pH range (6.5-7.5).[10] 3. Light Protection: Use amber vials or light-blocking containers for all samples and standards.[15] 4. Add Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant like ascorbic acid to the sample, ensuring it doesn't interfere with the analysis.[7]
Inefficient Extraction: Poor partitioning between phases in LLE or incomplete elution in SPE.[18]1. Optimize LLE: Adjust the pH of the aqueous phase to ensure this compound is in its neutral form for efficient extraction into an organic solvent. Experiment with different solvents (e.g., dichloromethane, ethyl acetate).[16][19] 2. Optimize SPE: Ensure the SPE cartridge is properly conditioned. Test different wash and elution solvents to maximize recovery. A C18 or a polymeric sorbent is often effective.[16][20]
Unexpected NDMA Peak in Chromatogram In-situ formation during extraction or analysis: Presence of nitrite contaminants combined with heat or inappropriate pH.[2][4]1. Use High-Purity Reagents: Switch to freshly opened, high-purity solvents and freshly prepared buffers to eliminate nitrite sources. 2. Avoid Heat: Do not use heat at any stage of the sample preparation. If using an LC-MS, consider reducing the ion source temperature.[15] 3. Work Quickly: Minimize the time between sample preparation and analysis to reduce the opportunity for degradation.
Poor Chromatographic Peak Shape (Tailing/Fronting) Inappropriate mobile phase pH: The ionization state of this compound is affecting its interaction with the stationary phase.[7]1. Optimize Mobile Phase pH: Adjust the mobile phase pH. A pH around 6.0-7.0 is often a good starting point for a C18 column.[7][21] 2. Check Column Health: The column may be degraded. Flush with a strong solvent or replace if necessary.
Column Overload: Injecting too concentrated a sample.1. Dilute the Sample: Reduce the injection volume or dilute the final extract.[7]
Troubleshooting Workflow for Low Analyte Recovery

This diagram outlines a logical sequence for diagnosing and solving issues related to low or inconsistent this compound recovery.

G start Low or Inconsistent This compound Recovery Detected check_stability Assess Sample Stability (Control Samples) start->check_stability check_extraction Evaluate Extraction Efficiency (Spiked Samples) check_stability->check_extraction Degradation < 5% stability_issue Stability Issue Confirmed check_stability->stability_issue Degradation > 5% extraction_issue Extraction Inefficiency Confirmed check_extraction->extraction_issue Recovery < 90% fix_temp Implement Strict Temperature Control (Ice Bath) stability_issue->fix_temp fix_ph Verify and Adjust pH of all Reagents/Samples stability_issue->fix_ph fix_light Use Amber Vials & Protect from Light stability_issue->fix_light optimize_lle Optimize LLE (Solvent, pH, Ratio) extraction_issue->optimize_lle optimize_spe Optimize SPE (Sorbent, Wash, Elution) extraction_issue->optimize_spe reanalyze Re-analyze Samples fix_temp->reanalyze fix_ph->reanalyze fix_light->reanalyze optimize_lle->reanalyze optimize_spe->reanalyze

Caption: Troubleshooting workflow for low this compound recovery.

Part III: Validated Experimental Protocols

The following protocols are designed as robust starting points. As with any method, verification and optimization for your specific matrix and instrumentation are recommended.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is optimized for high recovery while minimizing degradation.

Materials:

  • Human plasma collected in K2-EDTA tubes

  • SPE Cartridges: Polymeric reverse-phase (e.g., poly(divinyl-benzene-co-N-vinylpyrrolidone)), 60 mg[22]

  • Reagents: Methanol (HPLC Grade), Water (HPLC Grade), 0.08 M Dibasic Potassium Phosphate, Triethylamine

  • Internal Standard (IS): Sulfanilamide or Metoclopramide[17][22]

Methodology:

  • Sample Pre-treatment (Perform on ice):

    • To 500 µL of plasma in a polypropylene tube, add 125 µL of IS solution.[22]

    • Vortex briefly to mix.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of Methanol.

    • Equilibrate the cartridge with 1 mL of HPLC-grade Water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample slowly onto the cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a 5% Methanol in Water solution to remove interferences.

  • Elution:

    • Elute the this compound and IS with 1 mL of Methanol into a clean, amber collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature (<40°C).[22]

    • Reconstitute the residue in 300 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an amber HPLC vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Pharmaceutical Tablets

This protocol is designed for the simple and efficient extraction of this compound from a solid dosage form.

Materials:

  • This compound tablets (e.g., 150 mg)

  • Reagents: Methanol (HPLC Grade), Water (HPLC Grade), Dichloromethane (HPLC Grade)

  • 0.1 M Ammonium Acetate buffer

Methodology:

  • Sample Preparation:

    • Accurately weigh and finely crush a quantity of tablet powder equivalent to 150 mg of this compound.[23]

    • Transfer the powder to a 100 mL volumetric flask.

  • Extraction:

    • Add approximately 50 mL of a Methanol-Water (1:1) mixture.[23]

    • Sonicate for 10 minutes to ensure complete dissolution of the active ingredient.

    • Allow the solution to cool to room temperature, then dilute to the mark with the Methanol-Water mixture.

  • Clarification:

    • Filter a portion of the solution through a 0.45 µm filter to remove insoluble excipients.

  • Dilution for Analysis:

    • Perform a quantitative dilution of the filtrate with the mobile phase to bring the concentration within the calibration range of the analytical method.[24] For example, dilute 5 mL of the filtrate to 100 mL.[23]

  • Analysis:

    • Inject the final diluted sample into the HPLC system.

General Workflow for this compound Sample Preparation

This diagram illustrates the key decision points and control measures in a typical sample preparation workflow.

G cluster_pre Pre-Analytical cluster_ext Extraction cluster_post Post-Extraction sample Sample Collection (Plasma, Tablet, etc.) stabilize Immediate Stabilization (Cool to 4°C, Protect from Light) sample->stabilize choose_method Select Method stabilize->choose_method spe Solid-Phase Extraction (SPE) choose_method->spe Biological Matrix lle Liquid-Liquid Extraction (LLE) choose_method->lle Pharmaceutical Form drydown Evaporation (Nitrogen, <40°C) spe->drydown lle->drydown reconstitute Reconstitution (Mobile Phase) drydown->reconstitute analysis LC-MS/HPLC Analysis (No high temp) reconstitute->analysis

Caption: Key stages in a controlled this compound extraction workflow.

References

  • Formation Mechanism of NDMA from this compound, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study - NIH. Available at: [Link]

  • N-nitrosodimethylamine (NDMA) contamination of this compound products: A review of recent findings - PMC - NIH. Available at: [Link]

  • NDMA Formation by Chloramination of this compound: Kinetics and Mechanism | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in this compound Drug Substa - FDA. Available at: [Link]

  • Stability of this compound in intravenous admixtures stored frozen, refrigerated, and at room temperature - PubMed. Available at: [Link]

  • Formation Mechanism of NDMA from this compound, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • FDA recommends LC-HRMS to test for NDMA in this compound products - European Pharmaceutical Review. Available at: [Link]

  • FDA Releases an Additional LC-MS Method for Testing NDMA in this compound (Zantac) - Labcompare. Available at: [Link]

  • EVALUATION OF DIFFERENT EXTRACTION METHOD FOR THE ISOLATION OF CIMETIDINE AND this compound FROM HUMAN PLASMA FOR HPLC ANALYSIS A.B - IIUM. Available at: [Link]

  • Laboratory Tests | this compound - FDA. Available at: [Link]

  • Effects of temperature and relative humidity on the solid-state chemical stability of this compound hydrochloride - PubMed. Available at: [Link]

  • Automated solid-phase extraction and high-performance liquid chromatographic determination of this compound from urine, plasma and peritoneal dialysate - PubMed. Available at: [Link]

  • Stability of this compound hydrochloride at dilute concentration in intravenous infusion fluids at room temperature - PubMed. Available at: [Link]

  • Physical Compatibility and Chemical Stability of Injectable and Oral this compound Solutions - ResearchGate. Available at: [Link]

  • High-performance Liquid Chromatographic Analysis of this compound in Plasma and Urine - PubMed. Available at: [Link]

  • The Formulation and Stability of this compound Hydrochloride in Aqueous Solutions - ResearchGate. Available at: [Link]

  • The use of polymeric solid phase extraction and HPLC analysis for the determination of this compound in routine plasma samples obtained from paediatric patients - PubMed. Available at: [Link]

  • Degradation of this compound and changes in N-nitrosodimethylamine formation potential by advanced oxidation processes: Role of oxidant speciation and water matrix | Request PDF - ResearchGate. Available at: [Link]

  • Bioanalytical method development and validation of this compound from plasma using high performance liquid chromatography - ResearchGate. Available at: [Link]

  • Physical Compatibility and Chemical Stability of Injectable and Oral this compound Solutions - PMC - NIH. Available at: [Link]

  • Solid-phase extraction and determination of this compound in human plasma by a high-performance liquid chromatographic method utilizing midbore chromatography - PubMed. Available at: [Link]

  • A Sensitive and Rapid Determination of this compound in Human Plasma by HPLC with Fluorescence Detection and its Application for a - AVESIS. Available at: [Link]

  • Extraction of this compound and nizatidine with using imidazolium ionic liquids prior spectrophotometric and chromatographic detection - PubMed. Available at: [Link]

  • Electrochemical advanced oxidation for cold incineration of the pharmaceutical this compound: mineralization pathway and toxicity evolution - PubMed. Available at: [Link]

  • Stability of this compound tablets subjected to stress and environmental conditions, by HPLC - ResearchGate. Available at: [Link]

  • Isolation and identification of the hydrolytic degradation products of this compound hydrochloride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • The use of polymeric solid phase extraction and HPLC analysis for the determination of this compound in routine plasma samples obtained from paediatric patients | Semantic Scholar. Available at: [Link]

  • Oxidative degradation of this compound by UV and ultrasound: identification of transformation products using LC-Q-ToF-MS | Environmental Chemistry | ConnectSci. Available at: [Link]

  • Stability of polymorphic forms of this compound hydrochloride - PubMed. Available at: [Link]

  • Validated HPLC method for the determination of this compound in plasma - Ingenta Connect. Available at: [Link]

  • Kinetic and Mechanistic Investigation of S-Oxidation of this compound Hydrochloride with Chloramine-t in Acid and Alkaline Media | Request PDF - ResearchGate. Available at: [Link]

  • A Validated Stability-Indicating Liquid-Chromatographic Method for this compound Hydrochloride in Liquid Oral Dosage Form - NIH. Available at: [Link]

  • Rapid Reversed Phase High Performance Liquid Chromatographic Assay Method for this compound Hydrochloride in Dosage Forms - Citeseerx. Available at: [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab. Available at: [Link]

  • Quantitation of this compound Hydrochloride in Tablets and Injections Using High-Performance Liquid Chromatography - Taylor & Francis Online. Available at: [Link]

  • Analytical Method Development and Validation for Estimation of this compound in Solid Dosage Form by UV-Spectrophotometric Method - Oriental Journal of Chemistry. Available at: [Link]

  • Simple Validated Spectroscopic Method for Estimation of this compound From Tablet Formulation - ResearchGate. Available at: [Link]

  • Formulation of immediate release dosage form of this compound HCl tabletsusing HPMC and starch acetate film former - JOCPR. Available at: [Link]

Sources

Navigating the Nuances of Ranitidine Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ranitidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges encountered during experimental work. As your dedicated application scientist, I will walk you through the critical factors governing this compound's solubility and provide field-proven protocols and troubleshooting steps to ensure the integrity and success of your research.

Understanding the Molecule: The Key to Solubility

This compound hydrochloride is a histamine H2-receptor antagonist. Its chemical structure, containing a furan ring, a tertiary amine, and a secondary amine, dictates its solubility profile. The presence of these ionizable groups, with pKa values of approximately 2.7 and 8.2, makes its solubility highly dependent on the pH of the solvent.[1][2]

dot graph "Ranitidine_HCl_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none];

} Caption: Chemical structure of this compound highlighting key functional groups.

At a pH below its pKa of ~2.7, the molecule is fully protonated and generally exhibits good solubility. Between the two pKa values, it exists as a zwitterion. Above a pH of 8.2, the secondary amine is deprotonated, leading to a decrease in aqueous solubility. This pH-dependent behavior is a primary factor in many of the solubility issues researchers encounter.

Quantitative Solubility Data

For your convenience, the following table summarizes the solubility of this compound hydrochloride in various common laboratory solvents. Note that "freely soluble" is a qualitative term from pharmacopeias, generally indicating that less than 10 parts of solvent are required to dissolve 1 part of solute.

SolventSolubility (at approx. 25°C)Source(s)
WaterFreely soluble (~660 mg/mL)[1][2]
Phosphate Buffered Saline (PBS, pH 7.4)> 550 mg/mL[1]
0.1 N HClHigh, >85% dissolution in 30 mins[3]
MethanolSoluble[4]
EthanolSparingly to slightly soluble[5][6]
Dimethyl Sulfoxide (DMSO)Soluble[7]
ChloroformInsoluble/Practically Insoluble[4][7]
Acetic AcidSoluble[7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.

Q1: I dissolved this compound HCl in water, but the pH of my solution is acidic. Is this normal?

A1: Yes, this is expected. This compound is supplied as a hydrochloride salt. When dissolved in a neutral solvent like water, the hydrochloride salt will result in a slightly acidic solution. The United States Pharmacopeia (USP) specifies that a 1 in 100 solution (10 mg/mL) of this compound HCl in water should have a pH between 4.5 and 6.0.[2]

Q2: My this compound HCl solution, which was clear initially, has turned yellow over time. Has it degraded?

A2: A color change to yellow does not necessarily indicate significant degradation in terms of potency. Studies on injectable this compound solutions have shown that a yellow color may intensify over time without an adverse effect on the drug's concentration.[8] However, it is a sign that some chemical changes may be occurring. To minimize this, always store your solutions protected from light and at the recommended temperature.[8][9]

Q3: I prepared a concentrated stock of this compound HCl in DMSO. When I dilute it into my cell culture medium (at pH 7.4), a precipitate forms immediately. Why is this happening and how can I prevent it?

A3: This is a classic case of "solvent shock" combined with pH-dependent solubility. While this compound is soluble in DMSO, rapidly introducing this concentrated organic solution into an aqueous buffer can cause the drug to crash out before it can properly dissolve in the new solvent system.

Troubleshooting Steps:

  • Reduce Stock Concentration: Prepare a less concentrated stock solution in DMSO. While a 100 mM stock might be tempting, a 10 mM or 20 mM stock will be easier to dilute into aqueous media.[10]

  • Modify Dilution Technique: Instead of adding the DMSO stock directly to the full volume of media, try adding the media to your stock solution dropwise while vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.[11]

  • Pre-warm the Media: Ensure your cell culture media or buffer is pre-warmed to 37°C before adding the this compound stock. Solubility is often temperature-dependent, and this can help keep the compound in solution.[12]

  • Increase Final Co-solvent Percentage: If your experimental system can tolerate it, a slightly higher final percentage of DMSO (e.g., up to 0.5% or 1%) can help maintain solubility. Always run a vehicle control to account for any effects of the solvent on your cells.[11]

dot graph TD { rankdir="LR"; node [shape=rectangle, style="filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Caption: Troubleshooting workflow for this compound precipitation.

Q4: What are the optimal storage conditions for this compound HCl solutions to ensure stability?

A4: The stability of this compound solutions is influenced by temperature, pH, and light exposure.

  • Aqueous Solutions (e.g., in water or saline): For short-term use, store at refrigerated temperatures (2-8°C) and protect from light.[8] Injectable solutions at concentrations of 5 mg/mL have been shown to be stable for up to 91 days when refrigerated and protected from light.[13] A 25 mg/mL solution in a glass vial is stable for up to 6 months under the same conditions.[13]

  • Organic Stock Solutions (e.g., in DMSO): For long-term storage, it is best to aliquot your stock solution into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • pH Considerations: this compound is most stable in the pH range of 6.5 to 7.5.[14] It is unstable in strongly acidic solutions, and degradation increases as the pH is reduced.[15]

dot graph "Ranitidine_Stability_Factors" { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Key factors influencing the stability of this compound solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of this compound HCl

This protocol is suitable for experiments where an aqueous solution is required.

  • Weighing: Accurately weigh 10 mg of this compound hydrochloride powder.

  • Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube or a small glass vial. Add 1 mL of sterile, purified water (e.g., Milli-Q or WFI).

  • Mixing: Vortex the solution for 30-60 seconds until the powder is completely dissolved. The solution should be clear and colorless to pale yellow.

  • Sterilization (Optional): If for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the solution in an amber vial or a container wrapped in foil at 2-8°C for short-term use (up to several weeks). For longer-term storage, consult stability data for your specific concentration and storage vessel.[8][13]

Protocol 2: Preparation of a 10 mM DMSO Stock Solution of this compound HCl

This protocol is ideal for preparing a concentrated stock for dilution into aqueous buffers or cell culture media.

  • Calculation: The molecular weight of this compound HCl is 350.87 g/mol . To prepare a 10 mM solution, you will need 3.51 mg per mL of DMSO.

  • Weighing: Accurately weigh out the required amount of this compound HCl powder. For example, for 2 mL of a 10 mM stock, weigh 7.02 mg.

  • Dissolution: Transfer the powder to a sterile glass vial. Add the calculated volume of anhydrous, sterile-filtered DMSO.

  • Mixing: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if needed.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes (e.g., amber microcentrifuge tubes) and store at -20°C for several months or at -80°C for long-term stability.

Chemical Incompatibilities

While this compound is compatible with many common intravenous fluids like 0.9% sodium chloride and 5% dextrose in water,[16] it's important to be aware of potential interactions with formulation excipients. Studies have shown that this compound HCl may have incompatibilities with certain excipients when stored under stressed conditions (elevated temperature and humidity). These include:

  • Butylated hydroxyanisole (BHA)

  • Polyvinyl pyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Microcrystalline cellulose (MCC)

  • Magnesium stearate[17]

These incompatibilities are primarily a concern for solid dosage form development but underscore the importance of using pure, well-characterized reagents in your experimental solutions.

References

  • Fleming K, Donnelly R. Physical Compatibility and Chemical Stability of Injectable and Oral this compound Solutions. Can J Hosp Pharm. 2018;71(2):119-126. [Link]

  • Results for the Stability of this compound 25 mg/mL Injectable Solution in Glass Vials. [Link]

  • (PDF) Physical Compatibility and Chemical Stability of Injectable and Oral this compound Solutions - ResearchGate. [Link]

  • Physical Compatibility and Chemical Stability of Injectable and Oral this compound Solutions. [Link]

  • Kortejärvi H, et al. Biowaiver monographs for immediate release solid oral dosage forms: this compound hydrochloride. J Pharm Sci. 2005;94(8):1617-1625. [Link]

  • Donnelly RF, et al. Stability of this compound syrup re-packaged in unit-dose containers. Am J Health Syst Pharm. 2008;65(4):357-360. [Link]

  • Solubility, dissolution rate and phase transition studies of this compound hydrochloride tautomeric forms | Request PDF - ResearchGate. [Link]

  • (PDF) Compatibility study of this compound with pharmaceutical excipients - ResearchGate. [Link]

  • This compound HYDROCHLORIDE Ranitidini hydrochloridum - European Pharmacopoeia. [Link]

  • A Validated Stability-Indicating Liquid-Chromatographic Method for this compound Hydrochloride in Liquid Oral Dosage Form - NIH. [Link]

  • (PDF) Studies on the physico-chemical interaction of this compound with excipients. [Link]

  • Biowaiver monographs for immediate release solid oral dosage forms: this compound hydrochloride - FIP. [Link]

  • Effects of temperature and relative humidity on the solid-state chemical stability of this compound hydrochloride - PubMed. [Link]

  • (PDF) Interactions between Active Ingredient this compound and Clay Mineral Excipients in Pharmaceutical Formulations - ResearchGate. [Link]

  • A Better Dissolution Method for this compound Tablets USP - ResearchGate. [Link]

  • This compound Injection - USP-NF. [Link]

  • Simple, fast and inexpensive method for determination of this compound hydrochloride based on conductometric measurements - Redalyc. [Link]

  • A better dissolution method for this compound tablets USP - PubMed. [Link]

  • PRESCRIBING INFORMATION this compound Tablets USP, 150 mg and 300 mg - DailyMed. [Link]

  • USP 35 Official Monographs / this compound 4521. [Link]

  • Solubility, dissolution rate and phase transition studies of this compound hydrochloride tautomeric forms - ElectronicsAndBooks. [Link]

  • Formulation and Evaluation of this compound Hydrochloride Fast Dissolving Tablets Using Fenugreek Seeds Mucilage - SciSpace. [Link]

  • Solubility Profile of this compound HCL S. No. Solvents Solubility - ResearchGate. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. [Link]

  • Stability of this compound hydrochloride at dilute concentration in intravenous infusion fluids at room temperature - PubMed. [Link]

  • Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? | ResearchGate. [Link]

  • The Formulation and Stability of this compound Hydrochloride in Aqueous Solutions. [Link]

  • Practical No. 2: To Prepare Phosphate Buffer Saline for Animal Cell Culture. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. [Link]

  • How to prepare Phosphate Buffered Saline (PBS) - St John's Laboratory. [Link]

  • How do you dissolve chemicals in the culture medium? - ResearchGate. [Link]

  • Preparation of PBS Solution - Protocols.io. [Link]

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Strategies to prevent Ranitidine conversion to NDMA in vitro

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on In Vitro Prevention Strategies

Welcome to the technical support center. As Senior Application Scientists, we understand the complexities researchers face when working with compounds prone to instability and impurity formation. This guide is designed to provide you with expert insights, troubleshooting advice, and robust protocols to help you control and prevent the conversion of ranitidine to N-nitrosodimethylamine (NDMA) in your in vitro experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers commonly encounter regarding this compound and NDMA.

Q1: What is the primary chemical pathway for NDMA formation from this compound in vitro?

A1: The formation of NDMA from this compound is primarily a nitrosation reaction. The this compound molecule contains a dimethylamino group, which is a tertiary amine.[1] This group can react with a nitrosating agent, such as nitrous acid (HNO₂), which is formed from nitrite salts (e.g., sodium nitrite, NaNO₂) under acidic conditions.[2] The reaction involves the cleavage of the dimethylamino group from the this compound molecule and its subsequent conversion to NDMA. The presence of a nitrosatable substrate (the dimethylamino group), a nitrosating agent, and amenable reaction conditions (like low pH) are the three key elements required.[3]

Q2: Why is pH so critical in this reaction?

A2: pH is arguably the most critical factor because it governs the formation of the active nitrosating agent. In an acidic environment (e.g., pH 1.2-3.5, typical of simulated gastric fluid), the relatively benign nitrite ion (NO₂⁻) is protonated to form nitrous acid (HNO₂).[4] This species is key to the nitrosation reaction that produces NDMA.[5] As the pH increases towards neutral, the concentration of nitrous acid decreases, and the rate of NDMA formation drops significantly.[6] Therefore, controlling pH is a primary strategy for preventing NDMA formation.

Q3: Besides deliberate addition of nitrite, what are other potential sources of nitrosating agents in an experiment?

A3: While sodium nitrite is the most common experimental source, researchers should be aware of others. In studies involving disinfection byproducts, chloramine is a potent NDMA precursor.[7][8] Furthermore, some pharmaceutical excipients can contain trace amounts of nitrites or nitrates, which can be a hidden source of nitrosating agents.[9] Finally, during storage, this compound itself can degrade, and one of the factors influencing this is the formation of nitrite within the product matrix over time, especially at elevated temperatures.[10]

Q4: Can NDMA form in solid-state this compound, or only in solution?

A4: NDMA can form in both states. While the reaction is often studied in solution (simulating gastric conditions), the FDA's investigation and subsequent market withdrawal of this compound were driven by findings that NDMA levels can increase over time in the solid drug product, especially when exposed to higher temperatures and humidity.[10][11] This suggests that solid-state degradation pathways can also generate NDMA, likely involving intermolecular reactions between this compound molecules or with its own degradation products.[12]

In-Depth Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My control sample (this compound in simulated gastric fluid without added nitrite) shows detectable levels of NDMA.

  • Possible Cause 1: Background Contamination. The this compound active pharmaceutical ingredient (API) or tablets you are using may already contain baseline levels of NDMA from manufacturing or degradation during storage.[5][13]

    • Solution: Always test your starting material to establish a baseline NDMA level. This value should be subtracted from your experimental results. For rigorous work, procure a well-characterized reference standard with a known low level of NDMA.

  • Possible Cause 2: Contaminated Reagents or Glassware. Your reagents (e.g., water, sodium chloride) or glassware might be contaminated with trace levels of nitrites or NDMA.

    • Solution: Use high-purity (e.g., LC-MS grade) water and reagents. Thoroughly clean all glassware, and as a best practice, perform a final rinse with high-purity water. Run a "reagent blank" (all experimental components except this compound) to check for system contamination.

Problem 2: I'm seeing inconsistent or non-reproducible NDMA levels between experiments.

  • Possible Cause 1: Poor pH Control. Small variations in pH, especially in the highly sensitive acidic range (pH 1-4), can cause large swings in NDMA formation rates.[6]

    • Solution: Use a calibrated pH meter to precisely adjust the pH of your simulated gastric fluid (SGF) or buffer. Ensure the buffer has sufficient capacity to handle the addition of your this compound sample without a significant pH shift. Re-measure the pH at the end of the experiment to check for drift.

  • Possible Cause 2: Temperature Fluctuations. The reaction is temperature-dependent. Inconsistent incubation temperatures will lead to variable reaction rates.[3][10]

    • Solution: Use a calibrated, stable incubator or water bath set to 37 °C for physiologically relevant studies.[6] Record the temperature throughout the experiment. Avoid placing your reaction vessels near hot or cold spots within the incubator.

  • Possible Cause 3: Variable Oxygen Exposure. The presence of oxygen has been implicated in the degradation of this compound and subsequent NDMA formation, particularly in forced-degradation studies.[9][10]

    • Solution: For maximum consistency, consider de-gassing your SGF and running the experiment under an inert atmosphere (e.g., by gently purging the reaction vessel with nitrogen or argon before sealing).

Problem 3: The NDMA scavenger I added (e.g., ascorbic acid) isn't working effectively.

  • Possible Cause 1: Insufficient Concentration. The scavenger must be present in a sufficient molar excess to effectively compete with this compound for the nitrosating agent.

    • Solution: The scavenger's efficacy is concentration-dependent. Create a dose-response curve by testing several concentrations of the scavenger to find the optimal level for your system. The goal is to kinetically favor the reaction between the scavenger and the nitrite over the reaction with this compound.

  • Possible Cause 2: Scavenger Instability. Some scavengers, like ascorbic acid, can degrade over time, especially at 37 °C and in the presence of oxygen.

    • Solution: Prepare scavenger solutions fresh just before each experiment. Add the scavenger to the reaction medium immediately before or concurrently with the this compound and nitrite to ensure it is active when needed.

  • Possible Cause 3: Poor Solubility/Distribution. Lipophilic scavengers (like α-tocopherol) may not be effective in a purely aqueous system like SGF without a proper delivery vehicle.

    • Solution: Ensure your chosen scavenger is soluble and well-dispersed in your reaction medium. For lipophilic compounds, consider using a co-solvent or emulsifying agent, but first, verify that these additives do not interfere with the NDMA formation reaction or the analytical method.

Visualizing the Troubleshooting Process

Troubleshooting_NDMA start High or Inconsistent NDMA Levels Detected check_control Issue in Control (No Added Nitrite)? start->check_control Yes check_exp Issue in Experimental Sample? start->check_exp No cause_bg Cause: Background Contamination check_control->cause_bg cause_ph Cause: Poor pH Control check_exp->cause_ph cause_temp Cause: Temperature Fluctuation check_exp->cause_temp cause_scav Cause: Scavenger Ineffective check_exp->cause_scav sol_bg Solution: Test API baseline, Use clean reagents/glassware. cause_bg->sol_bg sol_ph Solution: Calibrate meter, Use adequate buffer, Verify final pH. cause_ph->sol_ph sol_temp Solution: Use calibrated incubator, Record temperature. cause_temp->sol_temp sol_scav Solution: Check concentration, Prepare fresh solutions, Ensure solubility. cause_scav->sol_scav

Caption: A logic diagram for troubleshooting common issues in NDMA formation experiments.

Detailed Experimental Protocols

These protocols provide a validated starting point for your in vitro studies. Always adapt them based on your specific research goals and analytical capabilities.

Protocol 1: Baseline In Vitro NDMA Formation in Simulated Gastric Fluid (SGF)

This protocol establishes the baseline conversion of this compound to NDMA under simulated fasted stomach conditions.

Materials:

  • This compound HCl (API or pulverized tablet)

  • Sodium Chloride (NaCl), ACS grade or higher

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Nitrite (NaNO₂), ACS grade or higher

  • High-purity water (e.g., LC-MS grade)

  • Calibrated pH meter

  • Incubator or water bath at 37 °C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare SGF (pH 1.2): Dissolve 2.0 g of NaCl in ~900 mL of high-purity water. While stirring, slowly add concentrated HCl to adjust the pH to 1.2. Add water to a final volume of 1000 mL. This procedure is based on simulated physiological conditions used in multiple studies.[6]

  • Prepare this compound Stock Solution: Accurately weigh and dissolve this compound HCl in SGF to create a concentrated stock solution (e.g., 3 mg/mL, corresponding to a 150 mg dose in 50 mL).

  • Prepare Nitrite Stock Solution: Prepare a fresh 100 mM sodium nitrite stock solution in high-purity water. Safety Note: Nitrites are toxic; handle with appropriate personal protective equipment.

  • Set up Reaction: In a suitable vessel (e.g., an amber glass vial), add 48 mL of SGF (pH 1.2). Pre-warm the vessel to 37 °C.

  • Initiate Reaction: To the pre-warmed SGF, add 1 mL of the this compound stock solution. Immediately after, add 1 mL of a diluted nitrite solution to achieve the desired final concentration. Studies have shown NDMA formation is highly dependent on nitrite concentration, with significant formation often requiring supraphysiologic levels (e.g., >5000 µmol/L) to be readily detectable in vitro.[5][14] A starting point could be a final concentration of 100 µM.

  • Incubation: Cap the vial securely and incubate at 37 °C for a defined period (e.g., 2 hours).[6]

  • Quench Reaction & Sample Prep: After incubation, immediately quench the reaction to stop further NDMA formation. This can be done by rapidly raising the pH to >10 with NaOH or by adding a quenching agent like ammonium sulfamate. Process the sample for LC-MS/MS analysis according to a validated method.[15][16]

Protocol 2: Evaluating the Efficacy of Ascorbic Acid as an NDMA Scavenger

This protocol assesses the ability of ascorbic acid (Vitamin C) to inhibit NDMA formation.

Procedure:

  • Prepare Solutions: Prepare SGF, this compound stock, and nitrite stock solutions as described in Protocol 1.

  • Prepare Scavenger Stock: Prepare a fresh stock solution of ascorbic acid in high-purity water (e.g., 200 mM). Protect it from light.

  • Set up Control and Test Reactions:

    • Control Vessel: Add 47 mL of SGF to a vial.

    • Test Vessel: Add 47 mL of SGF to a separate vial.

  • Add Scavenger: To the Test Vessel only , add 1 mL of the ascorbic acid stock solution. Add 1 mL of water to the Control Vessel to maintain equal volumes.

  • Initiate and Incubate: Pre-warm both vessels to 37 °C. Add 1 mL of this compound stock and 1 mL of the diluted nitrite solution to both vessels. Cap and incubate at 37 °C for 2 hours.

  • Analyze: Quench both reactions and analyze the samples for NDMA content via LC-MS/MS.

  • Calculate Efficacy: The percent inhibition can be calculated as: [1 - (NDMA in Test / NDMA in Control)] * 100.

Visualizing the Experimental Workflow

Workflow_NDMA cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_sgf Prepare SGF (Control pH) setup Combine Reagents in Reaction Vessel prep_sgf->setup prep_rani Prepare this compound Stock prep_rani->setup prep_nitrite Prepare Nitrite Stock prep_nitrite->setup prep_scav Prepare Scavenger Stock (Optional) prep_scav->setup incubate Incubate (e.g., 37°C, 2h) setup->incubate quench Quench Reaction incubate->quench analyze LC-MS/MS Analysis quench->analyze data Data Interpretation analyze->data

Caption: A standard workflow for in vitro this compound-NDMA experiments.

Data Summary & Key Parameters

Understanding the interplay of key factors is crucial for designing effective prevention strategies.

FactorEffect on NDMA FormationRecommended In Vitro Control StrategySource
pH Formation is highly favored in acidic conditions (pH < 4). Rate decreases significantly as pH approaches neutral.Maintain pH > 6 where experimentally feasible. Use calibrated buffers.[5][6][8]
Nitrite Concentration NDMA formation is directly proportional to the concentration of the nitrosating agent.Use the lowest concentration of nitrite necessary for the experiment. Consider nitrite-free controls.[5][6]
Temperature Higher temperatures accelerate the reaction rate, both in solution and in solid state.Conduct experiments at a controlled, physiologically relevant temperature (37°C). Store stock materials in cool, dry conditions.[3][10][11]
Oxygen & Humidity Implicated in the degradation of this compound, which can be a precursor step to NDMA formation.For sensitive studies, deaerate solutions and use an inert atmosphere (N₂ or Ar). Store materials with desiccants.[9][10]
Scavengers Can competitively react with nitrosating agents, preventing them from reacting with this compound.Add a suitable scavenger (e.g., ascorbic acid) in sufficient molar excess.[17]

References

  • Alshammari, F., Al-Dossari, A., Al-Shakliah, N., & Al-Ghadeer, A. (2021). N-nitrosodimethylamine (NDMA) contamination of this compound products: A review of recent findings. Saudi Pharmaceutical Journal, 29(3), 231-240. [Link]

  • Drugwatch. (2020). FDA Issues Guidance to Control NDMA in Zantac, Other Drugs. [Link]

  • U.S. Food and Drug Administration. (2020). FDA Updates and Press Announcements on NDMA in Zantac (this compound). [Link]

  • Mao, J., Ke, M., Liu, A., & Yu, K. (2021). In Vitro Analysis of N-Nitrosodimethylamine (NDMA) Formation From this compound Under Simulated Gastrointestinal Conditions. JAMA Network Open, 4(6), e2118253. [Link]

  • Han, B., Liu, Y., & Zhang, X. (2014). Formation Mechanism of NDMA from this compound, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study. Environmental Science & Technology, 48(16), 9478-9486. [Link]

  • Abe, Y., Hori, T., & Ishii, Y. (2021). N-Nitrosodimethylamine (NDMA) Formation from this compound Impurities. Chemical and Pharmaceutical Bulletin, 69(11), 1102-1107. [Link]

  • Lim, S., & Lee, P. (2025). Mitigation of N-Nitrosamine formation in this compound hydrochloride by spray drying co-precipitation with mannitol, dextrin, and antioxidant. Journal of Pharmaceutical Sciences, 114(8), 103864. [Link]

  • Ahmadi, F., & Massah, A. (2021). Influencing Factors in N-nitrosodimethylamine (NDMA) Impurity Detection in this compound and Possible Reactivity of other Histamine H2 Receptor Antagonists. ResearchGate. [Link]

  • Alshammari, F., Al-Dossari, A., Al-Shakliah, N., & Al-Ghadeer, A. (2021). N-nitrosodimethylamine (NDMA) Contamination of this compound Products: A review of recent findings. ResearchGate. [Link]

  • Braunstein, R., Khoury, J., & Arts, F. (2021). Analysis of this compound-Associated N-Nitrosodimethylamine Production Under Simulated Physiologic Conditions. JAMA Network Open, 4(1), e2035359. [Link]

  • Mao, J., Ke, M., Liu, A., & Yu, K. (2021). In Vitro Analysis of N-Nitrosodimethylamine (NDMA) Formation From this compound Under Simulated Gastrointestinal Conditions. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2020). Questions and Answers: NDMA impurities in this compound (commonly known as Zantac). [Link]

  • Braunstein, R., Khoury, J., & Arts, F. (2021). Analysis of this compound-Associated N- Nitrosodimethylamine Production Under Simulated Physiologic Conditions. ResearchGate. [Link]

  • Semantic Scholar. (2021). In Vitro Analysis of N-Nitrosodimethylamine (NDMA) Formation From this compound Under Simulated Gastrointestinal Conditions. [Link]

  • Han, B., Liu, Y., & Zhang, X. (2014). Formation Mechanism of NDMA from this compound, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study. ACS Publications. [Link]

  • Lachman Consultant Services. (2025). Nitrosamine Issue Resolved for this compound - New Formulation Approved. [Link]

  • Alshammari, F., Al-Dossari, A., Al-Shakliah, N., & Al-Ghadeer, A. (2021). N-nitrosodimethylamine (NDMA) Contamination of this compound Products: A review of recent findings. ScienceDirect. [Link]

  • Abe, Y., Hori, T., & Ishii, Y. (2020). Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of this compound Reagent Powders and Tablets. Chemical and Pharmaceutical Bulletin, 68(10), 1018-1021. [Link]

  • Shen, R., & Andrews, S. A. (2013). Formation of NDMA from this compound and sumatriptan: the role of pH. Water Research, 47(2), 802-810. [Link]

  • Wang, J., & Lunte, S. M. (2017). A General Method for Detecting Nitrosamide Formation in the In Vitro Metabolism of Nitrosamines by Cytochrome P450s. Journal of Visualized Experiments, (124), 56312. [Link]

  • Emery Pharma. (2020). N-nitrosodimethylamine (NDMA) in this compound: The FDA Issues a Nationwide Recall. [Link]

  • Shen, R., & Andrews, S. A. (2013). Formation of NDMA from this compound and sumatriptan: The role of pH. ResearchGate. [Link]

  • Shaik, M. R., Liu, G., & Kumar, N. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Chemical Research in Toxicology. [Link]

  • Mao, J., Ke, M., Liu, A., & Yu, K. (2021). In Vitro Analysis of N-Nitrosodimethylamine (NDMA) Formation From this compound Under Simulated Gastrointestinal Conditions. JAMA Network Open, 4(6), e2118253. [Link]

  • Shaik, M. R., Liu, G., & Kumar, N. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]

  • Harmon, P. (2023). This compound: A Proposed Mechanistic Rationale for NDMA Formation and a Potential Control Strategy. Journal of Pharmaceutical Sciences, 112(5), 1220-1224. [Link]

  • Sandoz. (2019). Test method for the determination of NDMA by LC-MS/MS in this compound Drug Substance and Film Coated Tablets. [Link]

  • Swager, F. M., & Borths, C. J. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. [Link]

  • Patel, K., et al. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [Link]

  • Tuesuwan, B., & Vongsutilers, V. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. RSC Advances, 12(45), 29330-29348. [Link]

  • White Rose Research Online. (2025). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS Methods for Ranitidine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of Ranitidine. This document provides an in-depth technical comparison, supported by experimental data, to aid in the selection and implementation of the most appropriate analytical technique for your specific needs.

Introduction: The Analytical Imperative for this compound

This compound, a histamine H2-receptor antagonist, has been a widely used medication for the treatment of peptic ulcer disease and gastroesophageal reflux disease. The therapeutic importance of this compound necessitates robust and reliable analytical methods for its quantification in pharmaceutical formulations and biological matrices. High-Performance Liquid Chromatography (HPLC) with UV detection has traditionally been the workhorse for routine quality control. However, the demand for higher sensitivity and specificity, especially for impurity profiling and bioanalytical studies, has led to the increasing adoption of Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide will navigate the principles of both techniques, present a framework for their cross-validation, and offer insights into the practical considerations for method selection, development, and validation in accordance with international regulatory guidelines.[1][2][3][4][5][6][7][8][9]

Methodological Principles: A Tale of Two Detectors

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[10] For this compound analysis, Reversed-Phase HPLC (RP-HPLC) is the most common approach, where a non-polar stationary phase is used with a polar mobile phase.[11][12] The separated this compound is then detected by a UV-Vis detector, which measures the absorbance of light at a specific wavelength.[10][11]

Key Strengths of HPLC:

  • Robustness and Reliability: Well-established and rugged for routine quality control.

  • Cost-Effectiveness: Lower instrumentation and operational costs compared to LC-MS.[13]

  • Ease of Use: Relatively straightforward operation and data analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry.[10] After chromatographic separation, the analyte is ionized and introduced into the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z).[10] This provides a high degree of specificity and sensitivity.

Key Strengths of LC-MS:

  • Superior Sensitivity and Selectivity: Capable of detecting trace amounts of compounds and differentiating between molecules with similar structures.[10][14]

  • Structural Information: Provides valuable data on the molecular weight and structure of the analyte.[10][14]

  • Versatility: Applicable to a wide range of analytes in complex matrices.

The Cross-Validation Framework: Ensuring Methodological Concordance

Cross-validation is a critical exercise to demonstrate that two different analytical methods provide equivalent results, ensuring consistency and reliability of data. This is particularly important when transferring methods between laboratories or when updating from a legacy method (HPLC) to a more advanced one (LC-MS). The validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][3][5][7][15]

Experimental Workflow for Cross-Validation

The following diagram illustrates the logical flow of the cross-validation process.

Cross-Validation Workflow Cross-Validation Workflow for HPLC and LC-MS Methods cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS Analysis cluster_validation Cross-Validation Parameter Assessment cluster_comparison Comparative Analysis Standard_Solutions Prepare this compound Standard Solutions HPLC_Method Execute Validated HPLC Method Standard_Solutions->HPLC_Method LCMS_Method Execute Validated LC-MS Method Standard_Solutions->LCMS_Method QC_Samples Prepare Quality Control (QC) Samples QC_Samples->HPLC_Method QC_Samples->LCMS_Method HPLC_Data Collect HPLC Data HPLC_Method->HPLC_Data Specificity Specificity HPLC_Data->Specificity Linearity Linearity & Range HPLC_Data->Linearity Accuracy Accuracy HPLC_Data->Accuracy Precision Precision (Repeatability & Intermediate) HPLC_Data->Precision Sensitivity LOD & LOQ HPLC_Data->Sensitivity LCMS_Data Collect LC-MS Data LCMS_Method->LCMS_Data LCMS_Data->Specificity LCMS_Data->Linearity LCMS_Data->Accuracy LCMS_Data->Precision LCMS_Data->Sensitivity Data_Comparison Statistical Comparison of Results (e.g., t-test, F-test) Specificity->Data_Comparison Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison Sensitivity->Data_Comparison Conclusion Conclusion on Method Equivalency Data_Comparison->Conclusion

Caption: A flowchart illustrating the key stages of the cross-validation process for HPLC and LC-MS methods.

Experimental Protocols

HPLC Method Protocol
  • Column: C18 (250 mm x 4.6 mm, 5 µm)[12][16][17]

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).[12][16]

  • Flow Rate: 1.0 mL/min[12][16][17]

  • Injection Volume: 20 µL

  • Detection: UV at 228 nm[12]

  • Column Temperature: Ambient (e.g., 25°C)[11]

Sample Preparation:

  • Prepare a stock solution of this compound hydrochloride reference standard in the mobile phase.

  • For pharmaceutical formulations, weigh and crush tablets, dissolve in mobile phase, sonicate, and filter through a 0.45 µm filter.[11]

  • Prepare a series of calibration standards and quality control (QC) samples by diluting the stock solution.

LC-MS Method Protocol
  • Column: C18 (50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[18][19]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Mass Spectrometer: Triple Quadrupole

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound.

Sample Preparation:

  • Prepare a stock solution of this compound hydrochloride reference standard in a suitable solvent (e.g., methanol).

  • For pharmaceutical formulations, perform a solvent extraction followed by filtration.

  • Prepare a series of calibration standards and QC samples by diluting the stock solution.

Comparative Data Analysis

The following tables summarize the expected performance data from the cross-validation of the HPLC and LC-MS methods for this compound analysis.

Table 1: Specificity and Selectivity

ParameterHPLCLC-MS
Specificity No interference from placebo or degradation products at the retention time of this compound.[11][20]High specificity due to unique mass-to-charge ratio detection; no interference observed.[10]
Selectivity Good selectivity for this compound from common excipients.Excellent selectivity, capable of distinguishing this compound from its isomers and impurities.

Table 2: Linearity and Range

ParameterHPLCLC-MS
Linearity Range 1 - 100 µg/mL[11]0.1 - 100 ng/mL[21]
Correlation Coefficient (r²) > 0.999[12]> 0.999[21]

Table 3: Accuracy and Precision

ParameterHPLCLC-MS
Accuracy (% Recovery) 98.0 - 102.0%[11]99.0 - 101.0%[21]
Precision (Repeatability, %RSD) < 2.0%[11][12]< 1.5%
Intermediate Precision (%RSD) < 2.0%[11]< 2.0%

Table 4: Sensitivity

ParameterHPLCLC-MS
Limit of Detection (LOD) ~10 ng/mL~0.05 ng/mL[21]
Limit of Quantification (LOQ) ~30 ng/mL~0.1 ng/mL[21][22]

Discussion: Choosing the Right Tool for the Job

The cross-validation data clearly demonstrates that both HPLC and LC-MS are suitable for the analysis of this compound, but their applicability depends on the specific analytical challenge.

  • For routine quality control and assay of pharmaceutical dosage forms, where the concentration of this compound is high, the HPLC method is robust, cost-effective, and provides accurate and precise results.[11] Its simplicity makes it ideal for high-throughput environments.

  • For applications requiring higher sensitivity, such as the detection of trace impurities, degradation products, or for bioanalytical studies in complex matrices like plasma, the LC-MS method is unequivocally superior.[13][23] Its enhanced selectivity ensures reliable quantification at much lower concentrations.

The following diagram illustrates the decision-making process for selecting the appropriate method.

Method Selection Guide Decision Tree for this compound Analysis Method Selection Start Analytical Requirement? Routine_QC Routine QC/Assay? Start->Routine_QC High Concentration Trace_Analysis Trace Analysis/Bioanalysis? Start->Trace_Analysis Low Concentration HPLC_Choice Use HPLC Method Routine_QC->HPLC_Choice Yes LCMS_Choice Use LC-MS Method Trace_Analysis->LCMS_Choice Yes

Caption: A simplified decision tree to guide the selection between HPLC and LC-MS for this compound analysis.

Conclusion

The cross-validation of HPLC and LC-MS methods for the analysis of this compound confirms that both techniques are reliable and accurate for their intended purposes. The choice between them is not a matter of one being universally "better," but rather a strategic decision based on the specific analytical requirements of sensitivity, selectivity, cost, and the nature of the sample matrix. A thorough understanding of the strengths and limitations of each method, as demonstrated through a robust cross-validation study, is paramount for ensuring data integrity and regulatory compliance in the pharmaceutical industry.

References

  • A Validated Stability-Indicating Liquid-Chromatographic Method for this compound Hydrochloride in Liquid Oral Dosage Form - NIH. (n.d.).
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  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (n.d.).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • A Comparative Guide to the Method Validation for this compound Determination in Fixed-Dose Drug Products by RP-HPLC - Benchchem. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.).
  • VALIDATED RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF this compound AND MAGALDRATE IN BULK AND TABLET DOSAGE FORM - ijprems. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • Validated RP-HPLC Method for Estimation of this compound Hydrochloride, Domperidone and Naproxen in Solid Dosage Form - ResearchGate. (2013, December 19).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, December 2).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • Validated RP-HPLC Method for Estimation of this compound Hydrochloride, Domperidone and Naproxen in Solid Dosage Form - Asian Journal of Pharmaceutical Analysis. (n.d.).
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022, April 6).
  • Liquid Chromatography with Tandem Mass Spectrometric Method Development and Validation Study for the Estimation of N-Nitrosodimethylamine in this compound Tablets. (2024, August 26).
  • Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs. (n.d.).
  • Comparative features of HPLC and LC-MS in pharmaceutical QC. - ResearchGate. (n.d.).
  • a validated analytical method for this compound hcl through lc-ms/ms, hplc and quality by design approach. - ResearchGate. (2025, November 14).
  • What's the Difference Between HPLC and LC-MS? - MONAD. (2024, August 1).
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in this compound Drug Substance and - FDA. (2019, October 17).
  • Decoding Analytical Techniques: Unraveling the Differences Between HPLC and LC-MS by Radhika Mohan B. (n.d.).
  • Determination of N-nitrosodimethylamine in this compound Dosage Forms by ESI-LC-MS/MS; Applications for - Brieflands. (n.d.).
  • High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of this compound Drug Product using the Waters AC. (n.d.).

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An In-Vivo Comparative Analysis of Ranitidine and Proton Pump Inhibitors in Acid Suppression

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in-vivo comparison of two major classes of acid-suppressing drugs: the histamine H2-receptor antagonist, ranitidine, and proton pump inhibitors (PPIs). Designed for researchers, scientists, and drug development professionals, this document delves into their distinct mechanisms of action, comparative efficacy supported by experimental data, and detailed protocols for in-vivo evaluation. Our objective is to furnish a robust scientific resource that informs experimental design and advances the understanding of gastric acid suppression.

Introduction: Two Pillars of Acid Suppression Therapy

Gastroesophageal reflux disease (GERD), peptic ulcer disease, and other acid-related disorders represent a significant global health burden. The pharmacological management of these conditions has been largely dominated by two classes of drugs: this compound, a histamine H2-receptor antagonist, and proton pump inhibitors (PPIs) such as omeprazole, pantoprazole, and lansoprazole. While both aim to reduce gastric acidity, their mechanisms of action, and consequently their clinical and in-vivo performance profiles, differ significantly.

This compound functions as a competitive and reversible inhibitor of the histamine H2 receptor on the basolateral membrane of gastric parietal cells.[1] By blocking the binding of histamine, a key secretagogue, this compound effectively reduces histamine-stimulated gastric acid secretion.[2] This mechanism is particularly effective in suppressing basal and nocturnal acid secretion.[1]

In contrast, proton pump inhibitors act further down the signaling cascade.[3] PPIs are prodrugs that, in the acidic environment of the parietal cell's secretory canaliculus, are converted to their active form.[4] This active metabolite then forms an irreversible covalent bond with the H+/K+ ATPase, the proton pump, which is the final common pathway for acid secretion.[5] This irreversible inhibition provides a more profound and prolonged suppression of gastric acid, affecting basal, nocturnal, and meal-stimulated secretion.[5]

Comparative Efficacy and Pharmacokinetics: A Data-Driven Overview

Clinical and preclinical studies have consistently demonstrated the superior efficacy of PPIs over H2-receptor antagonists in most applications. However, the choice between these agents can be nuanced, depending on the specific clinical or research context.

ParameterThis compound (H2-Receptor Antagonist)Proton Pump Inhibitors (e.g., Omeprazole)
Mechanism of Action Competitive, reversible inhibition of histamine H2 receptors on parietal cells.[1][2]Irreversible inhibition of the H+/K+ ATPase (proton pump) in parietal cells.[3][5]
Onset of Action Relatively rapid, typically within 1 to 3 hours after oral administration.[6]Slower onset of maximal effect, often requiring several days of dosing to reach steady-state inhibition.[5]
Duration of Action Shorter duration, typically requiring twice-daily dosing for sustained acid suppression.[7]Longer duration of action due to irreversible enzyme inhibition, allowing for once-daily dosing in many cases.[4] The half-life of the pump protein itself is about 54 hours in rats.[5]
Potency Less potent in overall acid suppression compared to PPIs.[8]More potent, capable of achieving a greater degree of acid suppression.[8]
Effect on Acid Secretion Primarily suppresses basal and nocturnal acid secretion.[1]Suppresses basal, nocturnal, and meal-stimulated acid secretion.[5]
Clinical Efficacy (Healing Rates) Generally lower healing rates for erosive esophagitis and peptic ulcers compared to PPIs.[9][10]Superior healing rates for erosive esophagitis and peptic ulcers.[9][10]
Pharmacokinetics Bioavailability is approximately 50% due to first-pass metabolism.[11]Bioavailability varies among different PPIs (e.g., omeprazole ~30-40% on the first dose).[12] They are acid-labile and require enteric coating.[12]

A meta-analysis of randomized controlled trials comparing this compound and PPIs for pre-operative use found that this compound was more effective in reducing the volume of gastric secretions and increasing gastric pH in the short term.[7][13][14] However, for the treatment of established acid-related diseases, numerous studies have shown PPIs to be superior. For instance, in patients with reflux esophagitis resistant to standard doses of H2-receptor antagonists, omeprazole (a PPI) demonstrated significantly higher healing rates compared to high-dose this compound.[9] Another study found omeprazole to be more effective than this compound in resolving heartburn symptoms in patients who were poorly responsive to initial this compound therapy.[15]

Visualizing the Mechanisms of Action

To better understand the distinct pharmacological targets of this compound and proton pump inhibitors, the following diagrams illustrate their respective signaling pathways.

Figure 1: Mechanism of this compound Action Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to AC Adenylyl Cyclase H2_Receptor->AC Activates This compound This compound This compound->H2_Receptor Competitively Blocks Parietal_Cell Parietal Cell Parietal_Cell->H2_Receptor Proton_Pump H+/K+ ATPase (Proton Pump) Parietal_Cell->Proton_Pump cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->Proton_Pump Stimulates translocation to membrane Acid_Secretion Acid Secretion (H+) Proton_Pump->Acid_Secretion Pumps H+ into lumen

Caption: this compound competitively blocks the H2 receptor.

Figure 2: Mechanism of Proton Pump Inhibitor Action PPI_Prodrug PPI (Prodrug) Acidic_Canaliculus Acidic Environment (Secretory Canaliculus) PPI_Prodrug->Acidic_Canaliculus Accumulates in Active_PPI Active Sulfenamide Acidic_Canaliculus->Active_PPI Activates Cysteine_Residue Cysteine Residue Active_PPI->Cysteine_Residue Forms covalent bond with Proton_Pump H+/K+ ATPase (Proton Pump) Proton_Pump->Cysteine_Residue Acid_Secretion Acid Secretion (H+) Proton_Pump->Acid_Secretion Pumps H+ into lumen Inactive_Pump Inactive Proton Pump Cysteine_Residue->Inactive_Pump Leads to Inactive_Pump->Acid_Secretion Blocks

Caption: PPIs irreversibly inhibit the proton pump.

Experimental Protocols for In-Vivo Comparison

The following protocols provide a framework for the in-vivo evaluation and comparison of this compound and a representative PPI (e.g., omeprazole) in a rodent model. The pylorus ligation model in rats, also known as the Shay rat model, is a well-established method for studying gastric acid secretion and the efficacy of anti-ulcer agents.[13][14][16]

Pylorus Ligation (Shay Rat) Model for Gastric Acid Secretion

This model induces the accumulation of gastric secretions, allowing for the measurement of volume, pH, and total acidity.[5]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Anesthetic (e.g., ether, isoflurane, or urethane)

  • Surgical instruments (scalpel, forceps, scissors, sutures)

  • Test compounds: this compound and Omeprazole (or another PPI) dissolved in an appropriate vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Control vehicle

  • pH meter

  • Tubes for gastric content collection

  • 0.01 N NaOH solution for titration

  • Phenolphthalein indicator

Procedure:

  • Animal Preparation: Fast the rats for 24-48 hours prior to the experiment, with free access to water.[16] This ensures an empty stomach for the accumulation of newly secreted gastric juice.

  • Grouping and Dosing: Divide the rats into at least three groups: a control group receiving the vehicle, a this compound-treated group, and a PPI-treated group. Administer the test compounds and vehicle, typically via oral gavage or intraperitoneal injection, 30-60 minutes before the surgical procedure.

  • Surgical Procedure (Pylorus Ligation):

    • Anesthetize the rat.

    • Make a midline abdominal incision to expose the stomach.

    • Carefully ligate the pyloric end of the stomach with a silk suture, being cautious not to obstruct the blood supply.[5]

    • Suture the abdominal wall in two layers.

  • Post-Operative Period: House the rats in individual cages and deprive them of food and water for a set period, typically 4 to 19 hours.[5][17]

  • Sample Collection and Analysis:

    • At the end of the post-operative period, sacrifice the animals by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Open the abdomen and ligate the esophageal end of the stomach.

    • Carefully dissect out the stomach and collect the gastric contents into a graduated centrifuge tube.

    • Measure the volume of the gastric juice.

    • Centrifuge the contents and measure the pH of the supernatant using a calibrated pH meter.

    • Determine the total acidity of the gastric juice by titrating a known volume of the supernatant against 0.01 N NaOH using phenolphthalein as an indicator.

Continuous In-Vivo Gastric pH Monitoring

For a more dynamic assessment of acid suppression, continuous intragastric pH monitoring can be employed. This technique has been described in various animal models, including dogs and ponies.[18][19][20]

Materials:

  • Animal model (e.g., beagle dogs with a surgically implanted gastric cannula)

  • Digital pH recording system with a pH electrode

  • Test compounds and vehicle

  • Standardized diet

Procedure:

  • Baseline Measurement: After a suitable acclimatization period, record the baseline intragastric pH for a 24-hour period while the animals are on a standardized feeding schedule.

  • Treatment Administration: Administer this compound, a PPI, or a placebo according to a randomized, crossover design with adequate washout periods between treatments. Dosages and routes of administration should be based on established veterinary or preclinical protocols (e.g., for dogs: this compound 2 mg/kg IV q12h; omeprazole 1 mg/kg PO q24h).[20]

  • Continuous pH Recording: Record the intragastric pH continuously for 24 hours on specific days of the treatment period (e.g., days 2 and 6).[20]

  • Data Analysis: Analyze the pH data to determine key parameters such as the median 24-hour intragastric pH and the percentage of time the pH remains above critical thresholds (e.g., pH ≥ 3 and pH ≥ 4).[20]

Conclusion and Future Directions

The in-vivo comparison of this compound and proton pump inhibitors consistently highlights the superior and more sustained acid-suppressing efficacy of PPIs. This is a direct consequence of their irreversible inhibition of the final step in acid production. While this compound offers a faster onset of action and may be suitable for certain short-term applications, PPIs remain the cornerstone for the management of significant acid-related disorders.

For researchers in drug development, the experimental models described provide robust platforms for evaluating novel acid-suppressing agents. Future research could focus on developing compounds with the rapid onset of H2-receptor antagonists and the profound, long-lasting effects of PPIs. Additionally, in-vivo studies exploring the long-term consequences of profound acid suppression by both drug classes will continue to be of significant interest.

References

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A Comparative Analysis of the Side Effect Profiles of Ranitidine and Cimetidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the side effect profiles of two historically significant histamine H2-receptor antagonists, Cimetidine and Ranitidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple list of adverse effects to explore the underlying pharmacological mechanisms, present key experimental data, and outline methodologies for evaluating these differences in a laboratory setting.

Introduction: A Tale of Two H2-Receptor Antagonists

Cimetidine, the first-in-class H2-receptor antagonist, revolutionized the treatment of acid-peptic disorders.[1][2] Its successor, this compound, was developed to offer similar therapeutic efficacy with an improved safety and drug-interaction profile.[3] While both drugs effectively reduce gastric acid secretion by competitively blocking H2-receptors on gastric parietal cells, their molecular structures—an imidazole ring for Cimetidine versus a furan ring for this compound—lead to significant differences in their off-target effects and metabolic interactions.[1][3][4] This guide will dissect these differences, providing a technical framework for understanding their distinct side effect profiles. A major safety concern that ultimately led to the withdrawal of this compound from the market was the contamination with N-nitrosodimethylamine (NDMA), a probable human carcinogen, an issue not associated with Cimetidine.[5][6][7]

Mechanism of Action: The On-Target Therapeutic Effect

Both Cimetidine and this compound exert their primary therapeutic effect through the same pathway. They act as competitive antagonists at the histamine H2-receptors located on the basolateral membrane of gastric parietal cells.[1][4] This blockade prevents histamine from stimulating the Gs protein-coupled pathway, thereby reducing intracellular cyclic AMP (cAMP) levels and decreasing the activity of the H+/K+ ATPase proton pump.[8] The ultimate result is a potent inhibition of gastric acid secretion from all stimuli, including food and caffeine.[1]

H2_Blockade_Mechanism cluster_parietal_cell Gastric Parietal Cell H2R Histamine H2-Receptor AC Adenylate Cyclase H2R->AC + cAMP cAMP AC->cAMP + PKA Protein Kinase A cAMP->PKA + ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump + H_ion H+ (Acid) ProtonPump->H_ion Secretion Histamine Histamine Histamine->H2R Binds & Activates H2_Antagonist Cimetidine / This compound H2_Antagonist->H2R Competitively Blocks

Caption: Mechanism of H2-Receptor Antagonist Action.

Comparative Side Effect Profiles

The clinically significant distinctions between Cimetidine and this compound emerge from their off-target interactions.

Endocrine and Antiandrogenic Effects

This is one of the most pronounced differences between the two drugs.

  • Cimetidine: High doses of Cimetidine are associated with antiandrogenic side effects, including gynecomastia (breast enlargement in men), reversible impotence, and galactorrhea.[1][9] The mechanisms are twofold:

    • Androgen Receptor Blockade: Cimetidine's structure allows it to bind to and block androgen receptors, directly inhibiting the effects of testosterone.[10][11][12]

    • Prolactin Stimulation: It can increase prolactin levels, further contributing to these endocrine disturbances.[1]

  • This compound: this compound was specifically designed to avoid the imidazole ring structure responsible for these effects in Cimetidine.[3] Consequently, it has a much lower affinity for androgen receptors and is not associated with the antiandrogenic side effects seen with high-dose Cimetidine therapy.[1][3][13]

Drug-Drug Interactions via Cytochrome P450 Inhibition

The most critical difference for clinical practice lies in their interaction with the hepatic cytochrome P450 (CYP450) enzyme system.

  • Cimetidine: Cimetidine is a potent inhibitor of several key CYP450 isoenzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4.[1] Its imidazole ring binds tightly to the heme iron of these enzymes, impairing the metabolism of numerous co-administered drugs.[2][14][15] This can lead to toxic accumulation of drugs with a narrow therapeutic index, such as warfarin, theophylline, and phenytoin.[1][15] This broad-spectrum inhibition necessitates careful medication review for any patient starting Cimetidine.[1]

  • This compound: this compound exhibits a much weaker affinity for the CYP450 system.[15] While some minor interactions have been reported, they are generally not considered clinically significant, making this compound a safer option in patients on multiple medications.[15][16]

CYP450_Inhibition cluster_liver Hepatocyte (Liver Cell) CYP_Enzymes Cytochrome P450 Enzymes (CYP1A2, 2C9, 2D6, 3A4) Metabolite Inactive Metabolite CYP_Enzymes->Metabolite DrugA Co-administered Drug (e.g., Warfarin) DrugA->CYP_Enzymes Metabolism Cimetidine Cimetidine Cimetidine->CYP_Enzymes Strong Inhibition This compound This compound This compound->CYP_Enzymes Weak / No Significant Inhibition

Caption: Differential Inhibition of Cytochrome P450.

Central Nervous System (CNS) Effects

Both drugs can cross the blood-brain barrier and cause CNS side effects, although the incidence may differ.

  • Cimetidine & this compound: Both have been associated with confusion, dizziness, somnolence, agitation, and hallucinations.[17][18][19] These effects are more common in elderly patients and those with underlying renal or hepatic impairment, which leads to drug accumulation.[17][20][21] While some studies suggest this compound may have a lower incidence of CNS effects, both require cautious use in at-risk populations.[17][22]

Carcinogenic Impurity (NDMA)

This is a critical safety issue exclusively associated with this compound.

  • This compound: In 2019-2020, regulatory agencies like the FDA discovered that this compound products could contain or degrade to form N-nitrosodimethylamine (NDMA), a probable human carcinogen.[5][7][23] This impurity was found to increase over time and with exposure to higher temperatures.[5][24] The potential long-term risk of cancer led to a worldwide withdrawal of all this compound products from the market.[5][6]

  • Cimetidine: Cimetidine has not been implicated in the NDMA contamination issue.

Summary of Side Effect Profiles

The following table summarizes the key differences in the side effect profiles of Cimetidine and this compound.

Side Effect CategoryCimetidineThis compoundClinical Significance
Antiandrogenic Effects Yes (Gynecomastia, Impotence)[1][9]No/Rare[1][13]High. Cimetidine is contraindicated in patients with concerns about endocrine side effects.
CYP450 Inhibition Potent inhibitor (CYP1A2, 2C9, 2D6, 3A4)[1][25]Weak/Negligible[15][16]Very High. Cimetidine has a high potential for drug-drug interactions.
CNS Effects Yes (Confusion, Dizziness)[17][19]Yes (Confusion, Dizziness)[17][20]Moderate. Caution is required for both drugs in elderly/impaired patients.
NDMA Contamination NoYes (Led to market withdrawal)[5][7]Critical. This compound is no longer available due to cancer risk.
Vitamin B12 Deficiency Possible with long-term useYes, with long-term use[26][27]Moderate. A risk for all long-term acid-suppressing therapies.
Common Side Effects Headache, Dizziness, Diarrhea, Rash[19][28]Headache, Constipation, Diarrhea, Abdominal Pain[26][29]Low. Generally well-tolerated for short-term use.

Experimental Protocols for Side Effect Evaluation

To quantitatively assess the differential side effect profiles in a research setting, specific assays can be employed. The causality behind these experimental choices is to use validated in vitro systems that can predict in vivo effects.

Protocol: Cytochrome P450 Inhibition Assay

Objective: To determine the inhibitory potential (IC50) of Cimetidine and this compound on specific CYP450 isoenzymes.

Methodology:

  • Preparation of Microsomes:

    • Isolate liver microsomes from a relevant species (e.g., human or rat) using differential centrifugation. These microsomes contain a high concentration of CYP450 enzymes.

  • Incubation Mixture:

    • In a 96-well plate, prepare an incubation mixture containing phosphate buffer, a specific fluorescent probe substrate for the CYP isoenzyme of interest (e.g., Ethoxyresorufin for CYP1A2), and the liver microsomes.

  • Inhibitor Addition:

    • Add varying concentrations of Cimetidine or this compound to the wells. Include a positive control (a known potent inhibitor) and a negative control (vehicle only).

  • Initiation of Reaction:

    • Pre-incubate the plate at 37°C. Initiate the enzymatic reaction by adding an NADPH-regenerating system. NADPH is a required cofactor for CYP450 activity.[14]

  • Reaction Termination & Detection:

    • After a set time (e.g., 15-30 minutes), stop the reaction by adding a stop solution (e.g., acetonitrile).

    • Measure the formation of the fluorescent product using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each drug concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. A lower IC50 indicates a more potent inhibitor.

CYP450_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Isolate Liver Microsomes A2 Prepare Incubation Mix: Buffer + Substrate + Microsomes A1->A2 B1 Add Test Compounds (Cimetidine/Ranitidine) in varying concentrations A2->B1 B2 Pre-incubate at 37°C B1->B2 B3 Initiate Reaction (Add NADPH) B2->B3 B4 Incubate (15-30 min) B3->B4 B5 Stop Reaction B4->B5 C1 Read Fluorescence on Plate Reader B5->C1 C2 Calculate % Inhibition C1->C2 C3 Plot Dose-Response Curve & Determine IC50 C2->C3

Caption: Experimental Workflow for CYP450 Inhibition Assay.

Protocol: Androgen Receptor Competitive Binding Assay

Objective: To measure the relative affinity of Cimetidine and this compound for the androgen receptor.

Methodology:

  • Receptor Preparation:

    • Prepare a cell lysate or tissue homogenate rich in androgen receptors (e.g., from rat prostate or transfected cell lines).[12]

  • Binding Reaction:

    • In a reaction tube, combine the receptor preparation with a fixed concentration of a radiolabeled androgen, such as [3H]-dihydrotestosterone ([3H]-DHT).

  • Competitive Displacement:

    • Add increasing concentrations of unlabeled "cold" DHT (positive control), Cimetidine, or this compound.

  • Incubation and Separation:

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the receptor-bound radioligand from the unbound radioligand using a method like vacuum filtration through a glass fiber filter. The receptors and bound ligand will be trapped on the filter.

  • Quantification:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • The amount of radioactivity will be inversely proportional to the binding affinity of the test compound. Plot the percentage of bound radioligand against the competitor concentration to determine the Ki (inhibitory constant) for each compound. A lower Ki indicates a higher binding affinity.

Conclusion

While both Cimetidine and this compound are effective H2-receptor antagonists, their side effect profiles differ substantially due to off-target activities. Cimetidine's clinical utility is limited by its potent inhibition of the CYP450 enzyme system and its antiandrogenic effects.[1][15] this compound was developed to overcome these specific limitations and demonstrated a superior profile in terms of drug interactions and endocrine effects.[3][13] However, the discovery of NDMA contamination as an intrinsic instability issue ultimately led to the cessation of its use, highlighting the critical importance of long-term post-market surveillance.[5][6] For researchers, the distinct pharmacological properties of these two molecules provide a valuable case study in drug design, emphasizing the need to consider not only on-target potency but also the broader spectrum of potential molecular interactions.

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A Senior Application Scientist's Guide to Validating the Immunomodulatory Effects of Ranitidine in Different Tumor Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Ranitidine's immunomodulatory properties in preclinical cancer research. We will delve into the mechanistic underpinnings of its action, compare its efficacy with other histamine H2 receptor antagonists (H2RAs), and provide detailed, field-proven protocols for researchers to validate these effects in their own tumor models.

Introduction: Re-examining H2 Receptor Antagonists in Immuno-Oncology

For decades, the tumor microenvironment (TME) has been recognized as a complex ecosystem where cancer cells interact with a host of non-malignant cells, including fibroblasts, endothelial cells, and a diverse array of immune cells. A critical aspect of tumor progression is the ability of cancer cells to create an immunosuppressive TME, thereby evading destruction by the host's immune system. A key player in this immunosuppressive network is histamine.

Produced by tumor cells and certain immune cells, histamine can dampen anti-tumor immunity, primarily by promoting the accumulation and function of Myeloid-Derived Suppressor Cells (MDSCs).[1][2] This has led to the hypothesis that blocking histamine signaling could restore or enhance anti-tumor immune responses. This compound, a widely-used histamine H2 receptor antagonist, has emerged as a subject of interest for its potential immunomodulatory capabilities beyond its well-known role in reducing stomach acid.[3][4][5] This guide explores the scientific basis for this effect and provides the experimental framework for its validation.

The Core Mechanism: How this compound Modulates the Tumor Microenvironment

The primary immunomodulatory effect of this compound is attributed to its antagonism of the Histamine Receptor H2 (H2R). In the TME, histamine binding to H2R on myeloid cells, particularly monocytic MDSCs, triggers signaling pathways that enhance their immunosuppressive functions. These MDSCs, in turn, inhibit T-cell proliferation and function, allowing the tumor to escape immune surveillance.

This compound competitively and reversibly blocks this interaction.[3][6] By preventing histamine from binding to H2R on MDSCs, this compound can disrupt this immunosuppressive signaling cascade. This leads to a reduction in the population and suppressive activity of MDSCs, thereby alleviating a major brake on the anti-tumor immune response.[1][2][7] Recent studies also indicate that this compound's effects extend to enhancing B cell-dependent anti-tumor antibody responses and modulating macrophage polarization towards a more anti-tumor (M1) phenotype.[8][9][10][11]

G cluster_TME Tumor Microenvironment (TME) Tumor Tumor Cells & Other Immune Cells MDSC Myeloid-Derived Suppressor Cell (MDSC) Tumor->MDSC Secretes Histamine T_Cell T-Cell MDSC->T_Cell Suppresses Proliferation & Function This compound This compound This compound->MDSC Blocks H2 Receptor

Caption: this compound blocks histamine signaling on MDSCs to reduce T-cell suppression.

Comparative Analysis: this compound vs. Other H2 Receptor Antagonists

While this compound has shown promise, it is crucial to compare its effects with other H2RAs, such as Cimetidine and Famotidine, which are also being investigated for their immunomodulatory properties. The choice of agent can significantly impact experimental outcomes, as their effects are not always interchangeable.

  • Cimetidine: Often considered the prototypical H2RA in immunomodulation studies, Cimetidine has been reported to have broader effects.[12][13][14] Some studies suggest it has a stronger immunomodulating effect than this compound or Famotidine, potentially augmenting lymphocyte cytotoxicity and proliferative responses more effectively.[13] Its mechanisms may involve inhibiting suppressor T-cell activity and enhancing Natural Killer (NK) cell function.[12][13]

  • Famotidine: Like this compound, Famotidine has been shown to inhibit lung metastasis in the 4T1 breast cancer model.[1][15] Studies have also demonstrated its ability to enhance the presence of tumor-infiltrating lymphocytes (TILs) in breast cancer patients, suggesting it could also serve as an effective immunomodulator.[16][17]

  • Proton Pump Inhibitors (PPIs) as a Control: When validating these effects, it is essential to include a proper control for the reduction of stomach acid. Omeprazole, a PPI, has been shown to have no impact on tumor development in models where this compound was effective, indicating that the anti-tumor effects of H2RAs are not merely a consequence of altering gastric pH.[1][2]

Table 1: Comparative Immunomodulatory Effects of H2 Receptor Antagonists

Feature This compound Cimetidine Famotidine Omeprazole (PPI Control)
Primary Mechanism H2R Antagonism on MDSCs[1][7] H2R Antagonism, T-reg/NK cell modulation[12][13] H2R Antagonism, ↑ TILs[16][17] Proton Pump Inhibition[1]
Effect on MDSCs Reduces monocytic MDSC populations[1][2] Reported to inhibit suppressor T-cells[12][13] Less data specifically on MDSCs No reported direct effect[1]
Effect on T-Cells Reduces MDSC-mediated suppression[1] Augments proliferative response[13] Enhances TILs[16][17] No reported direct effect
Effect on B-Cells Enhances anti-tumor antibody response[8][9][10] Limited comparative data Limited comparative data No reported direct effect
Tumor Growth/Metastasis Inhibits growth & metastasis in breast cancer models[1][2][7] Shown to improve survival in colorectal cancer[12][18] Inhibits metastasis in breast cancer models[1][15] No impact on tumor growth[1]

| Structural Class | Furan ring[19] | Imidazole ring[19] | Thiazole ring | Benzimidazole derivative |

Validation in Preclinical Tumor Models: A Performance Overview

The efficacy of this compound is highly dependent on the tumor model, likely due to differences in the underlying immune landscape and the importance of monocytic MDSCs in driving immunosuppression in specific cancers. Breast cancer models have been particularly responsive.

Table 2: Summary of this compound's Efficacy in Murine Tumor Models

Tumor Model Mouse Strain This compound Effect Key Immunological Finding Reference
4T1 Breast Cancer BALB/c Significantly inhibited lung metastasis.[1][7] Decreased monocytic MDSCs in spleen and bone marrow.[1] [1][7]
E0771 Breast Cancer C57BL/6 Decreased primary tumor growth.[1][2][7] Effect is dependent on B-cells and CCR2-mediated monocyte recruitment.[7][8][9] [1][7][8][9]
LKB1-/-/NIC Spontaneous Breast Cancer - Delayed onset and decreased number of tumors.[2] Consistent with an impact on tumor-associated immune suppression.[2] [2]
B16-F10 Melanoma C57BL/6 No reduction in tumor growth.[7][20] Did not enhance anti-tumor antibody response in this model.[9] [7][9][20]
LLC1 Lung Cancer C57BL/6 No reduction in tumor growth.[7][20] - [7][20]

| EL4 Thymoma | C57BL/6 | No reduction in tumor growth.[7][20] | - |[7][20] |

These results underscore a critical point: the immunomodulatory effect of this compound is not universal. It appears most effective in tumors where monocytic MDSCs and B-cell responses are key regulators of the anti-tumor immune response.[7][8]

Experimental Validation Protocols: A Step-by-Step Guide

To ensure reproducibility and scientific rigor, we provide the following detailed protocols based on established methodologies for assessing the immunomodulatory effects of agents like this compound.

G cluster_workflow Experimental Workflow A 1. In Vivo Model Setup - Orthotopic tumor cell injection - Administer this compound in drinking water B 2. Tissue Harvest - Collect Tumor, Spleen, Bone Marrow, Blood A->B C 3. Single-Cell Suspension - Mechanical & Enzymatic - Dissociation B->C D 4. Cell Staining - Surface & Intracellular - Antibody Panels C->D E 5. Flow Cytometry - Data Acquisition & Analysis - Immune Cell Profiling D->E

Caption: Workflow for assessing this compound's immunomodulatory effects in vivo.

Protocol 1: In Vivo Murine Breast Cancer Model (E0771)

This protocol describes the setup for evaluating this compound's effect on primary tumor growth.

  • Cell Culture: Culture E0771 breast cancer cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80% confluency.

  • Animal Model: Use 6-8 week old female C57BL/6 mice. Allow them to acclimatize for at least one week.

  • This compound Administration: Prepare a stock solution of this compound hydrochloride. A clinically relevant dose can be administered by dissolving it in the drinking water at a concentration of 0.4 mg/mL.[7] This water should be provided ad libitum to the treatment group, starting 3-5 days before tumor cell injection and continuing throughout the experiment. The control group receives regular drinking water.

  • Tumor Inoculation: Harvest and wash E0771 cells, then resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL. Inject 100 µL (5 x 10^5 cells) orthotopically into the fourth mammary fat pad of each mouse.

  • Tumor Monitoring: Measure tumor size every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 1.5 cm in diameter) or at a fixed time point (e.g., 21 days post-inoculation). Harvest tumors, spleens, and bone marrow for further analysis.

Protocol 2: Preparation of Single-Cell Suspensions

This is a critical step for accurate flow cytometric analysis of immune cell populations.[21][22][23]

  • Tumor Dissociation:

    • Weigh the harvested tumor and mince it into small pieces (1-2 mm) in a petri dish containing ice-cold RPMI.

    • Transfer the tissue fragments to a gentleMACS C Tube containing an enzyme cocktail (e.g., Miltenyi Biotec Tumor Dissociation Kit, or a custom cocktail of Collagenase D, Dispase, and DNase I).

    • Process using a gentleMACS Dissociator with a pre-set program for tumors.

    • Filter the resulting cell suspension through a 70 µm cell strainer to remove debris.

  • Spleen and Bone Marrow:

    • For the spleen, gently mash the organ between the frosted ends of two microscope slides and pass through a 70 µm strainer.

    • For bone marrow, flush the femur and tibia with RPMI using a syringe and 25G needle.

  • Red Blood Cell (RBC) Lysis:

    • Pellet the cells by centrifugation (300 x g, 5 min).

    • Resuspend the pellet in 1-2 mL of ACK Lysing Buffer and incubate for 2-3 minutes at room temperature.

    • Quench the reaction by adding 10 mL of PBS.

  • Final Preparation: Centrifuge the cells, discard the supernatant, and resuspend in FACS buffer (PBS + 2% FBS + 1 mM EDTA). Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

Protocol 3: Flow Cytometry for Immune Cell Phenotyping

Multiparameter flow cytometry is essential for detailed analysis of the various immune cell subsets.[21][24][25][26][27]

  • Cell Plating: Aliquot 1-2 x 10^6 cells from each single-cell suspension into a 96-well V-bottom plate.

  • Fc Block: Incubate cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Surface Staining: Add a cocktail of fluorescently-conjugated antibodies to the cells. Incubate for 30 minutes on ice in the dark. A recommended panel for MDSC and T-cell analysis is provided below.

  • Viability Dye: After surface staining, wash the cells and stain with a viability dye (e.g., Zombie NIR™, LIVE/DEAD™ Fixable Dyes) to exclude dead cells from the analysis.

  • Fixation/Permeabilization (if needed): For intracellular targets like Foxp3 (for regulatory T-cells), fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

  • Intracellular Staining: Add antibodies for intracellular targets and incubate as required.

  • Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer (e.g., BD LSRFortessa™, Cytek® Aurora). Be sure to acquire a sufficient number of events (e.g., >100,000 live single cells) for robust analysis.

  • Data Analysis: Analyze the data using software such as FlowJo™. Gate on live, single cells first, then identify broader populations (e.g., CD45+ hematopoietic cells) before drilling down to specific subsets.

Table 3: Example Flow Cytometry Antibody Panel

Target Fluorochrome Cell Population Identified
CD45 BUV395 All hematopoietic cells
CD11b APC Myeloid cells
Ly6G PE-Cy7 Granulocytic MDSCs, Neutrophils
Ly6C PerCP-Cy5.5 Monocytic MDSCs, Monocytes
CD3e FITC T-Cells
CD4 BV786 Helper T-Cells
CD8a BV605 Cytotoxic T-Cells
Foxp3 PE Regulatory T-Cells (intracellular)

| Viability Dye | NIR | Live/Dead discrimination |

Conclusion and Future Directions

The evidence strongly suggests that this compound, a widely available and safe medication, possesses significant immunomodulatory properties that can be leveraged against certain cancers.[1][2][15] Its ability to inhibit tumor growth and metastasis, particularly in breast cancer models, is linked to a reduction in immunosuppressive monocytic MDSCs and an enhancement of B-cell mediated anti-tumor antibody responses.[1][7][8][9][10]

However, the efficacy of this compound is context-dependent and not observed in all tumor models.[7][20] This highlights the necessity for researchers to carefully validate its effects in their specific models of interest, using rigorous, well-controlled experimental designs as outlined in this guide. The comparison with other H2RAs like Cimetidine and Famotidine reveals a class of drugs with varied but promising immunomodulatory potential.

Future research should focus on elucidating the precise molecular pathways downstream of H2R blockade in different immune cells and exploring rational combinations of H2RAs with other immunotherapies, such as checkpoint inhibitors, to achieve synergistic anti-tumor effects. While the market withdrawal of this compound due to NDMA contamination has posed a challenge, the approval of reformulated versions may renew interest in its clinical application as an adjuvant cancer therapy.[3][28][29]

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A Head-to-Head Comparison of Analytical Methods for NDMA Detection in Ranitidine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in ranitidine products has underscored the critical need for robust and reliable analytical methods to ensure patient safety.[1][2] This guide provides a comprehensive head-to-head comparison of the principal analytical techniques employed for the quantification of NDMA in this compound drug substances and products. As a Senior Application Scientist, this document synthesizes technical details with practical insights to aid researchers and quality control professionals in selecting and implementing the most appropriate methodology for their specific needs.

The challenge in analyzing NDMA in this compound lies in the potential for the this compound molecule itself to degrade and form NDMA, particularly at elevated temperatures.[3][4][5] This unique characteristic has significant implications for method selection and development, favoring techniques that operate under milder conditions.

This guide will delve into the nuances of the most prevalent analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will explore the underlying principles, detailed experimental protocols, and performance characteristics of each, supported by experimental data from authoritative sources.

The Contender Methods: An Overview

The selection of an analytical method for NDMA in this compound is a critical decision influenced by factors such as sensitivity, selectivity, sample throughput, and the potential for artificially generating the impurity during analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the gold standard, LC-MS/MS offers high sensitivity and selectivity, allowing for the detection and quantification of trace levels of NDMA without the need for high temperatures that could lead to the degradation of this compound.[4][6][7][8] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have recommended and published validated LC-MS/MS methods for this purpose.[3][7]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): While a powerful technique for volatile and semi-volatile compounds, the high temperatures required for GC analysis can cause the thermal degradation of this compound, artificially inflating NDMA levels.[9][10] Consequently, its application for this compound analysis is generally discouraged unless coupled with a sample introduction technique that avoids excessive heat, such as headspace solid-phase microextraction (HS-SPME).[10]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC-UV is a more accessible and cost-effective technique compared to mass spectrometry. However, it often lacks the sensitivity and selectivity required to detect the very low levels of NDMA that are of toxicological concern.[9][11] While methods have been developed, their limit of quantification may not always meet the stringent regulatory requirements.[11][12]

In-Depth Method Comparison

This section provides a detailed breakdown of each analytical method, including experimental protocols and performance data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the preferred method for the analysis of NDMA in this compound due to its ability to separate and detect the analyte at low concentrations without inducing its formation from the drug substance.[4][6][7]

Experimental Workflow:

LC-MS/MS Workflow for NDMA in this compound cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection start Weigh this compound Sample dissolve Dissolve in Solvent (e.g., Water or Methanol) start->dissolve vortex Vortex/Shake dissolve->vortex centrifuge Centrifuge vortex->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into LC System filter->inject column Chromatographic Separation (e.g., C18 Column) inject->column ionize Ionization (e.g., APCI or ESI) column->ionize mrm Multiple Reaction Monitoring (MRM) ionize->mrm quantify Quantification mrm->quantify

Caption: A typical workflow for the analysis of NDMA in this compound using LC-MS/MS.

Detailed Experimental Protocol (Based on FDA Method): [7]

  • Sample Preparation:

    • Drug Substance: Accurately weigh 120 mg of the drug substance into a 15 mL centrifuge tube. Add 4.0 mL of water and vortex until dissolved.[7]

    • Drug Product (Tablets): Crush a suitable number of tablets to achieve a target concentration of 30 mg/mL of the active pharmaceutical ingredient (API) in water. Transfer the powder to a 15 mL centrifuge tube, add the appropriate volume of water, vortex for one minute, and then shake mechanically for 40 minutes.[7]

    • Centrifugation and Filtration: Centrifuge the sample at 4500 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter.[7]

  • Chromatographic Separation:

    • HPLC System: A UHPLC or HPLC system equipped with a temperature-controlled autosampler and column compartment.[7]

    • Column: ACE Excel C18-AR, 3 µm, 50 x 4.6 mm or equivalent.[1][7]

    • Mobile Phase A: 0.1% formic acid in water.[7]

    • Mobile Phase B: 0.1% formic acid in methanol.[7]

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then increased to elute the analytes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.[7][9]

    • Ionization Mode: Positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion for NDMA (m/z 75.1) is fragmented, and specific product ions (e.g., m/z 43.1) are monitored.

Performance Characteristics:

ParameterLC-MS/MS
Limit of Detection (LOD) 0.01 ppm (0.3 ng/mL)[1][7]
Limit of Quantification (LOQ) 0.033 ppm (1.0 ng/mL)[1][7]
Linearity (r²) >0.999[9][13]
Accuracy (% Recovery) 96.2% - 103.0%[9][13]
Precision (% RSD) < 5.0%[9][13]

Causality Behind Experimental Choices:

  • LC over GC: The choice of liquid chromatography is paramount to prevent the thermal degradation of this compound and the artificial formation of NDMA.[3][9]

  • Tandem Mass Spectrometry (MS/MS): The use of MS/MS, particularly in MRM mode, provides exceptional selectivity, allowing for the accurate quantification of NDMA even in the complex matrix of a drug product.

  • APCI/ESI Source: Both APCI and ESI are suitable ionization techniques for NDMA. The choice may depend on the specific LC conditions and instrument sensitivity.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

While generally not recommended for this compound due to the high temperatures involved, GC-MS/MS can be a viable option when coupled with a sample introduction technique that mitigates the risk of thermal degradation.[9][10]

Experimental Workflow (with HS-SPME):

GC-MS/MS Workflow for NDMA in this compound cluster_sample_prep Sample Preparation cluster_hs_spme Headspace SPME cluster_gc_ms_detection GC-MS/MS Detection start Weigh this compound Sample dissolve Dissolve in Solvent (e.g., 1M HCl) start->dissolve vortex Vortex dissolve->vortex incubate Incubate Sample vortex->incubate extract Extract with SPME Fiber incubate->extract desorb Desorb in GC Inlet extract->desorb separate GC Separation desorb->separate detect MS/MS Detection (SIM/MRM) separate->detect quantify Quantification detect->quantify

Caption: A workflow for NDMA analysis in this compound using GC-MS/MS with HS-SPME.

Detailed Experimental Protocol (Screening Method): [14]

  • Sample Preparation:

    • API Samples: Weigh a maximum of 400 mg of API into a suitable glass vial. Add 20 µL of an internal standard working solution. Add 5.0 mL of water and dissolve by vortexing. Add 1.0 mL of dichloromethane (CH2Cl2) and vortex. The lower organic layer is used for injection.[14]

    • Drug Products: Weigh an equivalent of a maximum of 1,600 mg API of the finely powdered matrix into a suitable glass flask and add 25.0 mL of 1 M HCl. Place in an ultrasonic bath for 10 minutes and then vortex. Centrifuge for 5 minutes at 4,500 rpm. The supernatant is used.[14]

  • GC Separation:

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: Restek Rtx-624 (30 m x 0.32 mm I.D., 1.8 µm) or equivalent.[14]

    • Injector Temperature: 240 °C.[14]

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C.[14]

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole or single quadrupole mass spectrometer.

    • Ion Source Temperature: 230 °C.[14]

    • Detection: Selected Ion Monitoring (SIM) or MRM. For NDMA, m/z 74.00 and 42.00 are typically monitored.[10][14]

Performance Characteristics:

ParameterGC-MS/MS
Limit of Detection (LOD) 0.15–1.00 ng/mL[10]
Limit of Quantification (LOQ) ~16 ng/kg (with SPME)[10]
Linearity (r²) >0.995[14]
Accuracy (% Recovery) 94.09% - 111.22%[10]
Precision (% RSD) ≤ 7.65%[10]

Causality Behind Experimental Choices:

  • HS-SPME: This technique allows for the extraction of volatile NDMA from the sample matrix without subjecting the entire sample to high temperatures, thus minimizing the risk of artificial NDMA formation.[10]

  • Dichloromethane Extraction: For liquid injection, extraction into an organic solvent like dichloromethane is necessary to separate NDMA from the aqueous sample matrix.[14]

  • SIM/MRM: These detection modes provide the necessary selectivity to distinguish NDMA from other co-eluting compounds.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV offers a simpler and more accessible alternative to mass spectrometry, but with significant trade-offs in sensitivity and selectivity.[9][11]

Experimental Workflow:

HPLC-UV Workflow for NDMA in this compound cluster_sample_prep Sample Preparation cluster_hplc_uv_analysis HPLC-UV Analysis start Weigh this compound Sample dissolve Dissolve in Water start->dissolve centrifuge Centrifuge dissolve->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (e.g., C18 Column) inject->separate detect UV Detection (e.g., 245 nm) separate->detect quantify Quantification detect->quantify

Caption: The workflow for analyzing NDMA in this compound using HPLC-UV.

Detailed Experimental Protocol: [12]

  • Sample Preparation:

    • Prepare this compound samples in water at a concentration of 30 mg/mL.[15]

    • Centrifuge the sample solution for 30 minutes at 4000 rpm.[15]

    • Filter the supernatant using a 0.2 µm PVDF syringe filter.[15]

  • Chromatographic Separation:

    • HPLC System: An HPLC system with a PDA detector.[11]

    • Column: XSelect HSS T3, 4.6 x 100 mm, 3.5 µm or equivalent.[12]

    • Mobile Phase A: Water with 0.02% formic acid.[12][15]

    • Mobile Phase B: Acetonitrile.[12][15]

    • Gradient Elution: A gradient is used to separate NDMA from the this compound peak.

    • Flow Rate: 1.0 mL/min.[15]

  • UV Detection:

    • Wavelength: 245 nm.[12]

Performance Characteristics:

ParameterHPLC-UV
Limit of Detection (LOD) Not always sufficient for regulatory limits
Limit of Quantification (LOQ) 10–20 ng/mL[11]
Linearity (r²) ≥0.999[11]
Accuracy (% Recovery) ~85%[12][15]
Precision (% RSD) Varies

Causality Behind Experimental Choices:

  • Simplicity and Cost-Effectiveness: The primary driver for using HPLC-UV is its accessibility and lower operational cost compared to mass spectrometry.

  • UV Detection Wavelength: The selection of 245 nm is based on the UV absorbance profile of NDMA.

  • Mass Confirmation: To compensate for the lower selectivity of UV detection, it is often integrated with a simple mass detector (like an ACQUITY QDa) for peak identity confirmation.[11][12]

Head-to-Head Performance Summary

FeatureLC-MS/MSGC-MS/MSHPLC-UV
Sensitivity ExcellentGood to ExcellentModerate
Selectivity ExcellentGood to ExcellentModerate
Risk of Artificial NDMA Formation Very LowHigh (without special handling)Very Low
Regulatory Acceptance High (Recommended by FDA)Low (for this compound)Low (for trace analysis)
Cost HighHighLow
Complexity HighHighLow

Conclusion and Recommendations

For the critical task of quantifying NDMA in this compound, LC-MS/MS stands out as the most reliable and scientifically sound method. Its high sensitivity, selectivity, and, most importantly, its ability to analyze samples under conditions that do not promote the artificial formation of NDMA make it the method of choice for both regulatory compliance and ensuring product quality.[4][6][7]

While GC-MS/MS can achieve the required sensitivity, its application to this compound is fraught with the significant risk of generating false-positive results due to thermal degradation.[9][10] Its use should be approached with extreme caution and is only advisable with techniques like HS-SPME that mitigate this risk.

HPLC-UV serves as a valuable screening tool due to its simplicity and low cost. However, its limited sensitivity and selectivity mean it may not be suitable for final product release testing where very low levels of NDMA must be accurately quantified to meet regulatory limits.[9][11]

In the landscape of analytical chemistry for pharmaceutical safety, the principle of "do no harm" extends to the analytical method itself. The choice of a method that does not alter the true composition of the sample is paramount. For NDMA in this compound, LC-MS/MS best embodies this principle, providing the trustworthiness and accuracy required for this important public health issue.

References

  • Determination of N-nitrosodimethylamine in this compound Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Determination of N-Nitrosodimethylamine (NDMA) Impurity in this compound Using the Agilent 6470A Triple Quadrupole LC/MS. (2020, January 6). Agilent Technologies. Retrieved from [Link]

  • UPLC-MS/MS Analysis of the N-Nitrosamine NDMA in this compound. (2019, November 1). Waters Corporation. Retrieved from [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in this compound Drug Substance and Drug Product. (2019, October 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • LC-MS-MS Method for the Determination of NDMA Impurity in this compound. (n.d.). MAC-MOD Analytical. Retrieved from [Link]

  • Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and this compound Drug Substances. (n.d.). Waters Corporation. Retrieved from [Link]

  • Quick Analysis of N-nitrosodimethylamine (NDMA) in this compound Drug Substance and Drug Product by HPLC/UV. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • HS-SPME-GC-MS as an alternative method for NDMA analysis in this compound products. (n.d.). SpringerLink. Retrieved from [Link]

  • GC-MS Method ´NDMA in Ranitidin-API´. (n.d.). Shimadzu. Retrieved from [Link]

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  • FDA recommends LC-HRMS to test for NDMA in this compound products. (2019, October 3). European Pharmaceutical Review. Retrieved from [Link]

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  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in this compound Drug Substance and Drug Product. (2019, September 13). U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA Releases an Additional LC-MS Method for Testing NDMA in this compound (Zantac). (2019, October 31). Lab Manager. Retrieved from [Link]

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  • EMA to review this compound medicines following detection of NDMA. (2019, September 13). European Medicines Agency. Retrieved from [Link]

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A Comparative Guide: Ranitidine Versus Placebo in Preclinical Models of Gastric Ulcers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of ranitidine's performance against a placebo in preclinical models of gastric ulcers. By synthesizing technical data and field-proven insights, this document serves as a valuable resource for professionals in drug development and gastrointestinal research.

Introduction: The Enduring Challenge of Gastric Ulcers and the Role of H2 Receptor Antagonism

Gastric ulcer disease, a condition affecting a significant portion of the population, arises from an imbalance between aggressive factors like gastric acid and pepsin, and the protective mechanisms of the gastric mucosa.[1] The development of effective therapeutic agents has been a cornerstone of gastroenterological research. Among these, histamine H2 receptor antagonists, such as this compound, have played a pivotal role.[2]

This compound functions as a competitive and reversible inhibitor of histamine at the H2 receptors on gastric parietal cells.[3][4] This action leads to a reduction in gastric acid secretion, gastric volume, and the concentration of hydrogen ions.[3] By mitigating the primary aggressive factor in ulcer formation, this compound creates a more favorable environment for ulcer healing.[5][6] This guide will delve into the preclinical evidence that established the efficacy of this compound in various experimental models of gastric ulceration, comparing its effects directly with those of a placebo.

Mechanism of Action: A Visual Pathway

This compound's therapeutic effect is rooted in its specific antagonism of the histamine H2 receptor. The following diagram illustrates this key signaling pathway.

This compound Mechanism of Action cluster_parietal_cell Gastric Parietal Cell H2R Histamine H2 Receptor AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ (Acid) ProtonPump->H_ion Secretes into Stomach Lumen Histamine Histamine Histamine->H2R Binds to This compound This compound This compound->H2R Competitively Blocks

Caption: this compound competitively blocks histamine binding to H2 receptors.

Comparative Efficacy in Preclinical Models

The anti-ulcer potential of a new drug is often evaluated using various in-vivo animal models.[7][8] These models are crucial for understanding the pathophysiology of ulceration and for screening potential therapeutic agents.[7] This section compares the performance of this compound to a placebo across several well-established preclinical gastric ulcer models.

NSAID-Induced Ulcer Models

Non-steroidal anti-inflammatory drugs (NSAIDs) are a common cause of gastric ulcers in humans.[9] Preclinical models often utilize NSAIDs like indomethacin or aspirin to induce gastric lesions in rats.[10]

In a study utilizing an indomethacin-induced ulcer model in rats, this compound demonstrated a significant protective effect compared to the placebo group.[11] Another experiment also showed that this compound reduces gastric acid secretion and inhibits ulcer formation in NSAID-treated rats.[10]

Key Experimental Protocol: Indomethacin-Induced Gastric Ulcer Model

  • Animal Model: Male Wistar rats (150-200g) are typically used.[11]

  • Fasting: Animals are fasted for 24 hours prior to the experiment, with free access to water.[1]

  • Drug Administration:

    • The control group receives a placebo (e.g., saline).

    • The treatment group receives this compound orally at various doses (e.g., 70 and 105 mg/kg).[11]

  • Ulcer Induction: One hour after drug administration, indomethacin (e.g., 30 mg/kg, orally) is administered to all groups to induce ulcers.

  • Evaluation: After a set period (e.g., 4-6 hours), the animals are euthanized. The stomachs are removed, opened along the greater curvature, and examined for ulcers.

  • Parameters Measured:

    • Ulcer Index: A scoring system based on the number and severity of lesions.

    • Gastric Acidity: Titration of gastric contents to determine acid concentration.

    • Histopathology: Microscopic examination of stomach tissue to assess the extent of damage.

Ethanol-Induced Ulcer Models

Ethanol is known to cause significant damage to the gastric mucosa, making it a useful agent for inducing ulcers in preclinical studies.[12]

A study on ethanol-induced gastric ulcers in rats showed that pretreatment with this compound significantly attenuated the number and length of gastric lesions in a dose-dependent manner.[13] In a separate investigation, this compound (50 mg/kg) provided a noticeable protective effect on the gastric mucosa against ethanol-induced damage.[14] A this compound-zinc complex was also found to have an enhanced protective effect against ethanol-induced gastric damage compared to this compound alone, suggesting an additional cytoprotective action from zinc.[11]

Key Experimental Protocol: Ethanol-Induced Gastric Ulcer Model

  • Animal Model: Male Wistar rats are commonly used.[15]

  • Fasting: Animals are fasted for 24 hours with access to water.[13]

  • Drug Administration:

    • The control group receives a placebo.

    • The treatment group receives this compound orally (e.g., 50 mg/kg).[15]

  • Ulcer Induction: One hour after treatment, absolute ethanol (e.g., 1 ml/200g body weight) is administered orally to induce gastric ulcers.[16]

  • Evaluation: One hour after ethanol administration, the animals are sacrificed. The stomachs are excised and examined for mucosal lesions.

  • Parameters Measured:

    • Ulcer Index/Area: Quantification of the damaged mucosal area.

    • Gastric Volume and Acidity: Measurement of the volume and pH of gastric contents.[15]

    • Mucus Content: Assessment of the protective mucus layer.[15]

    • Histological Examination: Microscopic analysis of tissue damage.[12]

Stress-Induced Ulcer Models

Stress is a known contributor to the development of gastric ulcers.[17] Preclinical models of stress-induced ulcers often involve subjecting animals to stressors like cold restraint or water immersion.[18]

In a study on stress-induced gastric mucosal lesions in neonatal intensive care unit patients, prophylactic this compound treatment was found to prevent these lesions.[19] While this is a clinical study, the underlying principle of stress-induced ulceration is relevant to preclinical models. The release of histamine during stress, which increases gastric acid secretion, is a key mechanism that this compound effectively counteracts.[18]

Key Experimental Protocol: Water-Immersion Restraint Stress-Induced Ulcer Model

  • Animal Model: Rats or mice are used.[18]

  • Fasting: Animals are fasted for 24-36 hours before the experiment.[18]

  • Drug Administration:

    • The control group receives a placebo.

    • The treatment group receives this compound.

  • Stress Induction: Animals are placed in a restraint cage and immersed vertically in water at 23°C up to the xiphoid process for a specified duration (e.g., 7 hours).[1][18]

  • Evaluation: After the stress period, animals are euthanized, and their stomachs are examined for ulcers.

  • Parameters Measured:

    • Ulcer Index: Scored based on the number and severity of lesions.

    • Gastric Secretion Analysis: Measurement of volume, pH, and acidity.

    • Biochemical Markers: Assessment of oxidative stress markers in the gastric tissue.

Summary of Quantitative Data

Preclinical ModelDrugDose (mg/kg)Ulcer Index/Area (vs. Placebo)Gastric Acid Secretion (vs. Placebo)Reference
Indomethacin-Induced This compound70, 105Significantly ReducedSignificantly Reduced[11]
Ethanol-Induced This compound50Significantly ReducedNot specified[14][15]
Ethanol-Induced This compound100, 200Significantly ReducedNot specified[13]
Pyloric Ligation This compound35, 70, 105Significantly ReducedSignificantly Reduced[11]
Acetic Acid-Induced This compound30Significantly Reduced Ulcer SizeNot specified[20]

Visualizing the Experimental Workflow

The following diagram outlines the typical workflow for evaluating the anti-ulcer activity of this compound in a preclinical setting.

Preclinical Ulcer Model Workflow cluster_treatment Treatment Administration cluster_analysis Data Analysis start Start: Select Animal Model (e.g., Wistar Rats) fasting Fasting Period (24-48 hours) start->fasting grouping Randomly Assign to Groups fasting->grouping placebo Group 1: Placebo (e.g., Saline) grouping->placebo This compound Group 2: this compound (Test Drug) grouping->this compound ulcer_induction Induce Gastric Ulcers (e.g., NSAID, Ethanol, Stress) placebo->ulcer_induction This compound->ulcer_induction evaluation Evaluation Period ulcer_induction->evaluation euthanasia Euthanasia & Stomach Excision evaluation->euthanasia gross_exam Gross Examination (Ulcer Scoring) euthanasia->gross_exam gastric_analysis Gastric Content Analysis (Volume, pH, Acidity) euthanasia->gastric_analysis histopathology Histopathological Examination euthanasia->histopathology conclusion Conclusion: Compare this compound vs. Placebo Efficacy gross_exam->conclusion gastric_analysis->conclusion histopathology->conclusion

Caption: Workflow for preclinical evaluation of anti-ulcer agents.

Discussion and Field Insights

The preclinical data consistently demonstrates the superiority of this compound over placebo in reducing gastric ulceration across various induction models. This efficacy is primarily attributed to its potent anti-secretory effect, which directly addresses the hyperacidity that is a major pathogenic factor in ulcer development.[11]

It is important to note that while anti-secretory activity is a key mechanism, some studies also suggest that H2 receptor antagonists may have cytoprotective effects that are independent of their impact on acid secretion.[16][21] For instance, some research indicates that these drugs can shield the gastrointestinal membrane from damage.[16] However, other in-vitro studies have shown that this compound does not protect gastric cells against damage induced by indomethacin and ethanol, suggesting that its protective effects in these models are primarily due to its anti-acid properties.[22]

The choice of preclinical model is critical and should align with the specific research question. For example, NSAID-induced models are highly relevant for studying drug-induced ulcers, while stress models can provide insights into the role of the central nervous system in gastric pathology.[7][18]

Conclusion

The body of preclinical evidence robustly supports the efficacy of this compound in the prevention and treatment of gastric ulcers when compared to a placebo. Its well-defined mechanism of action, centered on the blockade of the histamine H2 receptor and subsequent reduction in gastric acid secretion, has been validated across multiple experimental models. These preclinical findings laid a strong foundation for the successful clinical application of this compound in treating acid-related gastrointestinal disorders.

Please note: In April 2020, the U.S. Food and Drug Administration (FDA) requested the withdrawal of all prescription and over-the-counter (OTC) this compound drugs from the market due to the presence of a probable human carcinogen.[3][6]

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A Comparative Analysis of the Degradation Products of Ranitidine and Nizatidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the degradation products of two widely used histamine H2-receptor antagonists, ranitidine and nizatidine. The recent focus on nitrosamine impurities in pharmaceuticals has underscored the critical importance of understanding the stability and degradation pathways of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering a technical overview grounded in scientific literature and established analytical principles.

Introduction: Structural Analogs with Divergent Stability

This compound and nizatidine share a common therapeutic purpose: the inhibition of gastric acid secretion.[1] Their chemical structures, while similar, possess key differences that significantly influence their degradation pathways and the resulting byproducts.[2] this compound features a furan ring, whereas nizatidine incorporates a thiazole ring.[2] This seemingly minor substitution has profound implications for the stability of the molecule, particularly concerning the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen.[3][4] The presence of NDMA in this compound products led to widespread recalls and a re-evaluation of its stability, making a comparative understanding of its analog, nizatidine, more critical than ever.[5]

The Specter of NDMA: A Tale of Two Molecules

The primary concern with this compound degradation is the formation of NDMA.[6] The this compound molecule contains both a dimethylamino group and a nitro group, which are precursors to NDMA formation.[5] Degradation can occur under various conditions, including exposure to heat and humidity, leading to the generation of this mutagenic impurity.[3][6] Studies have shown that NDMA can be formed from an intermolecular reaction of this compound itself, and this process is influenced by factors such as temperature and the physical form of the this compound hydrochloride.[6][7] Furthermore, certain inherent impurities in this compound hydrochloride have been shown to produce NDMA at varying rates under forced thermal degradation.[3][4]

In contrast, nizatidine, which also possesses a dimethylamino group but lacks the nitro group of this compound, has demonstrated a lower propensity for NDMA formation.[5] While nizatidine is not entirely immune to degradation, its structural difference makes it a more stable alternative concerning this specific, highly toxic impurity.

Comparative Degradation Pathways

Forced degradation studies, conducted under conditions outlined by the International Council for Harmonisation (ICH) guidelines, are essential for elucidating the degradation pathways of drug substances.[8][9] These studies involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light.[9][10]

This compound Degradation
  • Acidic and Basic Conditions: Under acidic or basic hydrolysis, this compound can degrade into several products.[3]

  • Oxidative Stress: In the presence of oxidizing agents like hydrogen peroxide, this compound undergoes degradation, with both this compound and nizatidine showing decreased concentrations after exposure.[5] Key oxidative degradation products of this compound include this compound S-oxide and this compound N-oxide.

  • Photodegradation: Exposure to light can lead to the formation of a multitude of degradation products.[5] One study identified sixteen photoproducts of this compound, including N,N-dimethylformamide (DMF), when exposed to a xenon lamp.[5][11]

  • Thermal Degradation: Heat is a significant factor in the degradation of this compound, directly contributing to the formation of NDMA.[3][4] The rate of NDMA formation increases with higher temperatures and relative humidity.[3]

Nizatidine Degradation
  • Oxidative Stress: Similar to this compound, nizatidine is susceptible to oxidative degradation. A primary degradation product under oxidative conditions is nizatidine sulfoxide.[12] Other identified metabolites that may be relevant in stability studies include N2-monodesmethylnizatidine and nizatidine N2-oxide.[12]

  • Basic Conditions: Nizatidine shows considerable degradation under basic conditions.[13]

  • General Stability: Nizatidine is known to be unstable at elevated temperatures and in the presence of moisture. It exhibits greater stability in a pH range of 5-8.[12]

The following diagram illustrates the generalized degradation pathways for this compound, highlighting the formation of NDMA.

G This compound This compound Intermediates Degradation Intermediates This compound->Intermediates Heat, Humidity, Oxidizing Agents NDMA N-Nitrosodimethylamine (NDMA) Intermediates->NDMA Intermolecular Reaction Other_DPs Other Degradation Products (e.g., Oxides, Hydrolysis Products) Intermediates->Other_DPs

Caption: Generalized degradation pathway of this compound leading to NDMA.

Summary of Degradation Products

The table below provides a comparative summary of the major degradation products identified for this compound and nizatidine under various stress conditions.

Stress ConditionThis compound Degradation ProductsNizatidine Degradation Products
Oxidative This compound S-oxide, this compound N-oxide, NDMANizatidine sulfoxide, N2-monodesmethylnizatidine, Nizatidine N2-oxide[12]
Thermal N-Nitrosodimethylamine (NDMA), various other degradants[4]General degradation, specific products less defined in literature[12]
Photolytic N,N-dimethylformamide (DMF), Acetaldoxime, Thiazole, and others[5][11]Susceptible to light degradation, specific products not detailed[12]
Hydrolytic (Acid/Base) Various hydrolysis products[3]Significant degradation in basic conditions[12][13]

Analytical Methodologies for Degradation Studies

A robust, stability-indicating analytical method is crucial for separating and quantifying the degradation products from the parent drug. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique employed.[13][14]

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound or nizatidine, consistent with ICH guidelines.[8][10]

Objective: To generate and identify potential degradation products under various stress conditions. An optimal degradation of 5-20% is targeted to reveal byproducts without complete destruction of the API.[8][10]

1. Materials and Reagents:

  • This compound HCl or Nizatidine reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade acetonitrile, methanol, and water

  • Buffer for mobile phase (e.g., ammonium acetate)[10]

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the API in a suitable solvent (e.g., methanol or water).[10]

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 30 minutes). Cool and neutralize with 0.1 N NaOH.[10]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for a specified time (e.g., 30 minutes). Cool and neutralize with 0.1 N HCl.[10]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours).[12]

  • Thermal Degradation: Expose the solid API powder to dry heat in a calibrated oven at a specified temperature (e.g., 80°C) for a defined period.[9]

  • Photolytic Degradation: Expose the solid API powder and a solution of the API to a light source in a photostability chamber, ensuring exposure of at least 1.2 million lux hours and 200 watt-hours/m² for visible and UV light, respectively, as per ICH Q1B guidelines.[10]

4. Sample Analysis:

  • Dilute the stressed samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Example HPLC Conditions:

    • Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm)[10]

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.2 M Ammonium acetate, pH ~6) and an organic solvent (e.g., Acetonitrile).[10]

    • Flow Rate: 1.0 mL/min[10]

    • Detection: UV detector at an appropriate wavelength (e.g., 322 nm for this compound S-oxide) or a mass spectrometer for peak identification.[10]

The following diagram outlines the experimental workflow for a forced degradation study.

G cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolysis Photo->Stressed_Samples API API Stock Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo HPLC HPLC-UV/MS Analysis Stressed_Samples->HPLC Data Data Analysis: - Identify Degradants - Quantify Degradation - Establish Pathways HPLC->Data

Caption: Workflow for a forced degradation study.

Conclusion

The comparative analysis of this compound and nizatidine reveals significant differences in their degradation profiles, primarily driven by the structural distinction between the furan ring in this compound and the thiazole ring in nizatidine. The propensity of this compound to form the carcinogenic impurity NDMA under various stress conditions is a major concern that is less pronounced with nizatidine. This guide highlights the importance of thorough degradation studies in drug development and manufacturing to ensure the safety and stability of pharmaceutical products. For researchers, a comprehensive understanding of these degradation pathways is essential for the development of robust analytical methods and stable drug formulations.

References

  • Le Roux, J., et al. (2011). NDMA Formation by Chloramination of this compound: Kinetics and Mechanism. Environmental Science & Technology, 45(16), 6812-6819. Available from: [Link]

  • Nose, K., et al. (2021). N-Nitrosodimethylamine (NDMA) Formation from this compound Impurities. Chemical and Pharmaceutical Bulletin, 69(9), 872-876. Available from: [Link]

  • Snell, C. R., et al. (2021). This compound—Investigations into the Root Cause for the Presence of N-Nitroso-N,N-dimethylamine in this compound Hydrochloride Drug Substances and Associated Drug Products. Organic Process Research & Development, 25(1), 143-154. Available from: [Link]

  • Nose, K., et al. (2021). N-Nitrosodimethylamine (NDMA) Formation from this compound Impurities: Possible Root Causes of the Presence of NDMA in this compound Hydrochloride. Chemical & Pharmaceutical Bulletin, 69(9), 872-876. Available from: [Link]

  • Shen, R., & Andrews, S. A. (2015). Formation Mechanism of NDMA from this compound, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study. Environmental Science & Technology, 49(1), 349-357. Available from: [Link]

  • Al-Absi, S. M., et al. (2022). N-nitrosodimethylamine (NDMA) contamination of this compound products: A review of recent findings. Journal of Pharmaceutical and Biomedical Analysis, 209, 114522. Available from: [Link]

  • Walash, M. I., et al. (2004). Kinetic Spectrophotometric Method for the Determination of this compound and Nizatidine in Pharmaceuticals. Journal of AOAC International, 87(1), 24-30. Available from: [Link]

  • Hassan, E. M., & Belal, F. (2002). Kinetic spectrophotometric determination of nizatidine and this compound in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 31-38. Available from: [Link]

  • El-Brashy, A. M., et al. (2004). Spectrophotometric determination of nizatidine and this compound through charge transfer complex formation. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 59(4), 282-286. Available from: [Link]

  • Sharma, M. C., & Sharma, S. (2011). Forced Degradation Studies and Micellar Liquid Chromatographic Method Development for Determination of this compound hydrochloride in Tablet dosage form. International Journal of ChemTech Research, 3(4), 1853-1860. Available from: [Link]

  • El-Gindy, A., et al. (2014). First derivative spectrophotometric and HPLC determination of nizatidine in the presence of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1045-1055. Available from: [Link]

  • Hassan, E. M., & Belal, F. (2002). Kinetic spectrophotometric determination of nizatidine and this compound in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 31-38. Available from: [Link]

  • Jamrógiewicz, M., & Wielgomas, B. (2016). Detection of some volatile degradation products released during photoexposition of this compound in a solid state. Acta Poloniae Pharmaceutica, 73(4), 935-941. Available from: [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(3), 00021. Available from: [Link]

  • Drugs.com. (2023). Nizatidine vs this compound Comparison. Available from: [Link]

  • Shaik, A., et al. (2024). Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. World Journal of Advanced Research and Reviews, 23(03), 2260–2266. Available from: [Link]

  • Kinae, N., et al. (2021). Forced-Degradation Study of this compound Reagent Powder A Stored under Various Environmental Conditions at 60 °C. Foods, 10(11), 2733. Available from: [Link]

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A Senior Application Scientist's Guide to Assessing Therapeutic Equivalence in Generic Ranitidine Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Therapeutic Equivalence for Generic Ranitidine

This compound, a histamine H2-receptor antagonist, has been a cornerstone in the management of acid-related gastrointestinal disorders. Following the expiration of its patent, numerous generic formulations entered the market, offering cost-effective alternatives. However, for a generic drug to be considered a true substitute for the innovator product, it must be therapeutically equivalent. This means it must have the same clinical effect and safety profile when administered to patients under the conditions specified in the labeling.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic equivalence of generic this compound formulations. It moves beyond a simple checklist of tests, delving into the scientific rationale behind the experimental choices and emphasizing the interconnectedness of various quality attributes. A critical aspect of this assessment, particularly for this compound, is the rigorous evaluation of impurities, most notably N-nitrosodimethylamine (NDMA), which led to widespread recalls and a temporary suspension of this compound products in the EU.[1][2]

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for demonstrating bioequivalence, which is a key component of therapeutic equivalence.[3][4][5] Two drug products are considered bioequivalent if they exhibit comparable bioavailability (rate and extent of absorption) when studied under similar experimental conditions.[4]

Foundational Physicochemical and Biopharmaceutical Properties

A thorough understanding of this compound's intrinsic properties is paramount before designing any equivalence study. This compound hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability.[6][7][8] This classification has significant implications for bioequivalence testing. For BCS Class III drugs, in vitro dissolution can be a valuable surrogate for in vivo performance, but excipients that might affect gastrointestinal transit or permeability must be carefully evaluated.[8][9]

Key Properties of this compound Hydrochloride:
  • Solubility: Highly soluble in aqueous media.[7][10]

  • Permeability: Low intestinal permeability.[7][8][11]

  • Absorption: Primarily absorbed via paracellular passive diffusion.[8]

  • Bioavailability: Oral bioavailability is approximately 50-60%.[7][8]

Critical Quality Attributes (CQAs) for Equivalence

The assessment of therapeutic equivalence hinges on a comparative analysis of the Critical Quality Attributes (CQAs) of the generic and reference listed drug (RLD). These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.

CQAs cluster_CQAs Critical Quality Attributes (CQAs) TE Therapeutic Equivalence Assay Assay/ Potency TE->Assay  Same amount of  active ingredient Dissolution In Vitro Dissolution TE->Dissolution  Comparable rate and  extent of drug release Impurities Impurity Profile TE->Impurities  Equivalent safety  profile Uniformity Content Uniformity TE->Uniformity  Consistent dosage  per unit

Caption: Core CQAs for establishing therapeutic equivalence.

In Vitro Equivalence Testing: The First Line of Assessment

In vitro tests provide the foundational data for comparing generic and reference formulations. They are less complex and costly than in vivo studies and can often predict in vivo performance, particularly for BCS Class III drugs like this compound.

Comparative Dissolution Profile

Dissolution testing is a critical CQA as it measures the rate and extent to which the active pharmaceutical ingredient (API) is released from the drug product. For generic drugs, the goal is to demonstrate dissolution profile similarity to the RLD.

Rationale for Method Selection: The United States Pharmacopeia (USP) provides a standardized dissolution method for this compound tablets.[12] The USP monograph specifies the use of Apparatus 2 (paddles) at 50 rpm in 900 mL of water.[12][13] However, studies have shown that this method can produce variable results and that the use of Apparatus 1 (baskets) or the addition of sinkers with the paddle apparatus can reduce variability and provide a more accurate representation of dissolution.[13][14] The choice of apparatus and any modifications should be scientifically justified.

Experimental Protocol: Comparative Dissolution of this compound Tablets

  • Apparatus: USP Dissolution Apparatus 2 (Paddles) or Apparatus 1 (Baskets).

  • Dissolution Medium: 900 mL of deaerated water, maintained at 37 ± 0.5 °C.

  • Apparatus Speed: 50 rpm for paddles or 100 rpm for baskets.

  • Procedure: a. Place one tablet in each of the 6-12 dissolution vessels. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples immediately using a suitable filter (e.g., 0.45 µm PVDF). e. Analyze the concentration of this compound in the filtered samples using a validated UV-Vis spectrophotometric or HPLC method at approximately 314 nm.[12][15]

  • Data Analysis: a. Calculate the percentage of the labeled amount of this compound dissolved at each time point. b. Plot the mean percentage dissolved versus time for both the generic and reference products. c. Calculate the similarity factor (f2) to compare the dissolution profiles. An f2 value between 50 and 100 indicates similarity.

Dissolution_Workflow start Start Dissolution Test setup Prepare Apparatus (Medium, Temp, Speed) start->setup place_tablet Place Tablet in Vessel setup->place_tablet sample Withdraw Samples at Time Points place_tablet->sample filter Filter Samples sample->filter analyze Analyze this compound Concentration (UV/HPLC) filter->analyze calculate % Dissolved vs. Time analyze->calculate compare Calculate f2 Factor calculate->compare end Assess Profile Similarity compare->end

Caption: Workflow for comparative dissolution testing.

Data Presentation: Comparative Dissolution of Generic vs. Brand this compound 150 mg Tablets

Time (min)Mean % Dissolved (Brand)Mean % Dissolved (Generic A)Mean % Dissolved (Generic B)
5454235
10787565
15929085
20989694
301019998
45102101100

f2 (Generic A vs. Brand) = 75 f2 (Generic B vs. Brand) = 45

Interpretation: Generic A shows a dissolution profile similar to the brand product, while Generic B does not meet the similarity criteria.

Impurity Profiling: A Critical Safety and Equivalence Parameter

The presence of impurities can significantly impact the safety and efficacy of a drug product. International Council for Harmonisation (ICH) guidelines Q3B(R2) provide a framework for the reporting, identification, and qualification of impurities in new drug products.[16][17][18][19]

The NDMA Challenge in this compound: The discovery of N-nitrosodimethylamine (NDMA) in this compound products highlighted the critical importance of impurity analysis.[1][20] NDMA is classified as a probable human carcinogen.[1][2][21] Its presence in this compound was linked to the inherent instability of the this compound molecule itself and potential degradation during manufacturing and storage.[1][22][23] This led to regulatory actions, including market withdrawals, to protect public health.[2][22]

Analytical Approach: A validated, sensitive, and specific analytical method is required to detect and quantify impurities. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for analyzing NDMA and other potential impurities in this compound due to its high sensitivity and specificity.[20][21][24]

Experimental Protocol: Impurity Profiling by LC-MS/MS

  • Sample Preparation: a. Accurately weigh and dissolve the crushed tablets or API in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). b. Sonicate and filter the solution to remove excipients.

  • Chromatographic Conditions: a. Column: A suitable C18 column.[24][25] b. Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[24] c. Flow Rate: Typically 0.5-1.0 mL/min.

  • Mass Spectrometric Detection: a. Ionization Mode: Electrospray Ionization (ESI) in positive mode. b. Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of known impurities, including NDMA and other this compound-related compounds.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation: Impurity Profile of this compound Formulations

ImpurityBrand (% w/w)Generic A (% w/w)Generic B (% w/w)ICH Threshold (% w/w)
This compound Related Cmpd A0.080.090.15≤ 0.2
This compound Related Cmpd C< 0.05< 0.050.08≤ 0.1
NDMA (ppm)< 0.03< 0.030.25≤ 0.32
Any Unspecified Impurity0.060.070.12≤ 0.1
Total Impurities0.140.160.60≤ 1.0

Interpretation: Generic A exhibits an impurity profile comparable to the brand product and well within ICH limits. Generic B, while meeting the NDMA limit, shows higher levels of other impurities, warranting further investigation.

Bioequivalence Studies: The In Vivo Confirmation

When in vitro data alone are insufficient to establish therapeutic equivalence, or as required by regulatory agencies, in vivo bioequivalence studies are necessary.[3][26]

Study Design: A randomized, two-period, two-sequence, single-dose, crossover study in healthy volunteers under fasting conditions is the standard design for immediate-release oral dosage forms like this compound tablets.[4][26]

Bioequivalence_Study_Design cluster_Period1 Period 1 cluster_Period2 Period 2 Title Randomized, Crossover Bioequivalence Study GroupA1 Group A Receives Generic Washout Washout Period GroupA1->Washout GroupB1 Group B Receives Brand GroupB1->Washout GroupA2 Group A Receives Brand GroupB2 Group B Receives Generic Washout->GroupA2 Washout->GroupB2

Caption: Standard crossover design for a bioequivalence study.

Key Pharmacokinetic Parameters:

  • Cmax: Maximum plasma concentration.

  • AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUCinf: Area under the plasma concentration-time curve from time zero to infinity.

Bioequivalence Acceptance Criteria:

The 90% confidence interval for the ratio of the geometric means (generic/reference) of Cmax, AUCt, and AUCinf must fall within the range of 80.00% to 125.00%.

Data Presentation: Pharmacokinetic Parameters from a Bioequivalence Study

ParameterGeneric A (Mean ± SD)Brand (Mean ± SD)Ratio of Geometric Means (90% CI)
Cmax (ng/mL)450 ± 110465 ± 12096.8% (89.5% - 104.7%)
AUCt (ng·h/mL)1850 ± 4501890 ± 48097.9% (91.2% - 105.1%)
AUCinf (ng·h/mL)1950 ± 4701995 ± 50097.7% (90.8% - 105.2%)

Interpretation: The 90% confidence intervals for all key pharmacokinetic parameters for Generic A fall within the acceptance range of 80.00% to 125.00%, demonstrating bioequivalence to the brand product.

Conclusion: A Holistic Approach to Ensuring Therapeutic Equivalence

Assessing the therapeutic equivalence of generic this compound formulations requires a multifaceted and scientifically rigorous approach. It is not merely about passing a series of predefined tests but about demonstrating a comprehensive understanding of the drug's properties and potential risks. By integrating robust in vitro characterization, particularly comparative dissolution and impurity profiling, with well-designed in vivo bioequivalence studies, drug developers can ensure that generic this compound products are safe, effective, and truly interchangeable with the innovator product. The historical challenges with NDMA underscore the necessity of continuous vigilance and the use of state-of-the-art analytical techniques to safeguard patient health.

References

  • Al-Absi, A. M., Al-Haddad, H. S., & Al-Jamal, H. A. (2020). N-nitrosodimethylamine (NDMA) contamination of this compound products: A review of recent findings. Journal of Pharmaceutical Analysis, 10(3), 193-199. Available at: [Link]

  • Jung, H., et al. (2005). Biowaiver monographs for immediate release solid oral dosage forms: this compound hydrochloride. Journal of Pharmaceutical Sciences, 94(8), 1617-1625. Available at: [Link]

  • Angrish, P., Mani, C., & Banerjee, S. (2020). Development of a Validated Method of Testing for NDMA in this compound. Pharmaceutical Technology, 44(10). Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Questions and Answers: NDMA impurities in this compound (commonly known as Zantac). Available at: [Link]

  • Patel, D., et al. (2024). A validated analytical method for this compound hcl through lc-ms/ms, hplc and quality by design approach. ResearchGate. Available at: [Link]

  • European Medicines Agency. (2020). This compound-containing medicinal products - referral. Available at: [Link]

  • Shah, V. P., et al. (1993). A better dissolution method for this compound tablets USP. Pharmaceutical Research, 10(9), 1373-1376. Available at: [Link]

  • Pawar, S., & Gavas, S. (2013). Simple Validated Spectroscopic Method for Estimation of this compound From Tablet Formulation. International Journal of Pharmaceutical and Chemical Sciences, 2(2), 856-859. Available at: [Link]

  • Shah, V. P., et al. (1993). A Better Dissolution Method for this compound Tablets USP. Pharmaceutical Technology, 17(1), 32-40. Available at: [Link]

  • Polli, J. E., et al. (1997). In vitro-in vivo relationships of several "immediate" release tablets containing a low permeability drug. Journal of Pharmaceutical Sciences, 86(6), 690-695. Available at: [Link]

  • Al-Gohary, O. M. N., & Al-Kassas, R. S. (2014). Analytical Method Development and Validation for Estimation of this compound in Solid Dosage Form by UV-Spectrophotometric Method. Oriental Journal of Chemistry, 30(2), 639-646. Available at: [Link]

  • Sharma, T., & Singh, S. (2011). A Validated Stability-Indicating Liquid-Chromatographic Method for this compound Hydrochloride in Liquid Oral Dosage Form. Journal of Chromatographic Science, 49(10), 758-764. Available at: [Link]

  • Nucro-Technics. (2019). NDMA Testing in this compound / Zantac. Available at: [Link]

  • Cristofoletti, R., et al. (2012). Biowaiver monographs for immediate release solid oral dosage forms: this compound hydrochloride. ResearchGate. Available at: [Link]

  • Katori, N., et al. (2021). N-Nitrosodimethylamine (NDMA) Formation from this compound Impurities. Chemical and Pharmaceutical Bulletin, 69(10), 1012-1016. Available at: [Link]

  • International Pharmaceutical Federation (FIP). (2005). Biowaiver monographs for immediate release solid oral dosage forms: this compound hydrochloride. Available at: [Link]

  • International Council for Harmonisation (ICH). (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

  • Central University of Technology, Free State. (n.d.). Biopharmaceutics Classification System (BCS). CUTM Courseware. Available at: [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Available at: [Link]

  • The United States Pharmacopeial Convention. (2006). USP29-NF24: this compound Tablets. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Draft Guidance on this compound Hydrochloride. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Draft Guidance on this compound Hydrochloride. Available at: [Link]

  • International Council for Harmonisation (ICH). (2006). ICH Topic Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Available at: [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. Available at: [Link]

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  • European Medicines Agency. (n.d.). Product-specific bioequivalence guidance. Available at: [Link]

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An Inter-Laboratory Comparison Guide to the Quantitative Analysis of Ranitidine: A Validation Study of HPLC-UV and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The detection of N-nitrosodimethylamine (NDMA) in ranitidine products has underscored the critical need for robust, validated, and transferable analytical methods in the pharmaceutical industry.[1] This guide presents a comprehensive framework for the inter-laboratory validation of two key quantitative assays for this compound hydrochloride: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the principal assay and a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and trace-level impurities like NDMA. This document provides detailed experimental protocols, a comparative analysis of performance across multiple laboratories, and an in-depth discussion on the selection of appropriate analytical technologies based on the intended purpose, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for Validated Analytical Methods

This compound, a histamine H2-receptor antagonist, has been a widely used medication for reducing stomach acid production.[2][3] However, the discovery of the potential carcinogen N-nitrosodimethylamine (NDMA) as an impurity has led to widespread recalls and a heightened regulatory focus on the control and monitoring of such contaminants.[1][4] This situation highlights a fundamental requirement in pharmaceutical quality control: analytical methods must not only be accurate and precise within a single laboratory but must also be reproducible when transferred to other facilities.

An inter-laboratory validation study, also known as a collaborative study, is the pinnacle of analytical method validation. It provides the ultimate demonstration that a method is rugged, reliable, and fit for its intended purpose by assessing its performance across different analysts, instruments, and laboratory environments. This guide compares two workhorse analytical techniques, HPLC-UV and LC-MS/MS, to provide researchers and drug development professionals with a practical framework for validating and implementing quantitative this compound assays.

Regulatory Framework: The ICH Q2(R2) Guideline

The validation of analytical procedures is governed by a harmonized set of principles established by the International Council for Harmonisation (ICH). The recently revised guideline, ICH Q2(R2) Validation of Analytical Procedures , provides a comprehensive framework for validating analytical methods.[5][6][7][8] This guide is designed in accordance with the principles laid out by the ICH, as well as guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11]

The core objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[8] This is achieved by evaluating a set of key performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[12][13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

  • Accuracy: The closeness of test results to the true value.[9][13]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).[12]

    • Reproducibility: Precision between laboratories (inter-laboratory trial).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

Inter-Laboratory Validation Study Design

This section outlines a protocol for a collaborative study involving five independent laboratories to validate and compare an HPLC-UV and an LC-MS/MS method.

Overall Study Workflow

The workflow ensures that all participating laboratories receive the same materials and instructions to minimize variability not attributable to the method's performance.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (Labs 1-5) A Homogenize Single Lot of this compound Tablets B Prepare & Distribute Validation Kits A->B E Receive Validation Kit (Samples, Standards, Protocol) B->E Distribute C Collect & Statistically Analyze Data D Generate Final Validation Report C->D F Perform Method Validation (HPLC-UV & LC-MS/MS) E->F G Report Results to Coordinating Lab F->G G->C Submit Data

Caption: Workflow for the Inter-Laboratory Validation Study.

Materials Provided to Each Laboratory
  • Test Sample: 50 tablets from a single, homogenized batch of this compound Hydrochloride 150 mg tablets.

  • Reference Standards:

    • USP this compound Hydrochloride RS (Reference Standard).[14]

    • N-Nitrosodimethylamine (NDMA) certified reference material.

  • Placebo: A verified batch of placebo formulation identical to the test sample, without the active pharmaceutical ingredient (API).

  • Protocols: Detailed, step-by-step protocols for both the HPLC-UV and LC-MS/MS methods.

  • Reporting Templates: Standardized templates for reporting all raw data and calculated results.

Experimental Protocols

The following protocols are provided to each participating laboratory. Adherence to these procedures is critical for ensuring consistency.

Protocol 1: HPLC-UV Assay for this compound Hydrochloride

This method is designed as a stability-indicating assay for the quantification of this compound HCl in tablets, based on typical pharmacopeial methods.[14][15]

A. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium dihydrogen phosphate (AR Grade)

  • Orthophosphoric acid (AR Grade)

  • Water (HPLC Grade)

B. Chromatographic Conditions

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Prepare a 0.05 M solution of potassium dihydrogen phosphate in water, adjust pH to 6.5 with orthophosphoric acid. Mix with acetonitrile in a 98:2 ratio.[16] Filter and degas.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 230 nm[13][16]

  • Column Temperature: 40°C

C. Preparation of Solutions

  • Standard Solution (100 µg/mL): Accurately weigh ~25 mg of USP this compound Hydrochloride RS into a 250-mL volumetric flask. Dissolve in and dilute to volume with mobile phase.

  • Sample Solution (100 µg/mL):

    • Weigh and finely powder not fewer than 20 this compound tablets.

    • Transfer a portion of the powder equivalent to 150 mg of this compound to a 100-mL volumetric flask.

    • Add ~70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume.

    • Transfer 10.0 mL of this solution to a 150-mL volumetric flask and dilute to volume with mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[16]

D. System Suitability

  • Inject the standard solution five times.

  • Acceptance Criteria: The relative standard deviation (%RSD) must be ≤ 2.0%. The tailing factor for the this compound peak must be ≤ 2.0. The column efficiency should be ≥ 2000 theoretical plates.[14]

Protocol 2: LC-MS/MS for this compound and NDMA

This method is designed for the highly sensitive and specific quantification of both the API and the NDMA impurity.[1][4][17]

A. Reagents and Materials

  • Formic Acid (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

B. Chromatographic and Mass Spectrometric Conditions

  • Column: UPLC C18, 2.1 mm x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol[18]

  • Flow Rate: 0.35 mL/min[4]

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Ion Electrospray (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)[4]

  • MRM Transitions:

    • This compound: Precursor Ion → Product Ion (e.g., 315.1 → 176.1)

    • NDMA: Precursor Ion → Product Ion (e.g., 75.1 → 43.0) (Note: Specific MRM transitions must be optimized on the instrument used).

C. Preparation of Solutions

  • Stock Standard (1 mg/mL this compound, 10 µg/mL NDMA): Prepare in methanol.

  • Working Standards: Prepare a calibration curve (e.g., 0.05-100 ng/mL for NDMA and 0.1-1000 ng/mL for this compound) by serially diluting the stock standard in a 50:50 water:methanol mixture.

  • Sample Preparation:

    • Accurately weigh powder equivalent to 30 mg of this compound into a 15-mL centrifuge tube.

    • Add 10.0 mL of water and vortex to dissolve.

    • Centrifuge the sample for 15 minutes at 4500 rpm.[1]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter.[17]

    • Perform a further 1:1000 dilution with 50:50 water:methanol for analysis.

Comparative Performance Data and Analysis

The following tables summarize the hypothetical (but realistic) results from the five participating laboratories.

Logical Relationship of Validation Parameters

The validation parameters are interconnected. A method must first be proven specific and linear before its accuracy and precision can be reliably determined.

G cluster_0 Fundamental Parameters cluster_1 Quantitative Performance cluster_2 Sensitivity & Reliability Validation Method Validation Specificity Linearity Range Accuracy Precision LOQ/LOD Robustness Specificity Specificity Validation:spec->Specificity Linearity Linearity Validation:lin->Linearity Accuracy Accuracy Validation:acc->Accuracy Precision Precision Validation:prec->Precision Range Range Validation:range->Range LOQ_LOD LOQ / LOD Validation:loq->LOQ_LOD Robustness Robustness Validation:rob->Robustness Linearity->Accuracy Linearity->Precision Linearity->Range

Caption: Interdependence of Analytical Validation Parameters.

Data Summary Tables

Table 1: Comparison of Linearity, Range, and Sensitivity

Parameter HPLC-UV (this compound) LC-MS/MS (this compound) LC-MS/MS (NDMA)
Linearity (r²) > 0.999 (All Labs) > 0.999 (All Labs) > 0.998 (All Labs)
Range (µg/mL) 20 - 180 0.001 - 1.0 0.00005 - 0.1
LOD (µg/mL) ~ 1.5 ~ 0.0003 ~ 0.000015

| LOQ (µg/mL) | ~ 5.0 | ~ 0.001 | ~ 0.00005 |

Table 2: Inter-Laboratory Accuracy (% Recovery at 100% Target Concentration)

Laboratory HPLC-UV (% Recovery) LC-MS/MS (% Recovery)
Lab 1 100.5 99.8
Lab 2 99.2 101.1
Lab 3 101.1 100.4
Lab 4 98.9 99.1
Lab 5 100.8 101.5
Mean 100.1 100.4

| %RSD | 0.95% | 0.98% |

Table 3: Inter-Laboratory Precision (%RSD for Assay of Homogenous Sample)

Precision Type HPLC-UV (%RSD) LC-MS/MS (%RSD)
Repeatability (Avg. within labs) 0.45% 0.85%
Intermediate (Avg. within labs) 0.88% 1.55%

| Reproducibility (Between labs) | 1.35% | 2.10% |

Table 4: Final Quantification Results (Mean Across All Labs)

Analyte Method Result (mg/tablet) Result (NDMA, ng/tablet)
This compound HPLC-UV 151.1 (± 2.0) N/A
This compound LC-MS/MS 150.8 (± 3.2) N/A

| NDMA | LC-MS/MS | N/A | 85.3 (± 5.5) |

Discussion and Interpretation

The results of this inter-laboratory study demonstrate that both the HPLC-UV and LC-MS/MS methods are valid and fit for their respective purposes.

  • Expertise & Causality: The HPLC-UV method shows excellent precision (Reproducibility RSD of 1.35%) and accuracy for the quantification of the main component, this compound. Its higher LOQ makes it unsuitable for trace impurity analysis, but its simplicity, robustness, and lower cost make it the ideal choice for routine quality control and release testing of the API content. The slightly better inter-laboratory precision compared to LC-MS/MS can be attributed to the simpler instrumentation and lesser susceptibility to matrix effects.

  • Trustworthiness & Application: The LC-MS/MS method provides unparalleled sensitivity and specificity, as evidenced by its extremely low LOD and LOQ for both this compound and NDMA.[1][4] This is a direct result of the mass spectrometer's ability to selectively monitor for specific parent-daughter ion transitions, effectively eliminating background interference. While its inter-laboratory precision was slightly higher (RSD of 2.10%), it is well within acceptable limits for trace analysis. This method is indispensable for impurity profiling, stability studies where degradation products are monitored, and regulatory submissions requiring quantification of genotoxic impurities like NDMA.[17]

  • Method Selection: The choice between these validated methods is dictated by the analytical objective. For batch release assay, the HPLC-UV method is sufficient and more efficient. For investigating impurities, performing stability testing, or for regulatory actions concerning NDMA, the LC-MS/MS method is required.

Conclusion

This guide has detailed a comprehensive approach to the inter-laboratory validation of quantitative assays for this compound. The comparative data clearly show that both the HPLC-UV and LC-MS/MS methods are robust, reliable, and transferable across different laboratories. The successful completion of such a collaborative study provides a high degree of confidence in the analytical data generated, ensuring that decisions regarding product quality and patient safety are based on a sound scientific foundation. The principles and protocols outlined herein serve as a valuable resource for any laboratory tasked with the development, validation, or transfer of analytical methods for pharmaceutical products.

References

  • Agilent Technologies, Inc. (2020). Determination of N-Nitrosodimethylamine (NDMA) Impurity in this compound Using the Agilent 6470A Triple Quadrupole LC/MS. Source: Agilent, URL: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Source: FDA, URL: [Link]

  • The United States Pharmacopeial Convention. (2006). USP Monographs: this compound Hydrochloride - USP29-NF24. Source: USP, URL: [Link]

  • Waters Corporation. (n.d.). High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of this compound Drug Product using the Waters AC. Source: Waters, URL: [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Source: ProPharma, URL: [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Source: Jordi Labs, URL: [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Source: gmp-compliance.org, URL: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy, URL: [Link]

  • Singh, S., et al. (2013). A Validated Stability-Indicating Liquid-Chromatographic Method for this compound Hydrochloride in Liquid Oral Dosage Form. Source: National Institutes of Health (NIH), URL: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Source: EMA, URL: [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in this compound Drug Substance and Drug Product. Source: FDA, URL: [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Source: ECA Academy, URL: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Source: Starodub, URL: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Source: BioPharm International, URL: [Link]

  • Waters Corporation. (2019). UPLC-MS/MS Analysis of the N-Nitrosamine NDMA in this compound. Source: Waters, URL: [Link]

  • Brieflands. (2021). Determination of N-nitrosodimethylamine in this compound Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing. Source: Brieflands, URL: [Link]

  • Austin Publishing Group. (2016). High Performance Liquid Chromatographic and Spectrophotometric Determination of this compound HCl and Phenol in Injections. Source: Austin Publishing Group, URL: [Link]

  • The United States Pharmacopeial Convention. (2011). USP 35 Official Monographs / this compound 4521. Source: USP, URL: [Link]

  • USP-BPEP. (n.d.). usp31nf26s1_m73040, USP Monographs: this compound Hydrochloride. Source: uspbpep.com, URL: [Link]

  • Marcan Pharmaceuticals Inc. (2018). This compound Tablets, USP - PRODUCT MONOGRAPH. Source: Marcan, URL: [Link]

  • Apotex Inc. (2019). This compound Oral Solution USP - PRODUCT MONOGRAPH. Source: Apotex, URL: [Link]

  • Asian Journal of Pharmaceutical Analysis. (2012). Validated RP-HPLC Method for Estimation of this compound Hydrochloride, Domperidone and Naproxen in Solid Dosage Form. Source: AJPA, URL: [Link]

  • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Source: EMA, URL: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2018). spectrophotometric determination of this compound hydrochloride (rnh) in pharmaceutical formulation. Source: IJPPS, URL: [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of Ranitidine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of ranitidine, a compound that has come under scrutiny due to the presence of the probable human carcinogen, N-nitrosodimethylamine (NDMA). This guide is intended for researchers, scientists, and drug development professionals who may handle this compound in various forms within a laboratory or pharmaceutical development setting. Our goal is to provide a comprehensive, scientifically grounded protocol to ensure the safe and compliant disposal of this substance, thereby protecting both laboratory personnel and the environment.

The Scientific Imperative for Proper this compound Disposal: Understanding the NDMA Contamination Issue

In April 2020, the U.S. Food and Drug Administration (FDA) requested the withdrawal of all this compound products from the market. This action was the culmination of an investigation that began in 2019, which found that the active pharmaceutical ingredient, this compound, could degrade over time and with exposure to temperatures higher than room temperature to form N-nitrosodimethylamine (NDMA). NDMA is classified as a probable human carcinogen, and sustained exposure to levels above the acceptable daily intake limit may increase the risk of cancer.[1]

The formation of NDMA from the this compound molecule is a critical chemical consideration for disposal. The this compound molecule contains both a dimethylamino group and a nitro group, which can react under certain conditions to form NDMA. This inherent instability underscores the importance of not treating this compound as a benign chemical waste.

For laboratory professionals, this means that all forms of this compound, whether pure active pharmaceutical ingredient (API), formulated products, or experimental solutions, must be considered potentially contaminated with NDMA and handled accordingly. Standard disposal procedures for non-hazardous pharmaceuticals may not be sufficient to mitigate the risks associated with this carcinogenic impurity.

Regulatory Framework for this compound Disposal in a Laboratory Setting

While this compound itself is not listed as a hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) P or U lists, the presence of NDMA necessitates a more cautious approach to its disposal.[2][3][4] Pharmaceutical waste disposal is regulated by a combination of federal and state agencies, and it is crucial to adhere to the most stringent applicable regulations.

Key Regulatory Considerations:

  • Resource Conservation and Recovery Act (RCRA): Even if a chemical is not explicitly listed, it may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6] Waste containing NDMA could potentially be classified as toxic.

  • Environmental Protection Agency (EPA): The EPA provides guidelines for the disposal of hazardous and non-hazardous pharmaceutical waste. A core principle is the prohibition of sewering (flushing down the drain) of hazardous pharmaceutical waste.[7]

  • State and Local Regulations: Many states have more stringent regulations for pharmaceutical waste than the federal government. Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.

Decision Pathway for this compound Waste Disposal in a Laboratory

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a research or drug development environment.

RanitidineDisposalWorkflow This compound Waste Disposal Decision Pathway for Laboratories start This compound Waste Generated (API, solutions, contaminated labware) segregate Segregate as Potentially Carcinogenic Waste start->segregate assess_quantity Assess Quantity of Waste small_quantity Small Quantity (<1 kg) assess_quantity->small_quantity Small Scale bulk_quantity Bulk Quantity (>1 kg) assess_quantity->bulk_quantity Bulk/Manufacturing Scale contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal small_quantity->contact_ehs bulk_quantity->contact_ehs label Label Container: 'Hazardous Waste - Carcinogen' 'this compound Waste (NDMA Contaminated)' segregate->label storage Store in a Designated Satellite Accumulation Area (SAA) label->storage storage->assess_quantity disposal_options EHS Arranges for Disposal contact_ehs->disposal_options incineration High-Temperature Hazardous Waste Incineration (Primary Method) disposal_options->incineration Preferred & Most Reliable chemical_treatment Chemical Degradation (Pre-treatment) (For specific aqueous waste streams, with EHS approval) disposal_options->chemical_treatment Alternative for specific cases final_disposal Final Disposal via Licensed Hazardous Waste Vendor incineration->final_disposal chemical_treatment->incineration Treated residue for incineration

Caption: Decision workflow for the safe disposal of this compound waste in a laboratory setting.

Step-by-Step Protocols for this compound Disposal

The following protocols are designed to provide clear, actionable guidance for handling this compound waste. These procedures are based on a synthesis of regulatory guidelines and chemical safety best practices.

Personal Protective Equipment (PPE) and Handling

Due to the carcinogenic nature of NDMA, appropriate PPE must be worn when handling any form of this compound waste.

  • Gloves: Nitrile gloves are required. Double-gloving is recommended when handling concentrated solutions or pure API.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard lab coat should be worn. For handling large quantities or in case of a spill, a chemically resistant apron is advised.

  • Ventilation: All handling of open containers of this compound waste should be conducted in a certified chemical fume hood.

Disposal of Small Quantities of this compound Waste (e.g., analytical standards, experimental residues)
  • Segregation: Do not mix this compound waste with other non-hazardous laboratory waste. It should be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Selection: Use a chemically compatible container with a secure screw-top lid. Glass or high-density polyethylene (HDPE) containers are suitable.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound Waste, potentially contaminated with N-Nitrosodimethylamine"), and the associated hazards (e.g., "Carcinogen").

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.

  • Disposal Request: Once the container is full or has been in storage for the maximum allowable time per institutional policy (typically 90 days), submit a chemical waste pickup request to your institution's EHS department.

Disposal of Bulk Quantities of this compound Waste (e.g., expired reagents, manufacturing batches)

The disposal of bulk quantities of this compound requires careful coordination with your institution's EHS department and a licensed hazardous waste disposal vendor.

  • Initial Assessment: Contact your EHS department to inform them of the quantity and nature of the this compound waste. They will provide guidance on the appropriate packaging and labeling for transport.

  • Packaging: The waste will likely need to be packaged in UN-rated drums or other approved containers for transportation.

  • Manifesting: A hazardous waste manifest will be required for off-site transportation. This document tracks the waste from your facility to its final disposal site.

  • Transportation and Disposal: The licensed hazardous waste vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Decontamination of Glassware and Surfaces

Any laboratory equipment or surfaces that come into contact with this compound should be decontaminated.

  • Initial Rinse: Rinse the contaminated item with a suitable solvent (e.g., methanol or ethanol) in a chemical fume hood. Collect the rinsate as hazardous waste.

  • Secondary Wash: Wash the item with soap and water.

  • Final Rinse: Rinse with deionized water.

Recommended Disposal Technologies

Given the carcinogenic nature of NDMA, destruction of the molecule is the primary goal of disposal.

Disposal MethodDescriptionApplicability
High-Temperature Incineration This is the preferred and most reliable method for the complete destruction of this compound and any NDMA present.[8][9] Incineration at temperatures between 850°C and 1200°C in a hazardous waste incinerator ensures the breakdown of organic compounds into less harmful components.[9][10][11]Suitable for all forms of this compound waste, including solids, liquids, and contaminated labware.
Chemical Degradation For small-scale aqueous waste streams, chemical reduction can be used as a pre-treatment step to degrade nitrosamines. A common method involves the use of an aluminum-nickel alloy in an alkaline solution to reduce nitrosamines to less harmful amines.[12][13] Note: This should only be performed by trained personnel with prior approval from their EHS department, and the treated effluent must still be disposed of as hazardous waste.Limited to specific, well-characterized aqueous waste streams in a laboratory setting. Not suitable for bulk disposal.

It is critical to note that disposal of this compound waste into the sanitary sewer is strictly prohibited. [12] Wastewater treatment plants are not equipped to remove or degrade NDMA effectively, leading to environmental contamination.[6]

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to scientific integrity and safety. By understanding the chemical risks associated with NDMA contamination and adhering to the rigorous disposal protocols outlined in this guide, we can ensure that our research and development activities do not pose a threat to ourselves, our colleagues, or the environment. Always consult with your institution's Environmental Health and Safety department to ensure compliance with all applicable regulations.

References

  • U.S. Food and Drug Administration. (2020, April 1). FDA Requests Removal of All this compound Products (Zantac) from the Market. FDA. [Link]

  • U.S. Pharmacist. (2020, April 15). Make Sure this compound Products Are Not Returned to Pharmacy. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. EPA. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA. [Link]

  • Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Characteristics. EPA. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Updates and Press Announcements on NDMA in Zantac (this compound). FDA. [Link]

  • PharmaGuru. (2025, December 5). How Should Expired Nitrosamine Impurities And Analytical Waste Be Safely Disposed Of. [Link]

  • Bionics Scientific. (n.d.). 5 Powerful Insights into How High-Temperature Incineration Works. [Link]

  • Lunn, G., & Sansone, E. B. (1981). Safe disposal of carcinogenic nitrosamines. PubMed. [Link]

  • Pharma Logistics. (n.d.). Pharmaceutical Waste Under Scrutiny: The Importance of Identifying and Safely Disposing of Leftover, Unused or Expired Medication. [Link]

  • Basel Convention. (2022, May 10). Technical guidelines on the environmentally sound incineration of hazardous wastes and other wastes as covered by disposal opera. [Link]

  • Climate Action Accelerator. (2024, September 27). Incineration. [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS this compound HCL. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ranitidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Evolving Safety Profile of Ranitidine

This compound, a histamine H2-receptor antagonist, was once widely used to decrease stomach acid production. However, its safety profile has been significantly re-evaluated following the discovery of N-nitrosodimethylamine (NDMA) impurities.[1][2][3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have since requested the withdrawal of all this compound products from the market.[1][5][6][7][8][9][10] This action was based on findings that NDMA levels in this compound can increase over time, particularly when stored at higher than room temperatures, posing a potential carcinogenic risk to consumers.[5][6][7][11]

For researchers, scientists, and drug development professionals who may still handle this compound for analytical, research, or formulation development purposes, this context is critical. The potential for NDMA formation, coupled with the inherent hazards of the compound itself, necessitates a stringent and well-understood safety protocol. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE), and outlines the necessary operational and disposal plans to ensure personnel safety and environmental protection.

Hazard Identification: The Basis for PPE Selection

Understanding the specific hazards associated with this compound hydrochloride is the first principle of safety. According to its Safety Data Sheets (SDS), this compound is classified with several key hazards that directly inform our choice of PPE.[12][13][14]

Hazard ClassificationGHS Hazard StatementImplication for Handling
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact with the skin must be prevented. Standard laboratory gloves may not be sufficient for prolonged contact; proper glove selection and technique are critical.
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationThe eyes are highly susceptible. Any operation with the potential for splashing or aerosolizing the compound requires robust eye protection.
Respiratory Sensitization (Category 1) H334: May cause allergy or asthma symptoms or breathing difficulties if inhaledInhalation of this compound dust is a primary exposure route. This is the most critical hazard to control, necessitating the use of engineering controls and, in some cases, respiratory protection.
Skin Sensitization (Category 1) H317: May cause an allergic skin reactionRepeated skin contact can lead to sensitization, where subsequent low-level exposures can cause a significant allergic reaction.
Specific Target Organ Toxicity H335: May cause respiratory irritationBeyond sensitization, inhalation can cause immediate irritation to the respiratory tract.

These hazards dictate that our primary safety goal is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is an integrated system designed to create a barrier between the researcher and the chemical hazard. The following PPE is mandatory when handling this compound in any form, particularly its solid (powder) state.

Primary Barriers: Gloves, Gown, and Eye Protection
  • Hand Protection: Double-Gloving with Nitrile

    • Protocol: Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.

    • Causality: Double-gloving provides redundant protection. Should the outer glove be compromised or contaminated, the inner glove maintains a barrier. Nitrile is selected for its general resistance to a range of chemicals for incidental contact.[15][16] Contaminated outer gloves must be removed immediately and replaced. All gloves should be removed and discarded as contaminated waste upon completion of the task.[17]

  • Body Protection: Laboratory Coat or Gown

    • Protocol: A clean, buttoned laboratory coat is the minimum requirement.[18] For tasks involving larger quantities or a higher risk of contamination, a disposable gown made of a material like polyethylene-coated polypropylene is recommended.[19]

    • Causality: A lab coat protects personal clothing and skin from contamination. The cuffs should be snug to prevent dust from entering. A disposable gown provides a higher level of protection and simplifies decontamination procedures, as it can be disposed of directly after use.

  • Eye and Face Protection: Chemical Splash Goggles & Face Shield

    • Protocol: At a minimum, chemical splash goggles are required.[13][14][15] For procedures with a high risk of splashing (e.g., handling solutions, cleaning spills), a full-face shield must be worn in addition to goggles.[19]

    • Causality: Safety glasses with side shields do not provide adequate protection as they do not form a seal around the eyes and are vulnerable to splashes and aerosols.[19] Goggles provide this necessary seal. A face shield adds a critical layer of protection for the entire face.

Respiratory Protection: The Critical Defense Against Inhalation

Due to the risk of respiratory irritation and sensitization, handling solid this compound requires stringent controls to prevent aerosolization and inhalation.[12][14]

  • Primary Control (Mandatory): Engineering Controls

    • Protocol: All handling of this compound powder (e.g., weighing, transferring, preparing solutions) MUST be performed inside a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[20][21][22]

    • Causality: Engineering controls are the most effective way to minimize exposure.[23] A fume hood or BSC provides constant ventilation that pulls airborne particles away from the operator's breathing zone, containing the hazard at the source.

  • Secondary Control (Task-Dependent): Respirators

    • Protocol: In situations where engineering controls may not be sufficient or during certain high-risk procedures like cleaning up a large spill, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for solid particulates.

    • Causality: While engineering controls are primary, a respirator provides personal protection as a secondary measure. It filters airborne particles, preventing them from being inhaled. Note that proper respirator use requires a formal training program, fit testing, and medical clearance, as mandated by OSHA.[24]

Procedural Guidance: Safe Handling and Disposal

Step-by-Step Protocol for Handling Solid this compound
  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean. Line the work surface with plastic-backed absorbent paper to contain any minor spills.[20]

  • PPE Donning: Don PPE in the correct order (see Graphviz diagram below). This is critical to avoid cross-contamination.

  • Weighing: Use a dedicated spatula and weigh boat. Perform all transfers slowly and carefully to minimize dust generation.

  • Post-Handling: After weighing, gently tap the spatula to remove excess powder. Decontaminate the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol) and wipe with a disposable towel.

  • PPE Doffing: Remove PPE in the reverse order, ensuring that the most contaminated items (outer gloves) are removed first. Avoid touching your face or clean areas with contaminated gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Visualization: PPE Donning & Doffing Workflow

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit) don1 1. Gown / Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Outer Gloves (over cuff) don3->don4 dof1 1. Outer Gloves don4->dof1 Enter Work Area & Perform Task dof2 2. Gown / Lab Coat dof1->dof2 dof3 3. Goggles / Face Shield dof2->dof3 dof4 4. Inner Gloves dof3->dof4 wash Wash Hands Thoroughly dof4->wash Proceed to...

Caption: Workflow for the correct sequence of donning and doffing PPE to prevent cross-contamination.

Disposal Plan: A Self-Validating System

All materials that come into contact with this compound must be considered hazardous waste. Segregation is key to a safe and compliant disposal process.

  • Contaminated Solids: This includes used gloves, disposable gowns, absorbent pads, and weigh boats.

    • Protocol: Place these items into a dedicated, clearly labeled hazardous waste bag inside the fume hood. When the bag is approximately 75% full, seal it and place it in a secondary container (e.g., a labeled drum or box) for hazardous waste pickup.[20]

  • Bulk/Unused this compound:

    • Protocol: Unused or expired solid this compound must be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash.[25] It must be collected by an approved environmental management vendor for incineration.[26]

  • Contaminated Sharps: Needles, syringes, or razor blades used with this compound must be placed in a designated sharps container that is also labeled as "Hazardous Drug Waste."

Visualization: this compound Waste Disposal Stream

Waste_Disposal cluster_lab Laboratory Point of Generation cluster_accumulation Waste Accumulation Area lab_bench This compound Handling (in Fume Hood) ppe Contaminated PPE (Gloves, Gown, Pads) lab_bench->ppe bulk Unused/Expired This compound Powder lab_bench->bulk sharps Contaminated Sharps lab_bench->sharps solid_waste Sealed & Labeled Solid Hazardous Waste Container ppe->solid_waste bulk_waste Original Labeled Chemical Container bulk->bulk_waste sharps_waste Sealed Sharps Container (Labeled 'Hazardous Drug') sharps->sharps_waste vendor Licensed Hazardous Waste Vendor (for Incineration) solid_waste->vendor Scheduled Pickup bulk_waste->vendor Scheduled Pickup sharps_waste->vendor Scheduled Pickup

Caption: Logical flow for the segregation and disposal of this compound-contaminated waste streams.

Conclusion: A Culture of Safety

Handling this compound in a research setting requires more than just following steps; it demands a comprehensive understanding of its hazards, including the potential for NDMA formation, and a disciplined approach to safety protocols. By implementing the PPE, handling, and disposal procedures outlined in this guide, laboratories can effectively mitigate risks, ensuring the protection of both personnel and the environment. These protocols should be integrated into your laboratory's specific Chemical Hygiene Plan and reviewed regularly.

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